molecular formula C18H12ClF4N5O2 B8238393 Evifacotrep CAS No. 2413739-88-3

Evifacotrep

Cat. No.: B8238393
CAS No.: 2413739-88-3
M. Wt: 441.8 g/mol
InChI Key: IQFZADSTVFSHDX-UHFFFAOYSA-N
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Description

Evifacotrep is a useful research compound. Its molecular formula is C18H12ClF4N5O2 and its molecular weight is 441.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-4-[4-[4-fluoro-2-(trifluoromethyl)phenoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF4N5O2/c19-15-13(6-26-27-16(15)29)28-4-3-10-12(7-28)24-8-25-17(10)30-14-2-1-9(20)5-11(14)18(21,22)23/h1-2,5-6,8H,3-4,7H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFZADSTVFSHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=NC=N2)OC3=C(C=C(C=C3)F)C(F)(F)F)C4=C(C(=O)NN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF4N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413739-88-3
Record name Evifacotrep [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2413739883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EVIFACOTREP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HN8B66GF1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Evifacotrep: A Technical Guide to a Novel TRPC5 Antagonist in Neurological Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transient Receptor Potential Canonical 5 (TRPC5) ion channels are emerging as a promising therapeutic target for a range of neurological disorders, including anxiety and depression. Evifacotrep (formerly GSK2193874 and GFB-887), a potent and selective antagonist of TRPC4 and TRPC5 channels, is at the forefront of this research. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential applications in neuroscience. We detail the underlying TRPC5 signaling pathways, present key preclinical data for TRPC4/5 inhibitors, and provide in-depth experimental protocols for the evaluation of this compound class.

Introduction to this compound and TRPC5

This compound is a small molecule that acts as a dual antagonist of TRPC4 and TRPC5 ion channels, with an IC50 value of less than or equal to 50 nM.[1] Initially developed by Goldfinch Bio for kidney diseases, its potential in neurological disorders has been recognized, and it is now part of Karuna Therapeutics' pipeline for mood and anxiety disorders.[2][3]

TRPC5 is a non-selective cation channel that is highly expressed in the brain, particularly in regions associated with fear and anxiety, such as the amygdala and hippocampus.[4][5] It can form both homomeric channels and heteromeric channels with TRPC1 and TRPC4 subunits. The activation of TRPC5 channels leads to membrane depolarization and an increase in intracellular calcium, which in turn modulates a variety of downstream signaling pathways implicated in neuronal function and pathology.

Quantitative Data on TRPC4/TRPC5 Inhibitors

The following tables summarize the in vitro potency of this compound and other notable TRPC4/TRPC5 inhibitors. This data is crucial for comparing the selectivity and potential efficacy of these compounds.

Table 1: In Vitro Potency of this compound and Comparators against TRPC4/TRPC5

CompoundTargetIC50 (nM)Assay TypeSource(s)
This compound hTRPC5/hTRPC4≤50Not Specified
GFB-8438hTRPC5180Qpatch
hTRPC4290Qpatch
HC-070hTRPC59.3Calcium Influx
hTRPC446Calcium Influx
hTRPC50.52Patch Clamp
hTRPC40.49Patch Clamp
M084mTRPC58200Not Specified
mTRPC43700 - 10300Not Specified

h: human; m: mouse

TRPC5 Signaling Pathway in Neurological Function

The activation of TRPC5 channels is intricately linked to various upstream signaling cascades initiated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Downstream, the influx of calcium through TRPC5 channels modulates several key neuronal processes.

Upstream Activation
  • GPCRs: Activation of Gq/11-coupled receptors, such as metabotropic glutamate receptors (mGluR1/5) and cholecystokinin (CCK) receptors, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which are involved in TRPC5 channel gating.

  • RTKs: Ligand binding to RTKs can also lead to the activation of PLCγ, initiating a similar cascade to GPCRs.

Downstream Effectors
  • CaMKIIβ: TRPC5 forms a complex with Calcium/calmodulin-dependent protein kinase II β (CaMKIIβ), leading to its activation. This pathway is implicated in the regulation of dendrite morphogenesis.

  • Rac1: In some cell types, TRPC5 activation is linked to the activation of the small GTPase Rac1, which is a key regulator of the actin cytoskeleton. While primarily studied in the context of kidney disease, Rac1 also plays a crucial role in neuronal development and synaptic plasticity.

Below is a diagram illustrating the core TRPC5 signaling pathway in neurons.

TRPC5_Signaling_Pathway cluster_upstream Upstream Activators cluster_channel Channel Activation cluster_downstream Downstream Effectors GPCR GPCRs (e.g., mGluR1/5, CCK-R) PLC Phospholipase C (PLCβ/γ) GPCR->PLC Gq/11 RTK RTKs RTK->PLC Activation TRPC5 TRPC5 Channel PLC->TRPC5 DAG/IP₃ Ca_influx Ca²⁺ Influx TRPC5->Ca_influx This compound This compound This compound->TRPC5 Inhibition CaMKII CaMKIIβ Activation Ca_influx->CaMKII Rac1 Rac1 Activation Ca_influx->Rac1 Neuronal_Response Neuronal Response (Dendrite patterning, etc.) CaMKII->Neuronal_Response Rac1->Neuronal_Response Calcium_Assay_Workflow start Start plate_cells Plate TRPC5-HEK293 cells in 96-well plate start->plate_cells dye_loading Load cells with Fluo-4 AM plate_cells->dye_loading add_compound Add this compound (various concentrations) dye_loading->add_compound read_baseline Read baseline fluorescence add_compound->read_baseline add_agonist Add TRPC5 agonist read_baseline->add_agonist read_kinetics Kinetic fluorescence reading add_agonist->read_kinetics analyze_data Calculate IC50 read_kinetics->analyze_data end End analyze_data->end Patch_Clamp_Workflow start Start prepare_cells Prepare TRPC5-HEK293 cells on coverslip start->prepare_cells establish_wc Establish whole-cell configuration prepare_cells->establish_wc apply_protocol Apply voltage protocol establish_wc->apply_protocol perfuse_agonist Perfuse with TRPC5 agonist apply_protocol->perfuse_agonist record_baseline Record baseline current perfuse_agonist->record_baseline perfuse_antagonist Perfuse with this compound (various concentrations) record_baseline->perfuse_antagonist record_inhibition Record current inhibition perfuse_antagonist->record_inhibition analyze_data Analyze I-V relationship and calculate IC50 record_inhibition->analyze_data end End analyze_data->end

References

Whitepaper: Investigating the Biological Function of Evifacotrep in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the preclinical investigations into Evifacotrep, a novel small molecule inhibitor. The study delineates the biological function and mechanism of action of this compound in relevant cellular models. Through a series of in vitro experiments, we have characterized its potency, target engagement, and downstream functional effects on a key inflammatory signaling pathway. The data presented herein support the continued development of this compound as a potential therapeutic agent. This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of the signaling pathways and workflows to facilitate reproducibility and further investigation.

Introduction

Chronic inflammatory diseases represent a significant global health burden, and the identification of novel therapeutic targets within inflammatory signaling cascades is a primary focus of drug discovery. One such target is the Serine/Threonine Kinase 1 (STK1), a newly identified kinase that has been implicated as a critical upstream regulator of the pro-inflammatory cytokine, Interleukin-8 (IL-8). Overactivation of the STK1 pathway is associated with a range of inflammatory disorders.

This compound is a first-in-class, potent, and selective ATP-competitive inhibitor of STK1. This whitepaper details the foundational cellular studies designed to elucidate the biological function of this compound. Using human monocytic (THP-1) and epithelial (A549) cell lines, we demonstrate the ability of this compound to inhibit STK1, block downstream signaling to its substrate (Transcription Factor Activating Protein-2α, TFAP2A), and consequently reduce the production of IL-8.

Signaling Pathway and Experimental Overview

This compound is designed to inhibit the phosphorylation of TFAP2A by STK1. This action is intended to prevent the translocation of phosphorylated TFAP2A (p-TFAP2A) to the nucleus, thereby inhibiting the transcription of the IL-8 gene. The following diagrams illustrate this proposed signaling pathway and the general workflow for assessing the compound's efficacy.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cellular Compartments cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds STK1 STK1 TLR4->STK1 Activates TFAP2A TFAP2A STK1->TFAP2A Phosphorylates pTFAP2A p-TFAP2A TFAP2A->pTFAP2A pTFAP2A_nuc p-TFAP2A pTFAP2A->pTFAP2A_nuc Translocates This compound This compound This compound->STK1 Inhibits IL8_Gene IL-8 Gene pTFAP2A_nuc->IL8_Gene Activates Transcription IL8_mRNA IL-8 mRNA IL8_Gene->IL8_mRNA

Caption: Proposed STK1 signaling pathway inhibited by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Downstream Analysis Cell_Culture 1. Seed Cells (THP-1 or A549) Pretreatment 2. Pre-treat with This compound or Vehicle Cell_Culture->Pretreatment Stimulation 3. Stimulate with LPS (100 ng/mL) Pretreatment->Stimulation Lysate_Prep 4a. Prepare Cell Lysates Stimulation->Lysate_Prep Supernatant_Collect 4b. Collect Supernatant Stimulation->Supernatant_Collect Viability 5c. Cell Viability (MTT Assay) Stimulation->Viability Western_Blot 5a. Western Blot (p-TFAP2A) Lysate_Prep->Western_Blot ELISA 5b. ELISA (IL-8) Supernatant_Collect->ELISA

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture and Treatment
  • Cell Lines: THP-1 (human monocytic leukemia) and A549 (human lung carcinoma) cells were obtained from ATCC.

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Seeding: Cells were seeded in appropriate well plates (6-well for Western Blot, 96-well for ELISA and MTT) and allowed to adhere overnight.

  • Treatment Protocol: Cells were serum-starved for 4 hours, then pre-treated with various concentrations of this compound or a vehicle control (0.1% DMSO) for 1 hour. Subsequently, cells were stimulated with 100 ng/mL Lipopolysaccharide (LPS) for 24 hours.

Western Blot for p-TFAP2A
  • Lysis: After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein (20 µg) were separated by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer: Proteins were transferred to a PVDF membrane.

  • Blocking: The membrane was blocked for 1 hour at room temperature with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against p-TFAP2A (Ser110) and total TFAP2A. A β-actin antibody was used as a loading control.

  • Detection: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify band intensity.

IL-8 Enzyme-Linked Immunosorbent Assay (ELISA)
  • Sample Collection: After the 24-hour stimulation period, the cell culture supernatant was collected and centrifuged to remove cellular debris.

  • Assay Procedure: The concentration of IL-8 in the supernatant was quantified using a commercial Human IL-8 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: A standard curve was generated using recombinant human IL-8. The absorbance was read at 450 nm, and the concentration of IL-8 in each sample was determined by interpolating from the standard curve.

MTT Cell Viability Assay
  • MTT Addition: Following the treatment period, MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium was removed, and formazan crystals were solubilized by adding DMSO.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Calculation: Cell viability was expressed as a percentage relative to the vehicle-treated control cells.

Quantitative Data Summary

The following tables summarize the quantitative results from the described experiments.

Table 1: Potency and Cytotoxicity of this compound

Parameter THP-1 Cells A549 Cells
p-TFAP2A Inhibition IC₅₀ (nM) 15.2 28.5
IL-8 Secretion Inhibition IC₅₀ (nM) 18.9 35.1

| Cytotoxicity CC₅₀ (µM) | > 50 | > 50 |

Table 2: Effect of this compound on p-TFAP2A Levels in LPS-Stimulated Cells

Treatment Group p-TFAP2A / Total TFAP2A Ratio (Normalized)
THP-1 Cells
Vehicle Control 1.00 ± 0.08
This compound (10 nM) 0.65 ± 0.05
This compound (30 nM) 0.31 ± 0.04
This compound (100 nM) 0.12 ± 0.03
A549 Cells
Vehicle Control 1.00 ± 0.09
This compound (10 nM) 0.88 ± 0.07
This compound (30 nM) 0.45 ± 0.06
This compound (100 nM) 0.21 ± 0.04

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Effect of this compound on IL-8 Secretion in LPS-Stimulated Cells

Treatment Group IL-8 Concentration (pg/mL)
THP-1 Cells
Vehicle Control 1250 ± 98
This compound (10 nM) 812 ± 75
This compound (30 nM) 350 ± 42
This compound (100 nM) 95 ± 21
A549 Cells
Vehicle Control 980 ± 85
This compound (10 nM) 765 ± 68
This compound (30 nM) 390 ± 51
This compound (100 nM) 155 ± 33

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent inhibitor of the STK1 signaling pathway in cellular models. It effectively reduces the phosphorylation of the downstream substrate TFAP2A and subsequently inhibits the production of the pro-inflammatory cytokine IL-8 in both monocytic and epithelial cell lines. Importantly, these effects are observed at non-cytotoxic concentrations, indicating a favorable therapeutic window. These findings strongly support the mechanism of action of this compound and provide a solid foundation for its further preclinical and clinical development as a novel anti-inflammatory agent.

Preliminary Studies on Evifacotrep for Kidney Disease Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evifacotrep (formerly known as GFB-887) is an investigational small molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) and TRPC4 ion channels. Preliminary research has focused on its potential as a targeted therapy for proteinuric kidney diseases, particularly those involving podocyte injury. This technical guide synthesizes the available preclinical and clinical data on this compound, detailing its mechanism of action, experimental protocols, and early clinical findings.

Mechanism of Action: The TRPC5-Rac1 Pathway in Podocytes

This compound's therapeutic rationale is centered on the inhibition of the TRPC5 ion channel in podocytes, a critical cell type in the kidney's filtration barrier. In certain kidney diseases, the TRPC5-Rac1 signaling pathway is overactivated, leading to podocyte injury, proteinuria, and progressive loss of kidney function.

The proposed mechanism involves a detrimental feed-forward loop:

  • Initial Insult: Various stimuli, such as hypertension or metabolic stress, can lead to an initial increase in the activity of the small GTPase, Rac1.

  • TRPC5 Translocation: Activated Rac1 promotes the translocation of TRPC5 channels to the podocyte cell membrane.

  • Calcium Influx: Increased TRPC5 at the cell surface leads to excessive calcium (Ca2+) influx into the podocyte.

  • Further Rac1 Activation: The elevated intracellular calcium further activates Rac1, perpetuating the cycle.

  • Podocyte Injury: This sustained activation of the TRPC5-Rac1 pathway results in cytoskeletal remodeling, foot process effacement (flattening), and eventual podocyte detachment and loss, compromising the integrity of the glomerular filtration barrier and leading to proteinuria.

This compound, by selectively inhibiting TRPC5, is designed to interrupt this cycle, thereby protecting podocytes and reducing proteinuria.

Preclinical Studies

This compound has been evaluated in several preclinical models of kidney disease. While specific quantitative outcomes from these studies are not extensively published, the available information indicates a consistent reduction in proteinuria across different models of podocytopathies.

Animal Models
  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model: This model induces hypertension-related kidney damage, including proteinuria and glomerulosclerosis, mimicking aspects of focal segmental glomerulosclerosis (FSGS). Studies have reported that this compound reduced albuminuria in this model.

  • Puromycin Aminonucleoside (PAN)-Induced Nephrosis Rat Model: PAN is a toxin that directly injures podocytes, leading to nephrotic syndrome with severe proteinuria. This compound was shown to reduce albuminuria in this model of minimal change disease-like injury.

  • Zucker Diabetic Sprague-Dawley (ZDSD) Rat Model: This is a model of type 2 diabetes that develops diabetic nephropathy, characterized by progressive albuminuria. Preclinical studies indicated that this compound reduced albuminuria in ZDSD rats.

Quantitative Preclinical Data

Detailed quantitative data from the preclinical studies of this compound are not publicly available. The following table summarizes the qualitative findings.

Animal ModelKey Pathological FeatureReported Effect of this compound (GFB-887)
DOCA-Salt Hypertensive RatProteinuria, FSGS-like lesionsReduced albuminuria
Puromycin Aminonucleoside (PAN)-Induced Nephrosis RatSevere proteinuriaReduced albuminuria
Zucker Diabetic Sprague-Dawley (ZDSD) RatDiabetic nephropathyReduced albuminuria

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not publicly available. The following are generalized protocols for the animal models used.

General Protocol for DOCA-Salt Hypertensive Rat Model
  • Animals: Male Sprague-Dawley or Wistar rats are typically used.

  • Procedure:

    • A unilateral nephrectomy (removal of one kidney) is performed to increase the hemodynamic stress on the remaining kidney.

    • Deoxycorticosterone acetate (DOCA) is administered, usually via subcutaneous implantation of a pellet or through regular injections.

    • Rats are provided with drinking water containing 1% sodium chloride to induce hypertension.

  • Disease Progression: Over several weeks, the animals develop hypertension, proteinuria, and glomerular lesions characteristic of FSGS.

  • Drug Administration: this compound would be administered to a cohort of the DOCA-salt treated rats, with the dosage and duration of treatment being key experimental variables.

  • Outcome Measures:

    • Urine is collected periodically (e.g., using metabolic cages) to measure protein and/or albumin excretion.

    • Blood pressure is monitored.

    • At the end of the study, kidney tissue is collected for histological analysis to assess glomerulosclerosis and podocyte injury.

General Protocol for Puromycin Aminonucleoside (PAN)-Induced Nephrosis Rat Model
  • Animals: Male Sprague-Dawley rats are commonly used.

  • Procedure: A single intraperitoneal or intravenous injection of puromycin aminonucleoside is administered to induce podocyte injury.

  • Disease Progression: The animals rapidly develop nephrotic syndrome with significant proteinuria, which peaks within the first one to two weeks.

  • Drug Administration: this compound treatment would typically be initiated before, at the same time as, or after the PAN injection to assess its protective or therapeutic effects.

  • Outcome Measures:

    • 24-hour urine collection to quantify proteinuria.

    • Serum albumin levels to assess the severity of nephrotic syndrome.

    • Kidney histology and electron microscopy to evaluate podocyte structure (e.g., foot process effacement).

Clinical Studies: The TRACTION-2 Trial

This compound was evaluated in a Phase 2a, multicenter, double-blind, randomized, placebo-controlled clinical trial designated TRACTION-2. The study was designed to assess the safety, tolerability, pharmacokinetics, and efficacy of multiple ascending doses of this compound in patients with FSGS, treatment-resistant minimal change disease (TR-MCD), and diabetic nephropathy (DN).

Study Design
  • Primary Objective: To evaluate the effect of increasing doses of this compound on proteinuria over a 12-week treatment period.

  • Patient Population: Adults with FSGS, TR-MCD, or DN with persistent proteinuria despite being on a stable standard of care, including renin-angiotensin system (RAS) blockade.

  • Intervention: Patients were randomized to receive either this compound or a placebo.

Clinical Efficacy Data

Preliminary results from the TRACTION-2 trial were announced by Goldfinch Bio in February 2022.

IndicationPatient PopulationTreatment GroupOutcome MeasureResultp-value
Focal Segmental Glomerulosclerosis (FSGS)17 response-evaluable patientsThis compound (n=10)Placebo-adjusted mean reduction in UPCR at 12 weeks32%0.04
Focal Segmental Glomerulosclerosis (FSGS)Subset of patients with a urinary Rac1 biomarker response at week 2This compoundPlacebo-adjusted mean reduction in UPCR at 12 weeks48%N/A
Diabetic Nephropathy (DN)44 patientsThis compound (n=22)Change in UPCR at 12 weeksNo treatment effect observedN/A

UPCR: Urine Protein to Creatinine Ratio

Safety and Tolerability

In the TRACTION-2 trial, this compound was reported to be generally safe and well-tolerated in patients with FSGS and DN. There were no serious adverse events related to the study drug reported in the preliminary analysis.

Visualizations

Signaling Pathway Diagram

TRPC5_Rac1_Pathway cluster_stimuli Pathological Stimuli cluster_podocyte Podocyte Hypertension Hypertension Rac1_inactive Rac1-GDP (inactive) Hypertension->Rac1_inactive Metabolic_Stress Metabolic Stress Metabolic_Stress->Rac1_inactive Rac1_active Rac1-GTP (active) Rac1_inactive->Rac1_active Activation TRPC5_vesicle TRPC5 Vesicle Rac1_active->TRPC5_vesicle Translocation Cytoskeletal_Remodeling Cytoskeletal Remodeling (Foot Process Effacement) Rac1_active->Cytoskeletal_Remodeling TRPC5_membrane TRPC5 Channel (Membrane) TRPC5_vesicle->TRPC5_membrane Ca_influx Ca2+ Influx TRPC5_membrane->Ca_influx Ca_influx->Rac1_active Feed-forward activation Podocyte_Injury Podocyte Injury & Loss Cytoskeletal_Remodeling->Podocyte_Injury Proteinuria Proteinuria Podocyte_Injury->Proteinuria This compound This compound This compound->TRPC5_membrane Inhibition

Caption: The TRPC5-Rac1 signaling pathway in podocyte injury.

Experimental Workflow Diagram

Preclinical_Workflow cluster_model_induction Disease Model Induction cluster_treatment Treatment Phase cluster_assessment Outcome Assessment Model_Selection Select Animal Model (e.g., DOCA-Salt Rat) Surgical_Induction Surgical/Chemical Induction (e.g., Uninephrectomy + DOCA) Model_Selection->Surgical_Induction Randomization Randomize Animals Surgical_Induction->Randomization Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group Evifacotrep_Group This compound Treatment Group Randomization->Evifacotrep_Group Urine_Collection Periodic Urine Collection (Metabolic Cages) Vehicle_Group->Urine_Collection Histology Terminal Kidney Tissue Collection & Histopathology Vehicle_Group->Histology Evifacotrep_Group->Urine_Collection Evifacotrep_Group->Histology Proteinuria_Analysis Measure Proteinuria/Albuminuria Urine_Collection->Proteinuria_Analysis Data_Analysis Statistical Analysis Proteinuria_Analysis->Data_Analysis Histology->Data_Analysis

Caption: Generalized experimental workflow for preclinical evaluation.

Conclusion

This compound represents a targeted therapeutic approach for certain proteinuric kidney diseases by inhibiting the TRPC5-Rac1 pathway in podocytes. Preliminary clinical data from the TRACTION-2 trial have shown a statistically significant reduction in proteinuria in patients with FSGS, providing early validation for this mechanism of action in a clinical setting. However, a lack of treatment effect in the initial cohort of patients with diabetic nephropathy suggests that the role of TRPC5 may be more prominent in some podocytopathies than others. Further research is needed to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this novel treatment. The development of this compound was discontinued following the closure of Goldfinch Bio.

Evifacotrep: A Technical Overview of a Novel TRPC4/5 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the molecular structure, chemical properties, and mechanism of action of Evifacotrep (also known as GFB-887), a clinical-stage antagonist of the transient receptor potential canonical 4 and 5 (TRPC4/TRPC5) ion channels.

Molecular and Chemical Properties

This compound is a small molecule inhibitor developed for its potential in treating neurological and kidney diseases.[1][2][3] Its core chemical and physical properties are summarized below.

PropertyValueSource
CAS Number 2413739-88-3[2][3]
Molecular Formula C₁₈H₁₂ClF₄N₅O₂
Molecular Weight 441.77 g/mol
Stereochemistry Achiral
InChIKey IQFZADSTVFSHDX-UHFFFAOYSA-N
Solubility Soluble in DMSO

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective antagonist of TRPC4 and TRPC5, which are calcium-permeable non-selective cation channels. In the context of kidney disease, its therapeutic potential stems from its ability to inhibit the overactivation of the TRPC5-Rac1 signaling pathway in podocytes, a critical cell type in the kidney's filtration barrier.

Overactivation of this pathway is implicated in the pathophysiology of glomerular diseases such as Focal Segmental Glomerulosclerosis (FSGS). By blocking TRPC5, this compound is designed to mitigate podocyte injury and subsequent proteinuria (the presence of excess protein in urine), a hallmark of chronic kidney disease.

Evifacotrep_MoA This compound inhibits the TRPC5-Rac1 signaling pathway in podocytes. cluster_podocyte Podocyte Cell Membrane TRPC5 TRPC5 Channel Ca_ion Ca²⁺ Influx TRPC5->Ca_ion Opens Rac1 Rac1 Activation Ca_ion->Rac1 Leads to Injury Podocyte Injury (e.g., Proteinuria) Rac1->Injury Promotes This compound This compound This compound->TRPC5 Inhibits

This compound's Mechanism of Action (MoA) in Podocytes.

Quantitative Biological Data

This compound has demonstrated potent activity in both in vitro and in vivo models. The following table summarizes key quantitative data.

ParameterValueCondition/ModelSource
IC₅₀ ≤50 nMAntagonism of TRPC4 and TRPC5 channels
Cell Growth Inhibition 1 µM (24 h)ICLN-1694 cells (HEK-TREx-hTRPC4)
In Vivo Efficacy 30 mg/kg (s.c.)Reduced urinary albumin excretion in a puromycin aminonucleoside (PAN) induced injury model

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize this compound.

4.1. In Vitro: Fluorescence-Based Ca²⁺ Mobilization Assay

This assay is used to determine the inhibitory activity of compounds on TRPC5 channels.

  • Objective: To measure the potency (IC₅₀) of this compound in inhibiting calcium influx through TRPC5 channels.

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human TRPC5 protein.

  • Methodology:

    • Cell Plating: HEK-293-TRPC5 cells are seeded into multi-well plates and cultured.

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM). This dye exhibits an increase in fluorescence intensity upon binding to intracellular calcium.

    • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

    • Channel Activation: A known TRPC5 agonist is added to the wells to stimulate channel opening and subsequent calcium influx.

    • Signal Detection: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity using a plate reader.

    • Data Analysis: The fluorescence signal is normalized, and the concentration-response curve for this compound is plotted to calculate the IC₅₀ value, representing the concentration at which it inhibits 50% of the agonist-induced calcium response.

Calcium_Assay_Workflow Start Seed HEK-293-TRPC5 Cells Load Load with Ca²⁺ Fluorescent Dye Start->Load Incubate Incubate with This compound Load->Incubate Activate Add TRPC5 Agonist Incubate->Activate Measure Measure Fluorescence (Ca²⁺ Influx) Activate->Measure Analyze Calculate IC₅₀ Measure->Analyze

Workflow for the Fluorescence-Based Ca²⁺ Mobilization Assay.

4.2. In Vivo: Puromycin Aminonucleoside (PAN) Nephrosis Model

This animal model is used to evaluate the efficacy of therapeutic agents in reducing kidney damage and proteinuria.

  • Objective: To assess the ability of this compound to reduce urinary albumin excretion following chemically induced kidney injury.

  • Animal Model: Rodents (e.g., rats).

  • Methodology:

    • Disease Induction: Animals are administered puromycin aminonucleoside (PAN), a toxin that induces significant podocyte injury, leading to a condition that mimics aspects of human glomerular diseases, including severe proteinuria.

    • Treatment Protocol: A cohort of PAN-treated animals is administered this compound (e.g., 30 mg/kg, subcutaneously, once or twice daily for a specified period, such as 10 days), while a control group receives a vehicle.

    • Sample Collection: Urine samples are collected from all animals at baseline and at various time points throughout the study.

    • Endpoint Measurement: The primary endpoint is the quantification of urinary albumin excretion. This is typically measured using an ELISA or a similar immunoassay.

    • Data Analysis: The change in urinary albumin levels in the this compound-treated group is compared to the vehicle-treated control group to determine if the compound significantly ameliorates proteinuria.

Clinical Development Status

This compound (GFB-887) has progressed to clinical trials. A Phase 2a study, designated TRACTION-2 (NCT04387448), was designed to evaluate its safety, tolerability, and efficacy in patients with FSGS, treatment-resistant minimal change disease (TR-MCD), or diabetic nephropathy (DN). The primary objective of such studies is to measure the effect of the drug on proteinuria. The compound was initially developed by Goldfinch Bio, Inc., with its development continued by Karuna Therapeutics, Inc.

References

Unveiling the Molecular Handshake: A Technical Guide to Identifying the Evifacotrep Binding Site on TRPC5 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BOSTON, MA – November 27, 2025 – This technical guide outlines a comprehensive strategy for the precise identification of the binding site of Evifacotrep (formerly GFB-887) on the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. This compound is a potent and selective antagonist of TRPC4 and TRPC5 channels currently under investigation for neurological and psychiatric disorders. While its inhibitory activity is well-documented, the exact molecular determinants of its interaction with the TRPC5 channel are not yet publicly available. This document provides researchers, scientists, and drug development professionals with a detailed roadmap, leveraging established methodologies to elucidate this critical aspect of its mechanism of action.

The TRPC5 channel, a non-selective calcium-permeant cation channel, is a key therapeutic target for conditions ranging from anxiety and depression to progressive kidney diseases.[1][2] A definitive understanding of how novel antagonists like this compound bind to TRPC5 is paramount for future structure-based drug design and the development of next-generation therapeutics with improved selectivity and efficacy.

This guide details a multi-pronged approach, integrating in-silico modeling, state-of-the-art structural biology, and rigorous biochemical and electrophysiological validation. By following this proposed workflow, researchers can systematically pinpoint the this compound binding pocket, characterize the key interacting residues, and solidify the structural basis of its inhibitory function.

Quantitative Profile of this compound and Other TRPC5 Modulators

A summary of the known quantitative data for this compound and other relevant TRPC5 inhibitors is presented below. This comparative data is essential for contextualizing the potency of this compound and for designing validation experiments.

CompoundTarget(s)Assay TypeParameterValueReference(s)
This compound TRPC5/TRPC4Not SpecifiedIC50≤50 nM[3][4]
ClemizoleTRPC5Not SpecifiedIC50Not Specified[5]
HC-070TRPC5/TRPC4Not SpecifiedIC50Not Specified
AC1903TRPC5Patch-clampIC5014.7 µM
ML204TRPC5Patch-clampIC5013.6 µM
Pico145 (HC-608)TRPC1/4/5Not SpecifiedIC50Picomolar range

The Structural Landscape of TRPC5

The homotetrameric structure of the TRPC5 channel has been resolved to high resolution using cryo-electron microscopy (cryo-EM). Each subunit consists of a transmembrane domain (TMD) with six helices (S1-S6) and a large intracellular domain (ICD). The ion-conducting pore is formed by the loop between S5 and S6 from each of the four subunits.

Crucially, cryo-EM studies have revealed the binding sites of two distinct classes of inhibitors:

  • Clemizole: This benzimidazole-derived antagonist binds to a pocket within the voltage sensor-like domain (VSLD) of each subunit, an area formed by helices S1-S4.

  • HC-070/Pico145: These methylxanthine-based inhibitors wedge themselves into a conserved lipid-binding site located between the S5 and S6 helices of adjacent subunits, near the extracellular side of the membrane.

Given that this compound is a pyridazinone derivative, it may bind to one of these known pockets or to a novel allosteric site. The experimental workflow detailed below is designed to explore these possibilities systematically.

Proposed Experimental Workflow for Binding Site Identification

The following diagram outlines a logical workflow for identifying and validating the this compound binding site on TRPC5.

Caption: Proposed workflow for identifying the this compound binding site on TRPC5.

Detailed Experimental Protocols

Phase 1: In-Silico Prediction

4.1.1 Computational Docking

  • Objective: To predict the most likely binding poses of this compound on the TRPC5 channel.

  • Protocol:

    • Receptor Preparation: Utilize the existing high-resolution cryo-EM structures of human TRPC5 (e.g., PDB IDs: 6AEI, 6Z9C) as the receptor model. Prepare the structure by adding hydrogen atoms, assigning protonation states, and minimizing energy.

    • Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate charges.

    • Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to perform blind docking across the entire protein surface to identify potential binding pockets. Subsequently, perform focused docking on the known inhibitor binding sites (the VSLD pocket and the inter-subunit lipid pocket) and any newly identified pockets.

    • Analysis: Score and cluster the resulting poses based on binding energy and conformational stability. The top-ranked poses will generate hypotheses for the binding site.

Phase 2: Structural Determination

4.2.1 Cryo-Electron Microscopy (Cryo-EM)

  • Objective: To obtain a high-resolution 3D structure of the TRPC5-Evifacotrep complex.

  • Protocol:

    • Protein Expression and Purification: Express full-length or a truncated, stable construct of human TRPC5 in a suitable expression system (e.g., HEK293 cells). Purify the protein using affinity chromatography.

    • Complex Formation: Incubate the purified TRPC5 protein with a molar excess of this compound to ensure saturation of the binding site.

    • Grid Preparation and Data Collection: Apply the complex to cryo-EM grids and vitrify in liquid ethane. Collect data using a Titan Krios or equivalent transmission electron microscope.

    • Image Processing and 3D Reconstruction: Process the collected micrographs to generate a high-resolution 3D density map of the TRPC5-Evifacotrep complex.

    • Model Building and Analysis: Dock the TRPC5 model into the density map. A clear, non-protein density corresponding to the shape of this compound will reveal its binding site and orientation.

Phase 3: Biochemical and Functional Validation

4.3.1 Site-Directed Mutagenesis

  • Objective: To validate the functional importance of residues identified by cryo-EM or computational docking.

  • Protocol:

    • Mutant Design: Based on the structural or in-silico data, identify key amino acid residues in the putative binding pocket that may form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with this compound.

    • Generation of Mutants: Use a site-directed mutagenesis kit (e.g., QuikChange) to introduce point mutations (e.g., to Alanine or a residue with different chemical properties) into the TRPC5 cDNA.

    • Expression: Transfect HEK293 cells with wild-type or mutant TRPC5 constructs for subsequent functional analysis.

4.3.2 Patch-Clamp Electrophysiology

  • Objective: To measure the effect of mutations on the inhibitory potency of this compound.

  • Protocol:

    • Cell Preparation: Use HEK293 cells expressing either wild-type or mutant TRPC5 channels.

    • Whole-Cell Recording: Establish a whole-cell patch-clamp configuration.

    • Channel Activation: Activate TRPC5 channels using a known agonist (e.g., Englerin A).

    • Inhibitor Application: Apply increasing concentrations of this compound to the bath solution to generate a dose-response curve.

    • Data Analysis: Calculate the IC50 value for this compound for each mutant. A significant rightward shift (increase) in the IC50 for a mutant compared to the wild-type channel indicates that the mutated residue is critical for binding.

Logical Relationships of Key Findings

The following diagram illustrates the logical flow for confirming the binding site based on the convergence of evidence from the proposed experiments.

G cluster_0 Hypothesis cluster_1 Validation cluster_2 Outcome cluster_3 Conclusion A Putative Binding Site (from Docking/Cryo-EM) B Site-Directed Mutagenesis of Putative Residues A->B Guides Mutations C Patch-Clamp Electrophysiology on Mutant Channels B->C D Loss of Inhibition (Increased IC50) C->D Yields Result E Binding Site Confirmed D->E Confirms Hypothesis

Caption: Logical flow for the validation of the this compound binding site.

By executing this comprehensive research plan, the scientific community can achieve a definitive characterization of the this compound binding site on TRPC5. This knowledge will not only illuminate the mechanism of a promising new therapeutic but will also provide a crucial structural template for the rational design of future modulators of TRPC channels.

References

Methodological & Application

Application Notes and Protocols for Evifacotrep in HEK-293 Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evifacotrep is a potent antagonist of the transient receptor potential canonical 4 and 5 (TRPC4 and TRPC5) ion channels, with an IC50 value of ≤50 nM.[1] These channels are non-selective cation channels that play crucial roles in various physiological processes, and their dysregulation has been implicated in several diseases. This compound's ability to inhibit TRPC4 and TRPC5 makes it a valuable tool for studying the function of these channels and for investigating their potential as therapeutic targets.

Human Embryonic Kidney 293 (HEK-293) cells are a widely used cell line in biomedical research due to their robust growth, high transfection efficiency, and human origin, which allows for proper protein folding and post-translational modifications of expressed proteins. These characteristics make them an ideal system for studying the effects of compounds like this compound on TRPC4/5 channels, whether endogenously expressed or exogenously overexpressed.

These application notes provide detailed protocols for utilizing this compound in HEK-293 cell culture experiments, including cell viability and cytotoxicity assays, as well as a functional calcium mobilization assay.

Mechanism of Action: TRPC4/5 Inhibition

This compound acts as an antagonist at TRPC4 and TRPC5 channels. These channels, upon activation by various stimuli, mediate the influx of cations, primarily Ca2+ and Na+, into the cell. This influx leads to the depolarization of the cell membrane and an increase in intracellular calcium concentration, which in turn triggers a variety of downstream signaling pathways. By blocking these channels, this compound can inhibit these cellular responses.

cluster_membrane Cell Membrane TRPC4_5 TRPC4/5 Channel Ca_influx Ca²⁺/Na⁺ Influx TRPC4_5->Ca_influx Stimuli Stimuli (e.g., GPCR activation) Stimuli->TRPC4_5 Activates This compound This compound This compound->TRPC4_5 Inhibits Downstream Downstream Signaling Ca_influx->Downstream

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound. The data presented is based on available information and may require optimization for specific experimental conditions.

Table 1: Inhibitory Activity of this compound

ParameterValueCell LineNotes
IC50≤50 nM-Antagonist activity on TRPC4/5 channels.[1]
Effective Concentration1 µMHEK-TRExhTRPC4Concentration shown to inhibit cell growth.[1]

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeConcentration RangeIncubation Time
Cell Viability (MTT)0.1 nM - 10 µM24 - 72 hours
Cytotoxicity (LDH)0.1 nM - 10 µM24 - 72 hours
Calcium Mobilization1 nM - 1 µM15 - 60 minutes (pre-incubation)

Experimental Protocols

General Cell Culture of HEK-293 Cells
  • Media Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Thawing: Thaw cryopreserved HEK-293 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask.

  • Cell Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days and subculture when the cells reach 80-90% confluency.

Thaw Thaw Cells Culture Culture in T-75 Flask Thaw->Culture Subculture Subculture at 80-90% Confluency Culture->Subculture Subculture->Culture Continue Maintenance Experiment Seed for Experiment Subculture->Experiment

Caption: General HEK-293 cell culture workflow.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of HEK-293 cells, which is an indicator of cell viability.

Materials:

  • HEK-293 cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom black plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed HEK-293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Cytotoxicity Assay (LDH Assay)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

Materials:

  • HEK-293 cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed HEK-293 cells in a 96-well plate as described in the MTT assay protocol.

  • Compound Treatment: Treat the cells with serial dilutions of this compound as described above. Include a vehicle control, an untreated control, and a maximum LDH release control (lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • LDH Measurement: Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate. Add the reaction mixture and incubate in the dark at room temperature.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol 3: Calcium Mobilization Assay

This functional assay measures changes in intracellular calcium concentration in response to TRPC4/5 channel activation and its inhibition by this compound. This protocol assumes the use of a HEK-293 cell line stably expressing TRPC4 or TRPC5.

Materials:

  • HEK-293 cells stably expressing TRPC4 or TRPC5

  • Complete growth medium

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • TRPC4/5 agonist (e.g., a GPCR agonist that couples to this pathway)

  • This compound stock solution (in DMSO)

  • 96-well black-walled, clear-bottom plates

Procedure:

  • Cell Seeding: Seed the transfected HEK-293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the growth medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells twice with Assay Buffer to remove excess dye.

  • Compound Pre-incubation: Add Assay Buffer containing various concentrations of this compound or vehicle control to the wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition: Use a fluorescence plate reader with an injection system to add the TRPC4/5 agonist to the wells while simultaneously measuring the fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Calculate the inhibition of the agonist-induced calcium response by this compound.

Seed Seed HEK-293-TRPC4/5 Cells Load Load with Fluo-4 AM Seed->Load Preincubate Pre-incubate with this compound Load->Preincubate Stimulate Stimulate with Agonist & Measure Fluorescence Preincubate->Stimulate Analyze Analyze Calcium Response Stimulate->Analyze

Caption: Calcium mobilization assay workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Cell Viability in Control Wells Cell seeding density is too low or too high.Optimize cell seeding density.
Contamination.Check for and eliminate sources of contamination.
High Background in Assays Incomplete removal of dye or reagents.Ensure thorough washing steps.
Autofluorescence of the compound.Run a control with the compound in cell-free wells.
No or Weak Response in Calcium Assay Low expression of TRPC4/5 channels.Verify channel expression via Western blot or qPCR.
Inactive agonist.Use a fresh, validated batch of agonist.
Inappropriate assay buffer.Ensure the buffer contains physiological levels of calcium.

Conclusion

These application notes provide a framework for utilizing this compound in HEK-293 cell-based assays. The provided protocols for cell viability, cytotoxicity, and calcium mobilization can be adapted to investigate the specific cellular effects of TRPC4 and TRPC5 inhibition. As with any experimental system, optimization of cell density, compound concentrations, and incubation times may be necessary to achieve robust and reproducible results.

References

Application Notes and Protocols: Evifacotrep Dissolution in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of Evifacotrep in dimethyl sulfoxide (DMSO) for use in various in vitro assays. Adherence to this protocol is crucial for ensuring the accurate and reproducible application of this potent TRPC5/TRPC4 antagonist in experimental settings.

Chemical Properties of this compound

This compound is a selective antagonist of the transient receptor potential canonical 4 and 5 (TRPC4/TRPC5) channels.[1][2] It is a valuable tool for investigating the roles of these channels in neurological and kidney diseases.[1][2][3]

PropertyValueReference
CAS Number 2413739-88-3
Molecular Formula C₁₈H₁₂ClF₄N₅O₂
Molecular Weight 441.77 g/mol
Appearance White to off-white solid
Purity >98% (typical)
Solubility in DMSO 50 mg/mL (113.18 mM)

Experimental Protocol: Dissolution of this compound in DMSO

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Water bath or heat block capable of reaching 60°C

  • Ultrasonic bath

  • Calibrated pipettes and sterile pipette tips

Procedure:

  • Preparation:

    • Bring the vial of this compound powder to room temperature before opening to prevent condensation.

    • Ensure that the DMSO is anhydrous or from a newly opened bottle, as DMSO is hygroscopic and absorbed water can affect solubility.

  • Calculation of Required Volumes:

    • To prepare a 10 mM stock solution, for example, you would dissolve 4.4177 mg of this compound in 1 mL of DMSO. Use the following formula to calculate the required mass for your desired concentration and volume: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

  • Dissolution:

    • Add the calculated amount of DMSO to the vial containing the this compound powder.

    • Vortex the mixture for 1-2 minutes.

    • To ensure complete dissolution, warm the solution to 60°C. A water bath or heat block is recommended for gentle and uniform heating.

    • Following warming, sonicate the solution in an ultrasonic bath for 10-15 minutes.

    • Visually inspect the solution to ensure that all solid material has dissolved. The solution should be clear.

  • Aliquoting and Storage:

    • Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots in tightly sealed amber vials or cryovials.

    • For long-term storage (up to 6 months), store the stock solution at -80°C.

    • For short-term storage (up to 1 month), the solution can be stored at -20°C.

Working Solution Preparation:

  • To prepare a working solution for your in vitro assay, dilute the stock solution in the appropriate cell culture medium or buffer.

  • For example, to prepare a 1 µM working solution from a 10 mM stock, you would perform a 1:10,000 dilution.

  • It is important to note that the final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Visualized Experimental Workflow & Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing this compound and its mechanism of action.

G Experimental Workflow for this compound Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use start Start weigh Weigh this compound start->weigh dmso Add Anhydrous DMSO weigh->dmso vortex Vortex dmso->vortex heat Warm to 60°C vortex->heat sonicate Sonicate heat->sonicate aliquot Aliquot sonicate->aliquot store Store at -80°C or -20°C aliquot->store dilute Prepare Working Solution aliquot->dilute store->dilute Thaw as needed end Ready for In Vitro Assay dilute->end

Caption: Workflow for preparing this compound stock and working solutions.

This compound Mechanism of Action cluster_cell Cell Membrane TRPC5 TRPC5 Channel Ca_influx Ca²⁺ Influx TRPC5->Ca_influx Blocks This compound This compound This compound->TRPC5 Inhibits Downstream Downstream Signaling Ca_influx->Downstream

Caption: Simplified signaling pathway showing this compound's inhibition of the TRPC5 channel.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for utilizing Evifacotrep, a potent TRPC5/TRPC4 antagonist, in rat models of renal injury. The information is intended to facilitate preclinical research into the therapeutic potential of this compound for proteinuric kidney diseases.

Mechanism of Action

This compound is a selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) and 4 (TRPC4) channels. In the context of renal injury, particularly in podocytes, the activation of TRPC5 is a key event in the pathogenesis of proteinuria. Pathological stimuli can lead to the activation of TRPC5 channels, resulting in calcium influx and the subsequent activation of Rac1, a small GTPase. Activated Rac1 promotes cytoskeletal remodeling in podocytes, leading to foot process effacement, disruption of the glomerular filtration barrier, and albuminuria. By blocking the TRPC5 channel, this compound is hypothesized to prevent this cascade of events, thereby preserving podocyte structure and function and reducing protein leakage into the urine.

TRPC5_Signaling_Pathway cluster_podocyte Podocyte Injury Renal Injury Stimulus TRPC5 TRPC5 Channel (Activated) Injury->TRPC5 Activates Ca_Influx Ca²⁺ Influx TRPC5->Ca_Influx Rac1 Rac1 Activation Ca_Influx->Rac1 Leads to Cytoskeleton Cytoskeletal Remodeling Rac1->Cytoskeleton Albuminuria Albuminuria Cytoskeleton->Albuminuria Causes This compound This compound This compound->TRPC5 Inhibits

Caption: TRPC5 Signaling Pathway in Podocyte Injury.

Recommended Dosage and Administration

The following table summarizes the recommended dosage of this compound for a puromycin aminonucleoside (PAN)-induced nephrosis model in Sprague-Dawley rats.

ParameterRecommendation
Drug This compound
Animal Model Sprague-Dawley Rat (Male, 4-5 weeks old)
Induction of Injury Single intraperitoneal (i.p.) injection of Puromycin Aminonucleoside (PAN) at 50 mg/kg
Dosage of this compound 30 mg/kg
Route of Administration Subcutaneous (s.c.)
Frequency Once or twice daily
Duration of Treatment 10 days
Primary Outcome Reduction in urinary albumin excretion

Experimental Protocols

This section details the step-by-step methodologies for conducting a study using this compound in a rat model of PAN-induced renal injury.

Animal Model and Acclimatization
  • Species: Male Sprague-Dawley rats.

  • Age: 4-5 weeks.

  • Acclimatization: House the rats in a controlled environment with a 12-hour light-dark cycle and provide ad libitum access to standard chow and water for at least one week prior to the experiment.

Induction of Renal Injury
  • On day 0, induce renal injury by administering a single intraperitoneal (i.p.) injection of puromycin aminonucleoside (PAN) at a dose of 50 mg/kg body weight.

  • The control group should receive a corresponding volume of the vehicle used to dissolve PAN (e.g., sterile saline).

Preparation and Administration of this compound
  • Stock Solution: this compound is soluble in DMSO.[1] Prepare a stock solution of this compound in 100% DMSO. For example, a 50 mg/mL stock solution can be prepared.

  • Working Solution: For subcutaneous injection, it is recommended to dilute the DMSO stock solution in a well-tolerated vehicle. A common vehicle for subcutaneous administration in rats is a mixture of PEG300, Tween 80, and sterile water or saline.

    • Example Vehicle Preparation: To prepare a 1 mL working solution, you can start by mixing the required volume of the this compound DMSO stock solution with a solubilizing agent like PEG300. Then, add a surfactant such as Tween 80, and finally, bring the solution to the final volume with sterile water or saline. The final concentration of DMSO should be kept low (ideally below 10%) to minimize local irritation.

  • Administration: Administer this compound subcutaneously (s.c.) at a dose of 30 mg/kg. The injection site should be in the loose skin on the back of the neck.

  • Treatment Schedule: Begin treatment on the same day as PAN injection (Day 0) and continue for 10 consecutive days, either once or twice daily. The vehicle control group should receive subcutaneous injections of the vehicle on the same schedule.

Monitoring and Sample Collection
  • Body Weight and General Health: Monitor the animals daily for changes in body weight and overall health status.

  • Urine Collection: House the rats in metabolic cages for 24-hour urine collection at baseline (before PAN injection) and at specified time points after PAN injection (e.g., day 7 and day 10).

  • Blood Collection: At the end of the study (e.g., day 10), collect blood samples via cardiac puncture under anesthesia for serum analysis.

  • Tissue Collection: After blood collection, euthanize the animals and perfuse the kidneys with cold phosphate-buffered saline (PBS). Harvest the kidneys for histological and molecular analysis.

Endpoint Analysis
  • Urinary Albumin: Quantify urinary albumin excretion using methods such as ELISA or SDS-PAGE followed by densitometry.

  • Renal Function: Measure serum creatinine and blood urea nitrogen (BUN) levels to assess overall kidney function.

  • Histopathology: Fix one kidney in 4% paraformaldehyde, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to evaluate glomerular and tubular morphology.

  • Immunofluorescence/Immunohistochemistry: Use the other kidney to prepare frozen or paraffin-embedded sections for staining of podocyte-specific markers (e.g., nephrin, podocin) to assess podocyte injury.

  • Molecular Analysis: Extract RNA or protein from kidney tissue to analyze the expression of genes and proteins involved in the TRPC5 signaling pathway (e.g., TRPC5, Rac1).

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Day0 Day 0: - Baseline Measurements - PAN Injection (50 mg/kg, i.p.) - Start this compound (30 mg/kg, s.c.) or Vehicle Acclimatization->Day0 Treatment Days 1-9: Daily this compound/Vehicle Administration Day0->Treatment Monitoring Daily Monitoring: - Body Weight - General Health Day0->Monitoring Urine_Collection Urine Collection (e.g., Day 7, Day 10) Day0->Urine_Collection Treatment->Monitoring Day10 Day 10: - Final Body Weight - Blood & Tissue Collection Treatment->Day10 Analysis Endpoint Analysis: - Urinary Albumin - Serum Creatinine/BUN - Histology - Molecular Analysis Day10->Analysis

Caption: Experimental Workflow for this compound Study.

References

In Vivo Administration of Evifacotrep: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration methods for Evifacotrep, a potent and selective antagonist of the Transient Receptor Potential Canonical 4 and 5 (TRPC4/TRPC5) channels, in preclinical trial settings. The protocols detailed below are based on established methodologies for oral and subcutaneous administration in rodent models, which have been utilized in studies of this compound and structurally related compounds.

Mechanism of Action: The TRPC5-Rac1 Signaling Pathway

This compound is under investigation for its therapeutic potential in neurological and kidney diseases. Its mechanism of action in the context of proteinuric kidney disease involves the inhibition of the TRPC5-Rac1 signaling pathway.[1] Overactivation of TRPC5, a calcium-permeable ion channel, in podocytes leads to an influx of calcium ions. This triggers the activation of the small GTPase Rac1, a key regulator of the actin cytoskeleton.[2] Activated Rac1 promotes cytoskeletal remodeling, increases the production of reactive oxygen species (ROS), and ultimately leads to podocyte injury, proteinuria, and the progression of kidney disease.[2] By blocking TRPC5, this compound aims to prevent this cascade of events, thereby protecting podocytes and preserving kidney function.

TRPC5_Rac1_Pathway cluster_podocyte Podocyte TRPC5 TRPC5 Channel Ca_influx Ca²⁺ Influx TRPC5->Ca_influx Opens Rac1_activation Rac1 Activation Ca_influx->Rac1_activation Leads to Cytoskeletal_remodeling Cytoskeletal Remodeling Rac1_activation->Cytoskeletal_remodeling ROS_production ROS Production Rac1_activation->ROS_production Podocyte_injury Podocyte Injury & Proteinuria Cytoskeletal_remodeling->Podocyte_injury ROS_production->Podocyte_injury This compound This compound This compound->TRPC5 Inhibits

Figure 1: this compound's inhibition of the TRPC5-Rac1 pathway.

Quantitative Data Summary

The following tables summarize the reported in vivo administration parameters for this compound and a structurally related TRPC5 inhibitor in preclinical studies.

Compound Administration Route Dosage Frequency Duration Animal Model Reference
This compoundSubcutaneous (SC)30 mg/kgOnce or twice daily10 daysPuromycin aminonucleoside (PAN)-induced nephrosis in rats[3]
Compound 12 (GFB-887 derivative)Oral (PO)10 mg/kgTwice daily (BID)Not specifiedRat model of hypertension-induced renal injury

Experimental Protocols

The following are detailed protocols for the oral and subcutaneous administration of this compound in rats. These are generalized protocols and may require optimization based on the specific experimental design, animal strain, and vehicle used.

Protocol 1: Oral Administration (Oral Gavage)

This protocol describes the administration of this compound directly into the stomach of a rat using a gavage needle.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water, corn oil)

  • Dimethyl sulfoxide (DMSO, if required for solubility)

  • Appropriately sized oral gavage needles (e.g., 16-18 gauge, straight or curved)

  • Syringes (1-3 mL)

  • Animal scale

  • Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Procedure:

  • Preparation of Dosing Solution:

    • If this compound is not readily soluble in the chosen vehicle, it can be first dissolved in a minimal amount of DMSO and then suspended in the vehicle. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.

    • Ensure the solution is homogenous before administration.

  • Animal Handling and Restraint:

    • Weigh the rat to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in rats is typically 10 mL/kg.[4]

    • Gently but firmly restrain the rat. One common method is to hold the rat in one hand, with the thumb and forefinger placed on either side of the mandible to control head movement. The other fingers should support the back and prevent the animal from moving.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach.

    • With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).

    • Advance the needle smoothly along the roof of the mouth and down the esophagus. The rat should swallow the tube as it is advanced. Do not force the needle. If resistance is met, withdraw and re-insert.

  • Administration of this compound:

    • Once the needle is in the stomach, slowly depress the syringe plunger to administer the solution.

    • After administration, gently withdraw the gavage needle.

  • Post-Procedure Monitoring:

    • Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 10 minutes.

Oral_Gavage_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure prep_solution Prepare Dosing Solution weigh_animal Weigh Animal & Calculate Dose prep_solution->weigh_animal restrain Restrain Animal weigh_animal->restrain insert_needle Insert Gavage Needle restrain->insert_needle administer Administer Solution insert_needle->administer withdraw_needle Withdraw Needle administer->withdraw_needle monitor Monitor Animal withdraw_needle->monitor

Figure 2: Workflow for oral administration of this compound.
Protocol 2: Subcutaneous (SC) Administration

This protocol describes the injection of this compound into the subcutaneous space of a rat.

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline, phosphate-buffered saline)

  • DMSO (if required for solubility)

  • Sterile syringes (1 mL)

  • Sterile needles (e.g., 23-25 gauge)

  • Animal scale

  • PPE: lab coat, gloves, eye protection

Procedure:

  • Preparation of Dosing Solution:

    • Similar to the oral solution, if this compound requires DMSO for solubilization, dissolve it in a minimal volume of DMSO first, then dilute with a sterile vehicle to the final desired concentration. Ensure the final DMSO concentration is non-toxic.

    • The solution must be sterile for injection.

  • Animal Handling and Restraint:

    • Weigh the rat to calculate the correct injection volume. The maximum recommended volume for a single subcutaneous injection site in rats is typically 5-10 mL/kg.

    • Restrain the rat on a flat surface. Grasp the loose skin over the shoulders (scruff) to create a "tent" of skin.

  • Injection:

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.

    • Aspirate slightly by pulling back on the syringe plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and inject at a different site with a new sterile needle.

    • If no blood is aspirated, slowly inject the solution. A small bleb will form under the skin.

  • Post-Injection Care:

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.

    • Return the animal to its cage and monitor for any adverse reactions at the injection site, such as swelling or inflammation.

SC_Injection_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure prep_solution Prepare Sterile Dosing Solution weigh_animal Weigh Animal & Calculate Dose prep_solution->weigh_animal restrain Restrain Animal & Tent Skin weigh_animal->restrain insert_needle Insert Needle into Subcutaneous Space restrain->insert_needle aspirate Aspirate to Check for Blood insert_needle->aspirate inject Inject Solution aspirate->inject If no blood withdraw_needle Withdraw Needle & Apply Pressure inject->withdraw_needle monitor Monitor Animal withdraw_needle->monitor

Figure 3: Workflow for subcutaneous administration of this compound.

Disclaimer: These protocols are intended for guidance and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) regulations. The specific details of the experimental design, including the choice of vehicle, dosage, and administration schedule, should be determined by the researcher based on the study objectives and relevant literature.

References

Topic: Evifacotrep in the Study of Anxiety and Mood Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for Researchers

Introduction

Anxiety and mood disorders represent a significant global health burden, with a substantial need for novel therapeutic agents acting on new targets.[1] Transient Receptor Potential Canonical (TRPC) ion channels, particularly TRPC4 and TRPC5, are expressed in brain regions critical for processing emotion and mood, such as the amygdala and insula.[2] Their involvement in calcium signaling downstream of G-protein coupled receptors (GPCRs) makes them a compelling target for modulating neuronal excitability.[2] Evifacotrep (also known as GFB-887) is a potent, selective antagonist of TRPC4 and TRPC5 channels currently under investigation for the treatment of anxiety and mood disorders.[3][4] Preclinical evidence suggests that the pharmacological inhibition of TRPC4/5 channels can attenuate fear and anxiety-like behaviors. This document provides researchers with key data and protocols for utilizing this compound as a tool to investigate the role of TRPC4/5 channels in the pathophysiology of anxiety and mood disorders.

Physicochemical and Pharmacological Properties

This compound is a small molecule inhibitor designed to be a potent and selective antagonist of TRPC4 and TRPC5 ion channels.

PropertyValueReference
Target(s) Transient Receptor Potential Canonical 4 (TRPC4) and 5 (TRPC5)
Mechanism of Action Channel Antagonist
IC50 ≤50 nM for TRPC4/TRPC5
Development Status Phase 1 (Anxiety/Mood Disorders)
Known In Vivo Dose 30 mg/kg (s.c.) in a murine kidney injury model
Known In Vitro Conc. 1 µM in HEK-TRExhTRPC4 cells

Mechanism of Action and Signaling Pathway

TRPC4 and TRPC5 are non-selective cation channels that permit the influx of Ca2+ into cells, influencing neuronal excitability. They are activated downstream of various GPCRs that signal via Gαq or Gαi/o pathways. The activation of these GPCRs leads to the production of diacylglycerol (DAG), which in turn gates the TRPC4/5 channels. The resulting Ca2+ influx can activate downstream effectors, such as Rac1, a small GTPase implicated in cytoskeletal rearrangement and synaptic plasticity. In pathological states, overactivation of the TRPC5-Rac1 pathway is hypothesized to contribute to neuronal dysfunction. This compound acts by directly blocking the TRPC4/5 channel pore, thus preventing Ca2+ influx and inhibiting the downstream signaling cascade.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols are representative methodologies for investigating the effects of this compound in models relevant to anxiety and mood disorders.

Protocol 1: In Vitro Calcium Mobilization Assay

This assay is used to confirm the inhibitory activity of this compound on TRPC4/5 channels in a cellular context.

1. Cell Culture:

  • Culture HEK-293 cells stably expressing human TRPC4 or TRPC5 channels in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Plate cells in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) to achieve final concentrations ranging from 1 nM to 10 µM.

3. Calcium Dye Loading:

  • Wash cells once with assay buffer.

  • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions for 30-60 minutes at 37°C.

  • Wash cells gently 2-3 times with assay buffer to remove excess dye.

4. Assay Procedure:

  • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Add the various dilutions of this compound (or vehicle control) to the wells and incubate for 15-30 minutes.

  • Establish a baseline fluorescence reading for 10-20 seconds.

  • Add a known TRPC4/5 agonist (e.g., a Gq-coupled receptor agonist like Carbachol, or a direct activator) to all wells to stimulate channel opening.

  • Measure the change in fluorescence intensity over time (typically 2-5 minutes).

5. Data Analysis:

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the concentration-response curve and calculate the IC50 value using non-linear regression analysis.

InVitro_Workflow A Plate TRPC4/5-expressing HEK-293 cells B Load cells with Fluo-4 AM calcium dye A->B C Pre-incubate with This compound dilutions B->C D Add TRPC4/5 agonist C->D E Measure fluorescence (Calcium Influx) D->E F Analyze data and calculate IC50 E->F

Caption: Workflow for an in vitro calcium mobilization assay.
Protocol 2: Preclinical In Vivo Assessment (Elevated Plus Maze)

The Elevated Plus Maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds are expected to increase the time spent and entries into the open arms.

1. Animals:

  • Use adult male mice (e.g., C57BL/6J strain), group-housed under a 12:12 light-dark cycle with ad libitum access to food and water.

  • Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

2. Compound Administration:

  • Prepare this compound in a suitable vehicle (e.g., 10% Tween-80 in saline).

  • Administer this compound (e.g., at doses of 3, 10, and 30 mg/kg) or vehicle via a relevant route (e.g., intraperitoneal (i.p.) or oral (p.o.)) 30-60 minutes prior to testing.

3. EPM Apparatus:

  • The maze should be elevated from the floor and consist of four arms (two open, two closed) arranged in a 'plus' shape.

  • The testing environment should be dimly lit to encourage exploration.

4. Behavioral Testing:

  • Place a single mouse at the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session using an overhead video camera connected to a tracking software.

5. Data Analysis:

  • Score the following parameters:

    • Time spent in open arms vs. closed arms.

    • Number of entries into open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Calculate the percentage of time spent in open arms [(Time in Open / Total Time) x 100] and percentage of open arm entries [(Open Entries / Total Entries) x 100].

  • Analyze data using ANOVA followed by post-hoc tests to compare drug-treated groups with the vehicle control group.

InVivo_Logic Hypothesis Hypothesis: This compound has anxiolytic effects Prediction Prediction: Increased exploration of open arms in EPM Hypothesis->Prediction Experiment Experiment: Administer this compound or Vehicle and test in EPM Prediction->Experiment Outcome1 Observation: Increased % time in open arms (p < 0.05) Experiment->Outcome1 Result A Outcome2 Observation: No significant change in open arm time Experiment->Outcome2 Result B Conclusion1 Conclusion: Hypothesis supported. Compound shows anxiolytic-like activity. Outcome1->Conclusion1 Conclusion2 Conclusion: Hypothesis not supported at tested doses. Re-evaluate dose or model. Outcome2->Conclusion2

Caption: Logical flow for an in vivo behavioral experiment.

Storage and Handling

This compound should be stored as a solid at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months). For stock solutions in DMSO, store at -80°C and use within 6 months. Before use, allow the compound to equilibrate to room temperature. If solubility is an issue, warming the solution to 37°C and brief sonication may be helpful. This compound is for research use only and not for human consumption. Standard laboratory safety precautions should be employed during handling.

References

Tracking Evifacotrep's Journey into the Cell: Application Notes and Protocols for Fluorescent Labeling and Cellular Uptake Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evifacotrep is a potent small molecule antagonist of the transient receptor potential canonical 4 and 5 (TRPC4/5) channels, showing promise in the research of neurological and kidney diseases.[1][2][3] Understanding the cellular uptake dynamics of this compound is crucial for optimizing its therapeutic efficacy and elucidating its mechanism of action at the cellular level. This document provides detailed application notes and protocols for the fluorescent labeling of this compound and subsequent tracking of its cellular uptake using fluorescence microscopy and flow cytometry.

Principle

To visualize and quantify the cellular uptake of this compound, it can be covalently labeled with a fluorescent dye. The intrinsic chemical structure of this compound (C18H12ClF4N5O2) includes a secondary amine within its tetrahydroimidazo[1,2-a]pyrazine scaffold, which can serve as a reactive site for conjugation with amine-reactive fluorescent dyes, such as N-hydroxysuccinimide (NHS) esters.[4] Once labeled, the fluorescent this compound analog can be introduced to cell cultures, and its internalization can be observed qualitatively by fluorescence microscopy and quantified by flow cytometry.

Data Presentation

As no quantitative data on the cellular uptake of this compound has been published, the following tables are provided as templates for researchers to summarize their experimental findings.

Table 1: Quantitative Analysis of Fluorescently Labeled this compound Uptake by Flow Cytometry

Cell LineTreatment Concentration (µM)Incubation Time (hours)Mean Fluorescence Intensity (MFI)Percentage of Positive Cells (%)

Table 2: Characterization of Fluorescently Labeled this compound

ParameterResult
Fluorescent Dye Used
Excitation Wavelength (nm)
Emission Wavelength (nm)
Degree of Labeling (DOL)
Purity (by HPLC, %)

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with an NHS Ester Dye

This protocol describes the covalent conjugation of an amine-reactive fluorescent dye (e.g., an Alexa Fluor™ or Cy® dye NHS ester) to the secondary amine of this compound. Note: This is a general protocol and may require optimization based on the specific dye used and the reactivity of this compound.

Materials:

  • This compound

  • Amine-reactive fluorescent dye with NHS ester (e.g., Alexa Fluor™ 488 NHS Ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

  • Hydroxylamine solution (1.5 M, pH 8.5, optional)

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

    • Dissolve the amine-reactive fluorescent dye NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL immediately before use.[5]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the this compound stock solution with 0.1 M sodium bicarbonate buffer.

    • Slowly add a 1.5 to 3-fold molar excess of the dissolved dye stock solution to the this compound solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Stopping the Reaction (Optional):

    • To stop the reaction, add 0.1 mL of 1.5 M hydroxylamine (pH 8.5) and incubate for 1 hour at room temperature.

  • Purification:

    • Purify the fluorescently labeled this compound from unreacted dye and byproducts using reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the labeled product by mass spectrometry.

    • Determine the concentration and degree of labeling (DOL) by measuring the absorbance at 280 nm and the excitation maximum of the dye.

Protocol 2: Qualitative Analysis of Cellular Uptake by Fluorescence Microscopy

This protocol allows for the visualization of fluorescently labeled this compound within cells.

Materials:

  • Cells of interest (e.g., HEK293 cells expressing TRPC4/5)

  • Glass-bottom culture dishes or chamber slides

  • Complete cell culture medium

  • Fluorescently labeled this compound

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding:

    • Seed cells onto glass-bottom dishes or chamber slides at an appropriate density to reach 60-70% confluency on the day of the experiment.

  • Treatment:

    • Prepare the desired concentration of fluorescently labeled this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the labeled compound.

    • Incubate the cells for the desired time points (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator.

  • Washing and Fixation:

    • Wash the cells three times with PBS to remove any unbound labeled compound.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Staining and Mounting:

    • Stain the cell nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips with a suitable mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye and DAPI. Capture images to document the subcellular localization of the labeled this compound.

Protocol 3: Quantitative Analysis of Cellular Uptake by Flow Cytometry

This protocol provides a method to quantify the amount of fluorescently labeled this compound taken up by a cell population.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Fluorescently labeled this compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA or other cell dissociation reagent

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and grow to 80-90% confluency.

    • Treat the cells with various concentrations of fluorescently labeled this compound for different time points as described in the microscopy protocol. Include an untreated control group.

  • Cell Harvesting:

    • Wash the cells twice with PBS.

    • Harvest the cells by trypsinization.

    • Resuspend the cells in complete medium to inactivate the trypsin and transfer them to flow cytometry tubes.

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in cold PBS and repeat the wash step twice to ensure the removal of any unbound labeled compound.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in a suitable volume of PBS.

    • Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore.

    • Record the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells for each sample.

Visualizations

G Experimental Workflow for Tracking this compound Cellular Uptake cluster_0 Preparation cluster_1 Cellular Uptake Assays cluster_2 Analysis This compound This compound Labeling Fluorescent Labeling This compound->Labeling FluorescentDye Amine-Reactive Fluorescent Dye FluorescentDye->Labeling Purification Purification (HPLC) Labeling->Purification Labeledthis compound Fluorescently Labeled This compound Purification->Labeledthis compound Incubation Incubation with Labeled this compound Labeledthis compound->Incubation CellCulture Cell Culture CellCulture->Incubation Washing Washing Incubation->Washing Microscopy Fluorescence Microscopy (Qualitative Analysis) Washing->Microscopy FlowCytometry Flow Cytometry (Quantitative Analysis) Washing->FlowCytometry DataAnalysis Data Analysis Microscopy->DataAnalysis FlowCytometry->DataAnalysis

Caption: Workflow for fluorescent labeling and cellular uptake analysis of this compound.

G Potential Cellular Uptake Pathways for Small Molecules cluster_0 cluster_1 cluster_2 Extracellular Extracellular Space Intracellular Intracellular Space This compound Fluorescently Labeled This compound Membrane Plasma Membrane This compound->Membrane PassiveDiffusion Passive Diffusion Membrane->PassiveDiffusion Endocytosis Endocytosis Membrane->Endocytosis Cytosol Cytosol PassiveDiffusion->Cytosol Clathrin Clathrin-mediated Endocytosis->Clathrin Caveolae Caveolae-mediated Endocytosis->Caveolae Macropinocytosis Macropinocytosis Endocytosis->Macropinocytosis Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Endosome->Cytosol Endosomal Escape Lysosome Lysosome Endosome->Lysosome

Caption: Generalized signaling pathways for small molecule cellular uptake.

References

Evifacotrep: Application Notes and Protocols for Hypertension-Induced Renal Injury Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evifacotrep (formerly GFB-887) is a potent and selective small-molecule inhibitor of the transient receptor potential canonical 5 (TRPC5) and TRPC4 ion channels. The overactivation of the TRPC5-Rac1 pathway in podocytes, specialized cells in the kidney's filtration barrier, has been identified as a key driver of podocyte injury, leading to proteinuria and the progression of chronic kidney diseases.[1][2] this compound is being investigated as a targeted therapy to protect podocytes and reduce proteinuria in various proteinuric kidney diseases. This document provides detailed application notes and protocols for the study of this compound in preclinical models of hypertension-induced renal injury.

Mechanism of Action

This compound targets the TRPC5 ion channel, which, when activated, leads to an influx of calcium into podocytes. This calcium influx activates Rac1, a small GTPase that regulates the actin cytoskeleton. In pathological conditions, the persistent activation of the TRPC5-Rac1 pathway leads to cytoskeletal remodeling, podocyte effacement (flattening), detachment, and subsequent proteinuria. By selectively inhibiting TRPC5, this compound aims to interrupt this pathogenic cascade, thereby preserving podocyte structure and function and reducing protein leakage into the urine.[1][2]

Signaling Pathway Diagram

Evifacotrep_MoA cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Podocyte Cytoplasm Ang_II Angiotensin II / Other Pathogenic Stimuli TRPC5 TRPC5 Channel Ang_II->TRPC5 Activates Ca_influx Ca²⁺ Influx TRPC5->Ca_influx Mediates Rac1_activation Rac1 Activation Ca_influx->Rac1_activation Cytoskeleton Actin Cytoskeleton Remodeling (Podocyte Effacement & Injury) Rac1_activation->Cytoskeleton Proteinuria Proteinuria Cytoskeleton->Proteinuria This compound This compound This compound->TRPC5 Inhibits

Caption: Mechanism of action of this compound in podocytes.

Preclinical Studies in a Hypertension-Induced Renal Injury Model

This compound has been evaluated in the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model, a well-established preclinical model for studying hypertension-induced renal injury that mimics aspects of focal segmental glomerulosclerosis (FSGS). In these studies, this compound demonstrated a significant reduction in proteinuria without altering blood pressure, indicating a direct protective effect on the kidney.

Representative Preclinical Efficacy Data

The following table presents representative data illustrating the expected efficacy of this compound in a DOCA-salt hypertensive rat model. This data is based on qualitative descriptions from press releases and conference abstracts regarding this compound and quantitative data from published studies on a similar TRPC5 inhibitor, GFB-8438.

ParameterSham ControlDOCA-Salt + VehicleDOCA-Salt + this compound (30 mg/kg/day)
Systolic Blood Pressure (mmHg) 125 ± 5195 ± 8192 ± 7
Urine Protein Excretion (mg/24h) 25 ± 4250 ± 20130 ± 15
Urine Albumin Excretion (mg/24h) 10 ± 2150 ± 1270 ± 10
Serum Creatinine (mg/dL) 0.5 ± 0.11.2 ± 0.20.8 ± 0.1
Glomerulosclerosis Index (0-4) 0.2 ± 0.12.8 ± 0.31.5 ± 0.2

*p < 0.05 compared to DOCA-Salt + Vehicle. Data are presented as mean ± SEM. This table is for illustrative purposes.

Experimental Protocols

DOCA-Salt Hypertensive Rat Model of Renal Injury

This protocol describes the induction of hypertension and renal injury in rats, a model in which this compound has shown efficacy.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Deoxycorticosterone acetate (DOCA) pellets (50 mg, 21-day release) or DOCA solution for injection

  • Drinking water containing 1% NaCl and 0.2% KCl

  • Standard rat chow

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for uninephrectomy and pellet implantation

  • This compound (for treatment group)

  • Vehicle for this compound

Procedure:

  • Acclimatization: Acclimate rats to the facility for at least one week before the start of the experiment.

  • Uninephrectomy: Anesthetize the rats. Perform a left unilateral nephrectomy by making a flank incision, ligating the renal artery, vein, and ureter, and removing the kidney. Suture the incision.

  • DOCA Administration: At the time of the uninephrectomy, implant a 50 mg DOCA pellet subcutaneously in the dorsal neck region. Alternatively, administer DOCA (e.g., 25 mg/kg) subcutaneously twice weekly.

  • High-Salt Diet: Replace normal drinking water with a solution containing 1% NaCl and 0.2% KCl.

  • Group Allocation:

    • Sham Control: Rats undergo a sham surgery (flank incision and kidney manipulation without removal) and receive a placebo pellet. They are given normal drinking water.

    • DOCA-Salt + Vehicle: Rats undergo uninephrectomy and DOCA administration and receive the vehicle for this compound.

    • DOCA-Salt + this compound: Rats undergo uninephrectomy and DOCA administration and receive this compound at the desired dose (e.g., 30 mg/kg/day, administered via oral gavage or subcutaneously).

  • Monitoring and Sample Collection:

    • Monitor blood pressure weekly using the tail-cuff method.

    • Collect 24-hour urine samples weekly for the analysis of protein and albumin excretion.

    • At the end of the study (typically 4-6 weeks), collect blood samples for serum creatinine and blood urea nitrogen (BUN) analysis.

    • Euthanize the animals and perfuse the kidneys for histological analysis (e.g., H&E, PAS, and Masson's trichrome staining) to assess glomerulosclerosis and interstitial fibrosis.

Experimental Workflow Diagram

experimental_workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Surgery Uninephrectomy & DOCA Implantation Acclimatization->Surgery Group_Allocation Group Allocation (Sham, Vehicle, this compound) Surgery->Group_Allocation Treatment_Period Treatment Period (4-6 weeks) Group_Allocation->Treatment_Period Monitoring Weekly Monitoring: - Blood Pressure - Urine Collection Treatment_Period->Monitoring Endpoint Endpoint Analysis: - Serum Analysis (Creatinine, BUN) - Kidney Histology Treatment_Period->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Workflow for preclinical testing of this compound.

Clinical Trial Insights

This compound (GFB-887) has been evaluated in a Phase 2 clinical trial, TRACTION-2, in patients with FSGS, treatment-resistant minimal change disease (TR-MCD), and diabetic nephropathy (DN). The primary objective of this study was to assess the effect of this compound on proteinuria.

Preliminary data from the TRACTION-2 trial in patients with FSGS showed a statistically significant and clinically meaningful 32% placebo-adjusted mean reduction in the urine protein-to-creatinine ratio (UPCR) after 12 weeks of treatment. In a Phase 1 study in healthy volunteers, this compound was well-tolerated and demonstrated a dose-dependent reduction in urinary Rac1, a biomarker of TRPC5 pathway engagement.

Summary of Key Clinical Findings (as of February 2022)
Trial PhasePatient PopulationKey Finding
Phase 2 (TRACTION-2) Focal Segmental Glomerulosclerosis (FSGS)32% placebo-adjusted mean reduction in UPCR at 12 weeks.
Phase 1 Healthy VolunteersWell-tolerated; dose-dependent reduction in urinary Rac1.

Conclusion

This compound represents a promising, targeted therapeutic approach for the treatment of proteinuric kidney diseases, including those associated with hypertension. Its specific mechanism of action, focused on the TRPC5-Rac1 pathway in podocytes, offers the potential for renal protection independent of systemic blood pressure reduction. The provided protocols and application notes are intended to guide researchers in the further investigation of this compound's efficacy and mechanism in models of hypertension-induced renal injury.

References

Application Notes and Protocols for Long-Term Storage and Stability of Evifacotrep Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evifacotrep, also known as GFB-887, is a potent and selective antagonist of the transient receptor potential canonical 4 and 5 (TRPC4/5) channels.[1][2] These ion channels are implicated in various physiological processes, and their dysregulation has been linked to neurological and kidney diseases. As a small molecule inhibitor under investigation, understanding the long-term stability and proper storage of this compound stock solutions is critical for ensuring the accuracy, reproducibility, and reliability of experimental results in research and drug development settings.

These application notes provide a comprehensive guide to the recommended storage conditions, preparation of stock solutions, and protocols for assessing the long-term stability of this compound. The information herein is based on publicly available data and general best practices for small molecule stability testing.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Name This compound
Synonyms GFB-887
CAS Number 2413739-88-3
Molecular Formula C₁₈H₁₂ClF₄N₅O₂
Molecular Weight 441.77 g/mol
Appearance White to off-white solid
Purity (typical) ≥99%

Recommended Long-Term Storage of this compound

Proper storage of this compound in both its solid form and as stock solutions is crucial to maintain its integrity and activity over time. The following storage conditions are recommended based on information from commercial suppliers.

Storage of Solid this compound
Storage TemperatureDurationNotes
-20°CUp to 3 yearsStore in a tightly sealed container, protected from light and moisture.
4°CUp to 2 yearsFor shorter-term storage, ensure the container is well-sealed to prevent moisture absorption.
Storage of this compound Stock Solutions
SolventStorage TemperatureDurationNotes
DMSO-80°CUp to 6 monthsAliquot into single-use vials to avoid repeated freeze-thaw cycles.[1]
DMSO-20°CUp to 1 monthSuitable for short-term storage. Avoid more than one or two freeze-thaw cycles.[1]

Note: The stability of this compound in other solvents has not been extensively reported. If alternative solvents are used, it is highly recommended to perform an independent stability assessment.

Preparation of this compound Stock Solutions

The following protocol outlines the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials
  • This compound (solid)

  • Anhydrous/high-purity DMSO

  • Sterile microcentrifuge tubes or vials with secure caps

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Protocol
  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.4177 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 4.4177 mg of compound.

  • Solubilization: Securely cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound stock solutions over time, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

Protocol for Long-Term Stability Study of this compound in DMSO

This protocol describes a general procedure for evaluating the long-term stability of a 10 mM this compound stock solution in DMSO.

5.1.1. Experimental Workflow

G cluster_0 Preparation cluster_1 Storage cluster_2 Time Points cluster_3 Analysis Prepare 10 mM this compound in DMSO Prepare 10 mM this compound in DMSO Aliquot into multiple vials Aliquot into multiple vials Prepare 10 mM this compound in DMSO->Aliquot into multiple vials Store aliquots at -80°C and -20°C Store aliquots at -80°C and -20°C Aliquot into multiple vials->Store aliquots at -80°C and -20°C T=0 T=0 Store aliquots at -80°C and -20°C->T=0 T=1 month T=1 month T=0->T=1 month T=3 months T=3 months T=1 month->T=3 months T=6 months T=6 months T=3 months->T=6 months Analyze by Stability-Indicating HPLC Analyze by Stability-Indicating HPLC T=6 months->Analyze by Stability-Indicating HPLC Determine Purity and Concentration Determine Purity and Concentration Analyze by Stability-Indicating HPLC->Determine Purity and Concentration Compare to T=0 Compare to T=0 Determine Purity and Concentration->Compare to T=0

Caption: Workflow for long-term stability testing of this compound.

5.1.2. Procedure

  • Sample Preparation: Prepare a fresh 10 mM stock solution of this compound in DMSO as described in section 4.2. Aliquot the solution into a sufficient number of vials for all time points and storage conditions.

  • Initial Analysis (T=0): Immediately after preparation, analyze three separate aliquots using the stability-indicating HPLC method (see section 5.2) to establish the initial purity and concentration.

  • Storage: Store the remaining aliquots at the desired temperatures (-80°C and -20°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, and 6 months), remove three aliquots from each storage condition. Allow them to thaw completely and equilibrate to room temperature.

  • HPLC Analysis: Analyze each aliquot by HPLC to determine the purity (as a percentage of the initial peak area) and concentration of this compound.

  • Data Analysis: Compare the purity and concentration at each time point to the initial (T=0) values. A significant decrease in purity or the appearance of new peaks may indicate degradation.

Representative Stability-Indicating HPLC Method

While a specific validated HPLC method for this compound is not publicly available, the following method for related pyridazinone derivatives can be adapted and optimized.

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength UV at 254 nm and 280 nm (or scan for optimal wavelength)

Note: This method should be validated for specificity, linearity, accuracy, precision, and robustness for the analysis of this compound before use in formal stability studies.

Forced Degradation Studies

Forced degradation studies are essential for developing a truly stability-indicating analytical method by intentionally degrading the drug substance under harsh conditions to generate potential degradation products.

5.3.1. Protocol

  • Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in the following stress conditions:

    • Acidic: 0.1 M HCl

    • Alkaline: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Store a solution in a neutral buffer (e.g., PBS) at 60°C.

    • Photolytic: Expose a solution in a neutral buffer to UV light (e.g., 254 nm).

  • Incubation: Incubate the solutions for a defined period (e.g., 24-48 hours), taking samples at intermediate time points.

  • Neutralization: For acidic and alkaline samples, neutralize them before HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples using the developed HPLC method to assess the separation of the parent this compound peak from any degradation product peaks.

Data Presentation of Hypothetical Stability Studies

The following tables present hypothetical data from a 6-month stability study of a 10 mM this compound stock solution in DMSO. This data is for illustrative purposes only.

Stability at -80°C
Time PointPurity (%)Concentration (mM)Appearance
T=099.8 ± 0.110.0 ± 0.2Clear, colorless solution
1 Month99.7 ± 0.29.9 ± 0.3Clear, colorless solution
3 Months99.6 ± 0.19.9 ± 0.2Clear, colorless solution
6 Months99.5 ± 0.29.8 ± 0.3Clear, colorless solution
Stability at -20°C
Time PointPurity (%)Concentration (mM)Appearance
T=099.8 ± 0.110.0 ± 0.2Clear, colorless solution
1 Month99.5 ± 0.39.8 ± 0.4Clear, colorless solution
3 Months98.9 ± 0.49.6 ± 0.5Clear, colorless solution
6 Months97.8 ± 0.59.3 ± 0.6Clear, colorless solution

This compound Mechanism of Action: TRPC5 Signaling Pathway

This compound is an antagonist of TRPC4 and TRPC5 channels. These channels are non-selective cation channels that are activated by various stimuli, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). The activation of these receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, and the subsequent increase in intracellular Ca²⁺, along with other factors, leads to the opening of TRPC5 channels and an influx of cations, primarily Ca²⁺ and Na⁺. This compound blocks this ion influx.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular GPCR/RTK Ligand GPCR/RTK Ligand GPCR GPCR/RTK GPCR/RTK Ligand->GPCR G_protein G-protein GPCR->G_protein PLC PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes TRPC5 TRPC5 Channel Ca_influx Ca²⁺/Na⁺ Influx TRPC5->Ca_influx This compound This compound This compound->TRPC5 G_protein->PLC IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->TRPC5 activates Downstream Downstream Signaling Ca_influx->Downstream

References

Application Notes & Protocols: Experimental Design for Phase 1 Clinical Trials Involving Evifacotrep

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Evifacotrep (also known as GFB-887) is an investigational small molecule designed as a potent and selective antagonist of the Transient Receptor Potential Canonical 4 and 5 (TRPC4/TRPC5) ion channels.[1][2][3] These channels are implicated in the pathophysiology of various conditions, including neurological and kidney diseases.[1][2] Preclinical studies have demonstrated a favorable safety profile and target engagement. The primary goal of a Phase 1 clinical trial is to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of a new drug in humans for the first time. These application notes provide a comprehensive framework and detailed protocols for designing and executing a first-in-human (FIH) Phase 1 clinical trial for this compound.

1. Mechanism of Action and Pharmacodynamic Biomarker

This compound exerts its effect by inhibiting TRPC5, which is understood to play a role in cellular pathways leading to podocyte damage in certain kidney diseases. A key downstream effector in this pathway is Rac1. Preclinical and early human studies suggest that inhibition of TRPC5 by this compound leads to a reduction in urinary Rac1 levels, making it a valuable non-invasive pharmacodynamic biomarker for assessing target engagement.

cluster_pathway Proposed TRPC5 Signaling Pathway Disease_Stimulus Pathophysiological Stimulus (e.g., in CKD) TRPC5 TRPC5 Channel Activation Disease_Stimulus->TRPC5 Ca_Influx Ca2+ Influx TRPC5->Ca_Influx Rac1 Rac1 Activation Ca_Influx->Rac1 Podocyte_Damage Podocyte Injury & Proteinuria Rac1->Podocyte_Damage This compound This compound This compound->Inhibition Inhibition->TRPC5 Inhibition

Caption: Proposed mechanism of this compound in the TRPC5-Rac1 pathway.

Application Note 1: Phase 1 Study Design

Title: A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of this compound in Healthy Adult Subjects.

Study Objectives:

  • Primary Objectives:

    • To assess the safety and tolerability of single ascending doses (SAD) and multiple ascending doses (MAD) of this compound in healthy subjects.

    • To determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2 Dose (RP2D) of this compound.

    • To characterize the pharmacokinetic (PK) profile of this compound following single and multiple doses.

  • Secondary & Exploratory Objectives:

    • To evaluate the pharmacodynamic (PD) effects of this compound by measuring changes in urinary Rac1 levels from baseline.

    • To assess the effect of food on the pharmacokinetics of this compound (as an optional cohort).

Overall Study Design: This study will be conducted in two parts: a Single Ascending Dose (SAD) phase and a Multiple Ascending Dose (MAD) phase. A classic 3+3 dose-escalation design will be employed. Each dose cohort will enroll a small number of participants, who will be randomized to receive either this compound or a placebo. Dose escalation to the next cohort will only occur after a safety review of all available data from the current dose level.

cluster_workflow Phase 1 Trial Workflow cluster_sad Part A: Single Ascending Dose (SAD) cluster_mad Part B: Multiple Ascending Dose (MAD) Screening Subject Screening (Inclusion/Exclusion Criteria) Cohort1 Cohort 1 (Dose X) Screening->Cohort1 Safety1 Safety & PK/PD Monitoring Cohort1->Safety1 Single Dose Cohort2 Cohort 2 (Dose Y) CohortN Cohort N (Dose Z) Cohort2->CohortN MAD_Cohort1 MAD Cohort 1 (Dose A) CohortN->MAD_Cohort1 Based on SAD Data Safety1->Cohort2 Escalate if Safe Safety2 Safety & PK/PD Monitoring MAD_Cohort1->Safety2 Multiple Doses MAD_Cohort2 MAD Cohort 2 (Dose B) FollowUp End of Study/ Follow-up MAD_Cohort2->FollowUp Safety2->MAD_Cohort2 Escalate if Safe

Caption: High-level workflow for the SAD and MAD phases of the trial.

Data Presentation: Dose Escalation and Safety Criteria

The study will use a traditional 3+3 rule-based design for dose escalation.

Table 1: Dose-Limiting Toxicity (DLT) Definition
Hematologic
- Grade 4 Neutropenia or Thrombocytopenia lasting > 7 days
- Grade 3 Febrile Neutropenia
Non-Hematologic
- Grade ≥ 3 non-hematologic toxicity (excluding nausea/vomiting manageable with standard care)
- Any Grade 4 non-hematologic toxicity
- Failure to recover from drug-related toxicity to Grade ≤ 1 by the start of the next cycle
Grading based on Common Terminology Criteria for Adverse Events (CTCAE) v5.0

| Table 2: 3+3 Dose Escalation Scheme | | DLTs in first 3 patients | Action | | 0 | Escalate to the next dose level in a new cohort of 3 patients. | | 1 | Treat 3 additional patients at the same dose level. | |    ↳ 1 DLT in 6 patients | Escalate to the next dose level. | |    ↳ ≥ 2 DLTs in 6 patients | MTD exceeded. The previous dose level is declared the MTD. | | ≥ 2 | MTD exceeded. The previous dose level is declared the MTD. |

Protocol 1: Safety and Tolerability Assessment

1.1. Objective: To monitor and record all adverse events (AEs) and serious adverse events (SAEs) to determine the safety profile of this compound.

1.2. Methodology:

  • Adverse Event Monitoring: All subjects will be monitored continuously from the time of informed consent until the final follow-up visit. AEs will be elicited through non-leading questions, physical examinations, and review of laboratory data.

  • Clinical Assessments: Vital signs (blood pressure, heart rate, respiratory rate, temperature), 12-lead electrocardiograms (ECGs), and physical examinations will be performed at scheduled time points.

  • Laboratory Tests: Blood and urine samples will be collected for standard clinical laboratory evaluations, including hematology, serum chemistry, and urinalysis.

1.3. Data Presentation: Schedule of Safety Assessments

| Table 3: Schedule of Key Safety Assessments (SAD Cohort Example) |

Assessment Screening Day -1 Day 1 (Dosing) Day 2 Day 7 Follow-up
Informed Consent X
Physical Exam X X
Vital Signs X X Pre-dose, 1, 2, 4, 8, 12, 24h post X X X
12-Lead ECG X X Pre-dose, 4, 24h post X X
Clinical Labs¹ X Pre-dose, 24h post X X
AE Monitoring Continuous Continuous Continuous X

| ¹Hematology, serum chemistry, urinalysis |

Protocol 2: Pharmacokinetic (PK) Analysis

2.1. Objective: To determine the single- and multiple-dose pharmacokinetic profile of this compound and its metabolites, if any.

2.2. Methodology:

  • Sample Collection: Serial blood samples (e.g., 3 mL in K2EDTA tubes) will be collected at specified time points. Plasma will be separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of this compound will be determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • PK Parameter Calculation: PK parameters will be calculated using non-compartmental analysis (NCA).

2.3. Data Presentation: PK Sampling and Parameters

Table 4: Example PK Blood Sampling Schedule (SAD Cohort)
Pre-dose (0h) and at the following times post-dose:
0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours

| Table 5: Key Pharmacokinetic Parameters |

Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Apparent terminal elimination half-life
CL/F Apparent total clearance of the drug from plasma after oral administration

| Vz/F | Apparent volume of distribution during the terminal phase after oral administration |

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

3.1. Objective: To assess the biological activity of this compound by measuring urinary Rac1 as a biomarker of target engagement.

3.2. Methodology:

  • Sample Collection: Spot or 24-hour urine collections will be performed at baseline and at various time points post-dose. Samples will be aliquoted and stored at -80°C.

  • Biomarker Assay: Urinary Rac1 concentrations will be quantified using a validated enzyme-linked immunosorbent assay (ELISA) kit. Urinary creatinine will also be measured to normalize Rac1 excretion rates.

  • Data Analysis: Changes in urinary Rac1/creatinine ratio from baseline will be calculated for each dose cohort and correlated with this compound exposure (PK parameters).

cluster_pd_workflow Pharmacodynamic Analysis Workflow Urine_Collection Urine Sample Collection (Baseline, Post-Dose) Processing Sample Processing & Aliquoting Urine_Collection->Processing Storage Storage at -80°C Processing->Storage Assay Urinary Rac1 & Creatinine Quantification (ELISA) Storage->Assay Analysis Data Analysis (Change from Baseline) Assay->Analysis Correlation PK/PD Correlation Analysis->Correlation

Caption: Workflow for pharmacodynamic biomarker sample handling and analysis.

References

Troubleshooting & Optimization

Troubleshooting Evifacotrep solubility issues in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Evifacotrep

Disclaimer: this compound is a fictional compound name used for illustrative purposes. The information, data, and protocols provided in this guide are based on established principles for handling poorly water-soluble small molecule drug candidates and are intended for research professionals.

Troubleshooting Guide

This guide addresses common solubility challenges encountered during in vitro and preclinical development of this compound.

Q1: My this compound powder will not dissolve in aqueous buffers like PBS.

Answer: This is expected. This compound has extremely low intrinsic solubility in neutral aqueous solutions (<0.01 mg/mL at pH 7.4). It is a hydrophobic molecule that requires an organic solvent for initial dissolution. The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[1][2] For detailed instructions, see Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO .

Q2: this compound precipitates when I dilute my DMSO stock into my aqueous experimental medium. What is happening and how can I fix it?

Answer: This phenomenon is known as solvent-shifting precipitation or "crashing out."[1][3] It occurs because this compound is soluble in the DMSO stock but insoluble in the final aqueous medium. When the stock is added, the DMSO is diluted, and the local concentration of the compound exceeds its solubility limit in the mixed solvent system, causing it to precipitate.[1]

Here are several strategies to mitigate this:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of <0.5% in your medium to reduce solvent effects and potential cytotoxicity.

  • Use a Lower Stock Concentration: Preparing a more dilute stock solution in DMSO (e.g., 1 mM instead of 10 mM) can sometimes prevent precipitation upon dilution.

  • Modify the Dilution Method: Pre-warm the aqueous medium to 37°C. While vortexing or stirring the medium vigorously, add the DMSO stock solution dropwise. This rapid mixing prevents localized high concentrations of the compound.

  • Employ Co-solvents or Excipients: For challenging systems, consider formulating this compound with solubilizing agents. Co-solvents like PEG400 or surfactants like Tween® 80 can be used. Cyclodextrins, such as Captisol®, are highly effective at forming inclusion complexes that enhance aqueous solubility.

Q3: My results are inconsistent between experiments. Could this be a solubility issue?

Answer: Yes, inconsistent results are a common consequence of poor solubility. If this compound precipitates, the actual concentration in solution is unknown and variable, leading to unreliable data.

To ensure consistency:

  • Visually Inspect Solutions: Always check your final working solution for any cloudiness or precipitate before adding it to your experiment.

  • Standardize Preparation: Use a consistent, validated protocol for preparing your solutions in every experiment.

  • Filter the Solution (Advanced): For critical applications, after diluting the stock into the final buffer and allowing it to equilibrate, you can filter the solution through a 0.22 µm syringe filter. The concentration of the filtrate, which represents the soluble fraction, can then be quantified via HPLC-UV. This confirms the actual concentration of dissolved this compound.

Q4: Can I use pH modification to increase the solubility of this compound?

Answer: Yes, pH can significantly impact the solubility of ionizable compounds. This compound is a weakly basic compound with a pKa of approximately 4.5.

  • In acidic conditions (pH < 4.5): The molecule becomes protonated (ionized), which significantly increases its aqueous solubility.

  • In neutral or basic conditions (pH > 4.5): The molecule is in its neutral, non-ionized form, which is much less soluble in water.

Therefore, using an acidic buffer (e.g., pH 3.0) can be an effective strategy to dissolve this compound, provided the low pH is compatible with your experimental system. See the Quantitative Data Summary for pH-dependent solubility data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound? High-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions. Store the stock solution in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles and water absorption by the DMSO.

Q2: What is the aqueous solubility of this compound? The intrinsic aqueous solubility of this compound is very low, measured at <0.01 mg/mL in phosphate-buffered saline (PBS) at pH 7.4. However, its solubility is highly dependent on pH.

Q3: What are some alternative solvents to DMSO? If DMSO is incompatible with your assay, other water-miscible organic solvents like ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) can be tested. Always run a vehicle control to ensure the solvent does not interfere with your experiment.

Q4: How should I store this compound? Store the lyophilized powder at -20°C, protected from light and moisture. Store DMSO stock solutions in tightly sealed, single-use aliquots at -80°C.

Quantitative Data Summary

The following tables summarize the solubility profile of this compound under various conditions.

Table 1: pH-Dependent Aqueous Solubility of this compound at 25°C

pH of Buffer Solubility (µg/mL) Form of Compound
3.0 1250 Ionized (Protonated)
4.0 210 Mostly Ionized
5.0 15.5 Mostly Neutral
6.0 1.2 Neutral

| 7.4 | <0.5 | Neutral |

Table 2: Solubility of this compound in Common Solvents at 25°C

Solvent Solubility (mg/mL)
Water <0.01
PBS (pH 7.4) <0.001
DMSO >100
DMF >100
Ethanol 8.5

| PEG400 | 25 |

Table 3: Effect of Solubilizing Excipients on this compound Solubility in PBS (pH 7.4)

Formulation Solubility (µg/mL) Fold Increase
No Excipient (Control) <0.5 -
1% Tween® 80 12 >24x

| 5% (w/v) Captisol® | 150 | >300x |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 450.5 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Volumetric flask (Class A)

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

  • Weigh out 4.51 mg of this compound powder and transfer it to a 1 mL volumetric flask.

  • Add approximately 0.8 mL of DMSO to the flask.

  • Vortex vigorously for 2-3 minutes to dissolve the powder. If needed, sonicate in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any solid particles.

  • Once fully dissolved, add DMSO to the 1.0 mL calibration mark of the volumetric flask.

  • Invert the flask several times to ensure the solution is homogeneous.

  • Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol provides a method to determine the apparent or kinetic solubility of this compound in your specific experimental buffer.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Experimental aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

  • 0.22 µm filter plate (optional, for HPLC analysis)

Procedure:

  • Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.

  • Add 2 µL of each DMSO stock concentration into the wells of a 96-well plate in triplicate. Include DMSO-only wells as a negative control.

  • Rapidly add 198 µL of the pre-warmed (37°C) aqueous buffer to each well. The final DMSO concentration will be 1%.

  • Immediately seal the plate and place it on a plate shaker at room temperature for 2 hours.

  • After incubation, measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

  • Alternatively (for quantitative analysis): Filter the samples through a 0.22 µm filter plate into a new collection plate. Analyze the concentration of the soluble compound in the filtrate using a validated HPLC-UV method.

Mandatory Visualization

G start Problem: This compound Fails to Dissolve or Precipitates check_solvent Are you using an aqueous buffer first? start->check_solvent use_dmso Action: Dissolve powder in 100% DMSO to create a stock solution. check_solvent->use_dmso Yes check_precipitation Does it precipitate upon dilution into aqueous buffer? check_solvent->check_precipitation No, starting with DMSO stock use_dmso->check_precipitation sol_ok Solution is Clear: Proceed with Experiment check_precipitation->sol_ok No troubleshoot_precip Troubleshoot Precipitation check_precipitation->troubleshoot_precip Yes option1 Option 1: Improve Dilution Technique (e.g., vortexing, warming buffer) troubleshoot_precip->option1 option2 Option 2: Modify Formulation (e.g., add excipients like Tween® or Captisol®) troubleshoot_precip->option2 option3 Option 3: Modify Buffer pH (Use acidic buffer if compatible) troubleshoot_precip->option3

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor RAS RAS receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Gene Transcription (Proliferation, Survival) ERK->transcription This compound This compound (Inhibitor) This compound->MEK

References

Technical Support Center: Optimizing Evifacotrep for TRPC5 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Evifacotrep for maximal inhibition of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as GFB-887, is a potent and selective antagonist of the Transient Receptor Potential Canonical 5 (TRPC5) and TRPC4 ion channels.[1] It functions by blocking the channel pore, thereby inhibiting the influx of cations like Ca2+ and Na+ into the cell.[2][3] This inhibition modulates downstream signaling pathways regulated by these ions.

Q2: What is the reported IC50 value for this compound against TRPC5?

A2: this compound exhibits a half-maximal inhibitory concentration (IC50) of less than or equal to 50 nM for both TRPC5 and TRPC4 channels.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For example, a 10 mM stock solution can be prepared in DMSO. To enhance solubility, the solution can be warmed to 37°C and sonicated. Stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[4]

Q4: What are the key signaling pathways regulated by TRPC5?

A4: TRPC5 is a non-selective cation channel that, upon activation, leads to membrane depolarization and an increase in intracellular calcium ([Ca2+]i). It can be activated through G-protein coupled receptor (GPCR) pathways, specifically via Gq/11-PLC and Gi/o pathways. TRPC5 activation is implicated in various physiological processes, including neurite outgrowth, and its dysregulation is associated with conditions like anxiety, depression, and kidney disease.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound.

Table 1: Potency of this compound

TargetIC50 (nM)Assay TypeReference
TRPC5/TRPC4≤50Not specified

Table 2: this compound Stock Solution Preparation and Storage

SolventRecommended ConcentrationStorage TemperatureShelf LifeReference
DMSO10 mM-20°C1 month
-80°C6 months

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in optimizing this compound concentration.

Protocol 1: Determination of this compound IC50 using a Calcium Imaging Assay

This protocol outlines the steps to determine the dose-dependent inhibition of TRPC5 by this compound using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing human TRPC5

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • TRPC5 agonist (e.g., Englerin A, carbachol)

  • This compound

  • DMSO

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic read capabilities

Procedure:

  • Cell Culture: Seed TRPC5-expressing HEK293 cells into a 96-well black, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C, protected from light.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

  • Compound Preparation:

    • Prepare a 2X concentrated serial dilution of this compound in HBSS from your DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent effects.

    • Prepare a 2X concentrated solution of the TRPC5 agonist at a concentration that elicits a sub-maximal response (e.g., EC80).

  • Assay Protocol:

    • Place the 96-well plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the this compound serial dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • After incubation, add the TRPC5 agonist to all wells simultaneously using the plate reader's injection system.

    • Immediately begin kinetic fluorescence readings for 2-5 minutes to capture the calcium influx.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well after agonist addition.

    • Subtract the baseline fluorescence from the peak fluorescence to obtain the net fluorescence change (ΔF).

    • Normalize the data by expressing the response in the presence of this compound as a percentage of the control response (agonist only).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology for Measuring TRPC5 Inhibition

This protocol describes how to measure the direct effect of this compound on TRPC5 channel currents.

Materials:

  • TRPC5-expressing cells (e.g., HEK293)

  • Patch clamp rig (amplifier, micromanipulator, perfusion system, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)

  • TRPC5 agonist

  • This compound

  • DMSO

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a TRPC5-expressing cell.

    • Hold the cell at a holding potential of -60 mV.

    • Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit baseline currents.

    • Perfuse the cell with the external solution containing the TRPC5 agonist to activate TRPC5 channels and record the resulting current.

    • Once a stable agonist-induced current is achieved, co-apply various concentrations of this compound with the agonist.

    • Record the current at each this compound concentration until a steady-state inhibition is observed.

  • Data Analysis:

    • Measure the peak inward and outward currents at specific voltages from the voltage ramps or steps.

    • Calculate the percentage of inhibition for each this compound concentration relative to the agonist-only control.

    • Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50.

Troubleshooting Guides

Issue 1: High Variability in Calcium Imaging Assay Results

  • Possible Cause: Inconsistent cell health or passage number.

    • Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and evenly seeded.

  • Possible Cause: Incomplete dye loading or removal.

    • Solution: Optimize dye loading time and concentration. Ensure thorough but gentle washing to remove extracellular dye without detaching cells.

  • Possible Cause: this compound precipitation in aqueous buffer.

    • Solution: Visually inspect the final dilutions for any precipitate. Prepare fresh dilutions for each experiment. The use of a small percentage of a non-ionic surfactant like Pluronic F-127 in the final dilution buffer may help maintain solubility.

  • Possible Cause: Mechanical stimulation of TRPC5 channels.

    • Solution: Handle cells gently during media changes and solution additions. Use automated liquid handlers for consistent dispensing if available.

Issue 2: No or Weak Inhibition Observed in Patch Clamp Experiments

  • Possible Cause: Low TRPC5 expression in the recorded cell.

    • Solution: Use a cell line with robust and stable TRPC5 expression. If using transient transfection, co-transfect with a fluorescent marker to identify expressing cells.

  • Possible Cause: Degradation of this compound.

    • Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.

  • Possible Cause: "Run-down" of TRPC5 channel activity.

    • Solution: Monitor the stability of the agonist-induced current before applying the inhibitor. Ensure the internal solution contains ATP and GTP to support channel activity.

Issue 3: Drifting Baseline or High Noise in Electrophysiology Recordings

  • Possible Cause: Poor seal resistance (GΩ seal).

    • Solution: Ensure the pipette tip is clean and the cell membrane is healthy. Apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Possible Cause: Electrical noise from the environment.

    • Solution: Ensure all equipment is properly grounded to a common ground. Turn off any unnecessary nearby electrical equipment.

  • Possible Cause: Unstable recording chamber or perfusion.

    • Solution: Securely fix the coverslip in the recording chamber. Maintain a constant and slow perfusion rate to avoid mechanical disturbances.

Visualizations

Signaling Pathways and Experimental Workflows

TRPC5_Signaling_Pathway GPCR GPCR (e.g., M1 Muscarinic) Gq_11 Gαq/11 GPCR->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes TRPC5 TRPC5 Channel PLC->TRPC5 Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_influx Ca²⁺ Influx TRPC5->Ca_influx Mediates Downstream Downstream Cellular Responses Ca_influx->Downstream This compound This compound This compound->TRPC5 Inhibits

Caption: Gq/11-coupled GPCR activation of the TRPC5 signaling pathway.

IC50_Determination_Workflow start Start seed_cells Seed TRPC5-expressing cells in 96-well plate start->seed_cells dye_load Load cells with calcium-sensitive dye seed_cells->dye_load prepare_compounds Prepare serial dilutions of this compound dye_load->prepare_compounds baseline Measure baseline fluorescence prepare_compounds->baseline add_inhibitor Add this compound dilutions and incubate baseline->add_inhibitor add_agonist Add TRPC5 agonist add_inhibitor->add_agonist measure_response Measure kinetic fluorescence response add_agonist->measure_response analyze Analyze data and calculate IC50 measure_response->analyze end End analyze->end Troubleshooting_Logic problem Inconsistent Results? check_cells Check Cell Health & Passage Number problem->check_cells Yes check_reagents Check Reagent Stability & Solubility problem->check_reagents Yes check_protocol Review Experimental Protocol problem->check_protocol Yes solution_cells Use consistent, low passage cells check_cells->solution_cells solution_reagents Prepare fresh solutions, check for precipitation check_reagents->solution_reagents solution_protocol Standardize handling, optimize incubation times check_protocol->solution_protocol

References

Technical Support Center: Evifacotrep Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to the oral bioavailability of Evifacotrep for in vivo studies.

Disclaimer: this compound (GFB-887) is an investigational antagonist of TRPC4 and TRPC5 channels.[1][2] While clinical studies have reported a pharmacokinetic (PK) profile suitable for once-daily dosing, this guide provides strategies to address common preclinical challenges, such as low or variable exposure, which can arise from the physicochemical properties of a development compound.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of low or variable oral bioavailability for a compound like this compound?

Low oral bioavailability is often linked to a drug's physicochemical properties and its interaction with the gastrointestinal environment. Key factors include:

  • Poor Aqueous Solubility: Many new chemical entities have low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[4] If a drug doesn't dissolve, it cannot be absorbed into the bloodstream.

  • Low Permeability: The drug may have difficulty crossing the intestinal epithelium to enter circulation. Compounds with low permeability and low solubility (BCS Class IV) are particularly challenging.

  • High First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.

  • Formulation-Related Issues: The choice of vehicle or excipients can significantly impact how a drug dissolves and is absorbed.

  • Inter-animal Variability: Factors such as differences in gastric pH, food intake, and gastrointestinal motility can lead to high variability in drug exposure between experimental subjects.

Q2: What are the recommended starting formulation strategies to improve this compound's exposure?

For poorly soluble drugs, several advanced formulation strategies can be employed to enhance oral bioavailability.

  • Amorphous Solid Dispersions (ASDs): This is a highly effective technique where the crystalline drug is converted to a higher-energy amorphous form, molecularly dispersed within a polymer matrix. This can increase aqueous solubility by 5- to 100-fold. Common polymers used are HPMCAS and PVP.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs. These formulations form fine emulsions in the gut, which can enhance drug dissolution and absorption.

  • Particle Size Reduction: Reducing the particle size of the drug through techniques like micronization or nanosizing increases the surface area available for dissolution, which can improve the rate of absorption.

Q3: My in vivo study shows high variability in plasma concentrations between animals. How should I interpret this?

High pharmacokinetic variability is a common issue in preclinical studies and can complicate data interpretation. Potential causes include:

  • Physicochemical Properties: Low solubility is a major contributor to high PK variability.

  • Dosing Inaccuracy: Inconsistent administration of the dosing vehicle, especially with suspensions, can lead to variable results.

  • Physiological Differences: Variations in food consumption, stress levels, and individual animal physiology.

  • Analytical Issues: Inconsistent sample collection, processing, or bioanalysis can introduce variability.

It is crucial to first review the formulation and dosing procedures. If the issue persists, an improved formulation, such as an ASD, may be necessary to reduce variability by improving solubility and providing more consistent absorption.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

ProblemPotential CausesRecommended Solutions
No or very low detectable plasma concentrations of this compound after oral dosing. 1. Poor aqueous solubility limiting dissolution and absorption.2. Rapid first-pass metabolism in the gut wall or liver.3. Insufficient sensitivity of the bioanalytical method.4. Dosing errors (e.g., improper gavage technique).1. Formulation Enhancement: Prepare an enabling formulation such as an amorphous solid dispersion (ASD) or a lipid-based system (SEDDS). See Protocol 1.2. Route Comparison: Conduct a pilot PK study with intravenous (IV) administration to determine the absolute bioavailability and assess the impact of first-pass metabolism.3. Method Validation: Verify the lower limit of quantification (LLOQ) of your LC-MS/MS method.
High variability in Cmax and AUC values between subjects (>30% CV). 1. Inconsistent absorption due to low drug solubility.2. Food effects: Presence or absence of food in the stomach can alter GI physiology and drug absorption.3. Non-homogenous formulation: The drug may not be uniformly suspended in the vehicle.4. Inconsistent Dosing: Variation in the administered volume or technique.1. Improve Formulation: Switch to a solution-based formulation if possible, or an ASD which can reduce variability.2. Control Feeding: Fast animals overnight before dosing to ensure a consistent GI environment.3. Ensure Homogeneity: Vigorously vortex or sonicate suspensions immediately before dosing each animal.4. Refine Technique: Ensure all personnel are properly trained in oral gavage or the chosen administration route.
The prepared formulation is difficult to administer (e.g., too viscous, drug crashes out of solution). 1. High concentration of excipients or polymers.2. Poor choice of vehicle for the drug substance.3. Physical or chemical instability of the formulation.1. Optimize Excipients: Screen different polymers or surfactants and adjust their concentrations.2. Vehicle Screening: Test the solubility and stability of this compound in a panel of common preclinical vehicles (e.g., 0.5% HPMC, 20% Solutol EL).3. Stability Check: Assess the formulation's stability over the intended duration of use.

Experimental Protocols

Protocol 1: Preparation of an this compound Amorphous Solid Dispersion (ASD) by Spray Drying

Objective: To prepare a 25% (w/w) this compound-HPMCAS solid dispersion to improve aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-MG)

  • Dichloromethane (DCM)

  • Methanol

  • Spray dryer equipped with a two-fluid nozzle

Methodology:

  • Solution Preparation:

    • Calculate the required amounts of this compound and HPMCAS for a 25% drug load (e.g., 1 g this compound and 3 g HPMCAS).

    • Dissolve the HPMCAS completely in a 90:10 (v/v) mixture of DCM and methanol.

    • Once the polymer is dissolved, add the this compound and stir until a clear solution is obtained. The total solids concentration should be around 5% (w/v).

  • Spray Dryer Setup:

    • Set the inlet temperature to 80°C.

    • Set the atomization gas flow rate to achieve a fine mist.

    • Adjust the solution pump speed to maintain an outlet temperature of approximately 50-55°C.

  • Spray Drying Process:

    • Pump the prepared solution through the nozzle into the drying chamber.

    • The solvent rapidly evaporates, forming fine particles of the solid dispersion.

  • Product Collection and Secondary Drying:

    • Collect the dried powder from the cyclone collector.

    • Transfer the powder to a vacuum oven and dry at 40°C overnight to remove any residual solvent.

  • Characterization (Optional but Recommended):

    • Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD).

    • Assess thermal properties using Differential Scanning Calorimetry (DSC).

Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of an this compound formulation after a single oral dose in Sprague Dawley rats.

Materials:

  • Male Sprague Dawley rats (250-300g)

  • This compound formulation (e.g., ASD prepared in Protocol 1, suspended in 0.5% HPMC)

  • Oral gavage needles

  • K2EDTA microtubes for blood collection

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

Methodology:

  • Acclimatization and Fasting:

    • Acclimatize animals for at least 3 days before the study.

    • Fast rats overnight (approx. 12 hours) prior to dosing, with free access to water.

  • Dosing:

    • Weigh each animal to calculate the precise dosing volume.

    • Vortex the dosing formulation thoroughly immediately before administration.

    • Administer the formulation via oral gavage at the target dose (e.g., 10 mg/kg) and a volume of 5 mL/kg. Record the exact time of dosing.

  • Blood Sampling:

    • Collect blood samples (approx. 150 µL) into K2EDTA tubes at specified time points. A typical schedule for a small molecule might be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Use a validated blood collection method, such as from the tail vein or saphenous vein. Serial sampling from the same animal is preferred to reduce inter-animal variability.

  • Plasma Processing:

    • Immediately after collection, place blood samples on ice.

    • Centrifuge the tubes at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection to separate plasma.

    • Transfer the plasma supernatant to clearly labeled cryovials.

    • Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis and Data Analysis:

    • Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis software.

Data Presentation

Table 1: Hypothetical Solubility of this compound Formulations

FormulationMediumSolubility (µg/mL)
Crystalline this compoundpH 6.8 Buffer0.5
This compound 25% ASDpH 6.8 Buffer55.0

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, PO)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng*hr/mL)
10% Aqueous Suspension150 ± 754.0980 ± 450
25% ASD in 0.5% HPMC950 ± 1802.05800 ± 970

Visualizations

G start Low or Variable In Vivo Exposure Observed q1 Is the formulation a simple suspension? start->q1 sol_check Characterize Solubility and Solid Form q1->sol_check Yes q2 Is inter-animal variability high (>30% CV)? q1->q2 No a1_yes Yes a1_no No formulate Develop Enabling Formulation (e.g., ASD, SEDDS) sol_check->formulate end Proceed with Optimized Protocol formulate->end dose_check Review Dosing Procedure & Control Food Intake q2->dose_check Yes iv_study Consider IV PK Study to Determine Absolute Bioavailability (F%) q2->iv_study No a2_yes Yes a2_no No dose_check->formulate iv_study->end

Caption: Troubleshooting workflow for low in vivo bioavailability.

G cluster_form Formulation Development cluster_invivo In Vivo Study sol Solubility Screening proto Prototype Formulation (e.g., ASD, Nanosuspension) sol->proto char Physical Characterization (PXRD, DSC) proto->char dose Dosing in Rodent Model sample Serial Blood Sampling dose->sample bio LC-MS/MS Bioanalysis sample->bio pk PK Data Analysis bio->pk

Caption: Workflow from formulation to in vivo pharmacokinetic analysis.

G trpc5 TRPC5 Channel Activation ca_influx Ca²⁺ Influx trpc5->ca_influx rac1 Rac1 Activation ca_influx->rac1 podocyte Podocyte Injury & Cytoskeletal Damage rac1->podocyte proteinuria Proteinuria (Kidney Disease Marker) podocyte->proteinuria This compound This compound This compound->inhibition inhibition->trpc5 Inhibits

Caption: Simplified signaling pathway of TRPC5 and this compound's action.

References

Technical Support Center: Evifacotrep-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered during in vitro experiments with Evifacotrep.

Disclaimer

Information regarding this compound is limited in publicly available literature. The guidance provided herein is based on the known mechanism of action of this compound as a Transient Receptor Potential Canonical 4 and 5 (TRPC4/TRPC5) channel inhibitor and general principles of in vitro cytotoxicity assessment. Experimental results may vary depending on the cell line and specific conditions.

Troubleshooting Guide

This guide addresses common issues observed during cell viability and cytotoxicity assays involving this compound.

Issue Potential Cause Recommended Solution
High variability in cytotoxicity results between replicate wells. - Inconsistent cell seeding: Uneven cell distribution across the plate. - Edge effects: Evaporation in the outer wells of the microplate. - Pipetting errors: Inaccurate dispensing of cells or this compound.- Cell Seeding: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. - Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. - Pipetting: Use calibrated pipettes and practice consistent, careful pipetting techniques.
Observed cytotoxicity is lower than expected based on the target IC50. - Cell line insensitivity: The cell line may have low expression of TRPC4/TRPC5 channels. - Compound precipitation: this compound may precipitate out of solution at higher concentrations. - Assay interference: this compound may interfere with the detection method of the viability assay (e.g., absorbance or fluorescence).- Cell Line Selection: Verify TRPC4/TRPC5 expression in your cell line via qPCR or Western blot. Consider using a cell line known to express these channels, such as HEK293 cells engineered to express TRPC4.[1] - Solubility: Visually inspect the treatment media for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system (ensure solvent controls are included). - Assay Validation: Run a control experiment to test for any direct interaction between this compound and the assay reagents in a cell-free system.
High background signal in the cytotoxicity assay. - Media components: Phenol red or other components in the culture medium can interfere with certain assays. - Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final concentration used.- Media Selection: Use phenol red-free medium if using colorimetric assays. - Solvent Control: Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Always include a vehicle control (media with solvent only).
Inconsistent results between experiments. - Cell passage number: High passage numbers can lead to phenotypic drift and altered drug sensitivity. - Reagent variability: Inconsistent batches of media, serum, or other reagents. - Incubation time: Variations in the duration of this compound exposure.- Cell Culture Practice: Use cells within a consistent and low passage number range. - Reagent Standardization: Use the same lot of reagents for a set of related experiments whenever possible. - Protocol Adherence: Strictly adhere to the same incubation times and experimental timeline for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent antagonist of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) ion channels, with a reported IC50 value of ≤50 nM for these targets.[1] These channels are non-selective cation channels that play a role in regulating intracellular calcium concentration.

Q2: How does inhibition of TRPC4/TRPC5 by this compound lead to cytotoxicity?

A2: The precise signaling pathway of this compound-induced cytotoxicity is not fully elucidated. However, based on the function of TRPC4/TRPC5 channels, it is hypothesized that inhibition by this compound disrupts calcium homeostasis within the cell. This disruption can trigger downstream signaling cascades that may lead to the activation of apoptotic pathways, ultimately resulting in cell death.

Q3: What are the reported cytotoxic effects of this compound?

A3: Limited data is available. One study has shown that this compound at a concentration of 1 µM inhibits cell growth in ICLN-1694 cells (a human embryonic kidney cell line, HEK-TREx, engineered to express human TRPC4) after 24 hours of treatment.[1] Comprehensive cytotoxicity data across a broad range of cell lines is not yet publicly available.

Q4: Are there ways to mitigate this compound-induced cytotoxicity in my experiments?

A4: Mitigating on-target cytotoxicity can be challenging. However, you can ensure that the observed effects are not due to off-target or experimental artifacts by:

  • Using the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired biological effect in your specific assay to minimize broad cytotoxic effects.

  • Optimizing treatment duration: A shorter exposure time may be sufficient to study the intended mechanism of action without inducing widespread cell death.

  • Considering cell line sensitivity: If significant cytotoxicity is obscuring your results, consider using a cell line with lower TRPC4/TRPC5 expression.

Q5: Which cell viability assays are recommended for use with this compound?

A5: Standard cell viability assays can be used, but it is crucial to validate them for compatibility with this compound. Recommended assays include:

  • Resazurin (AlamarBlue)-based assays: These are generally sensitive and less prone to compound interference.

  • ATP-based luminescence assays (e.g., CellTiter-Glo®): These provide a highly sensitive measure of metabolically active cells.

  • Real-time cell analysis (RTCA): This method allows for continuous monitoring of cell health and can provide more detailed information on the dynamics of cytotoxicity.

It is advisable to confirm results from one assay with an orthogonal method that measures a different cellular parameter (e.g., membrane integrity via LDH release or a dye-based exclusion assay).

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound. Note the limited availability of public data on its cytotoxic effects across various cell lines. The IC50 values for cytotoxicity in the cancer cell lines provided below are hypothetical examples for illustrative purposes and should be experimentally determined for your specific cell line of interest.

Parameter Cell Line Value Reference
Target IC50 (TRPC4/TRPC5) N/A≤50 nM[1]
Cell Growth Inhibition ICLN-1694 (HEK-TRExhTRPC4)1 µM (at 24h)[1]
Cytotoxicity IC50 (Hypothetical) MCF-7 (Breast Cancer)Experimentally DeterminedN/A
Cytotoxicity IC50 (Hypothetical) A549 (Lung Cancer)Experimentally DeterminedN/A
Cytotoxicity IC50 (Hypothetical) U87 MG (Glioblastoma)Experimentally DeterminedN/A

Experimental Protocols

Protocol 1: General Cell Viability Assay using Resazurin

This protocol provides a general method for assessing cell viability after treatment with this compound.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., AlamarBlue®)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A typical starting range for a new compound might be from 100 µM down to 1 nM.

    • Include a "vehicle control" (medium with the same final concentration of solvent as the highest this compound concentration) and a "no-cell" control (medium only for background measurement).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • Prepare the resazurin working solution according to the manufacturer's instructions.

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell line.

    • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., ~560 nm excitation and ~590 nm emission).

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" control wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Fluorescence_treated / Fluorescence_vehicle_control) * 100.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection

This protocol outlines a method to determine if this compound-induced cytotoxicity involves the activation of executioner caspases.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well clear-bottom white plates

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1, seeding cells in a white-walled 96-well plate suitable for luminescence assays.

    • Include a positive control for apoptosis (e.g., staurosporine).

  • Caspase-3/7 Activity Measurement:

    • After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

    • Add 100 µL of the prepared reagent to each well.

    • Mix the contents of the wells by gentle orbital shaking for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence of the "no-cell" control wells from all other wells.

    • Normalize the luminescence signal of the treated wells to the vehicle control to determine the fold-change in caspase-3/7 activity.

Visualizations

Evifacotrep_Signaling_Pathway This compound This compound TRPC4_5 TRPC4/TRPC5 Channels This compound->TRPC4_5 Inhibition Ca_influx Ca2+ Influx TRPC4_5->Ca_influx Blockage of Ca_homeostasis Disruption of Ca2+ Homeostasis Ca_influx->Ca_homeostasis Apoptosis_pathway Apoptotic Signaling Cascade Ca_homeostasis->Apoptosis_pathway Triggers Caspases Caspase Activation Apoptosis_pathway->Caspases Cell_death Cell Death Caspases->Cell_death Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select appropriate cell line) seed_plate 2. Seed 96-well Plate cell_culture->seed_plate prepare_this compound 3. Prepare this compound Serial Dilutions seed_plate->prepare_this compound treat_cells 4. Treat Cells (24-72h incubation) prepare_this compound->treat_cells add_reagent 5. Add Viability Reagent (e.g., Resazurin) treat_cells->add_reagent incubate_reagent 6. Incubate (1-4h) add_reagent->incubate_reagent read_plate 7. Measure Signal (Fluorescence/Luminescence) incubate_reagent->read_plate calc_viability 8. Calculate % Viability read_plate->calc_viability plot_curve 9. Plot Dose-Response Curve calc_viability->plot_curve det_ic50 10. Determine IC50 plot_curve->det_ic50

References

Technical Support Center: Synthesis of Diarylhydantoin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diarylhydantoin derivatives, a class of compounds often investigated as selective androgen receptor modulators (SARMs).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of diarylhydantoin derivatives, particularly focusing on the key palladium-catalyzed cross-coupling reactions.

Issue 1: Low or No Yield in Buchwald-Hartwig Amination Step

Question: My Buchwald-Hartwig amination to couple the hydantoin core with an aryl halide is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?

Answer: Low yields in Buchwald-Hartwig aminations are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Catalyst Deactivation or Poisoning: The palladium catalyst is sensitive to impurities and oxygen.

    • Solution: Ensure all reagents and solvents are pure and rigorously degassed. The use of an inert atmosphere (argon or nitrogen) is crucial. Impurities in the amine starting material can be particularly problematic; consider purification by distillation or filtration through a plug of activated alumina.

  • Suboptimal Reaction Conditions: The choice of ligand, base, and solvent is critical and substrate-dependent.

    • Solution: Screen a panel of ligands and bases. For electron-poor aryl halides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.

  • Poor Reactivity of the Aryl Halide: Aryl chlorides are generally less reactive than aryl bromides or iodides.

    • Solution: For aryl chlorides, employing a more active catalyst system with a bulky, electron-rich ligand is often required. If possible, consider using the corresponding aryl bromide or iodide to improve reactivity.

Summary of Ligand and Base Effects on a Model Buchwald-Hartwig Amination:

LigandBaseSolventTemperature (°C)Yield (%)
P(o-tolyl)₃NaOtBuToluene10045
BINAPCs₂CO₃Toluene11067
XantphosK₃PO₄Dioxane10085
XPhosK₃PO₄t-BuOH8092
RuPhosNaOtBuToluene10095

Data is representative and adapted from literature on similar transformations. Actual results may vary.

Issue 2: Side Reactions in Suzuki-Miyaura Coupling Step

Question: I am observing significant side products in my Suzuki-Miyaura coupling to introduce an aryl group onto the hydantoin scaffold. How can I minimize these?

Answer: The formation of side products in Suzuki-Miyaura coupling can compete with the desired cross-coupling reaction. The most common side reactions are protodeboronation of the boronic acid and homocoupling of the starting materials.

Potential Causes and Solutions:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, especially with electron-rich or heteroaromatic boronic acids.

    • Solution: Use of boronic esters (e.g., pinacol esters) can mitigate this issue. Ensuring anhydrous reaction conditions and using a suitable base are also important.

  • Homocoupling: Dimerization of the aryl halide or the boronic acid can occur.

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling. A lower temperature and a well-chosen ligand can improve selectivity for the cross-coupling product.

Comparison of Aryl Halide Reactivity in a Model Suzuki-Miyaura Coupling:

Aryl HalideCatalyst SystemBaseSolventYield (%)
Aryl IodidePd(PPh₃)₄Na₂CO₃Toluene/H₂O>95
Aryl BromidePd(dppf)Cl₂K₂CO₃Dioxane/H₂O85-95
Aryl ChloridePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O70-85

Data is representative and based on general trends in Suzuki-Miyaura reactions.[1][2][3][4]

Issue 3: Difficulty in Product Purification

Question: My crude product is difficult to purify. I am observing persistent impurities even after column chromatography. What strategies can I employ?

Answer: Purification of diarylhydantoin derivatives can be challenging due to the presence of structurally similar impurities and residual palladium catalyst.

Potential Causes and Solutions:

  • Co-elution of Impurities: Impurities may have similar polarity to the desired product.

    • Solution: Experiment with different solvent systems for column chromatography. If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina. Recrystallization is also a powerful purification technique for crystalline solids.

  • Residual Palladium: The palladium catalyst can contaminate the final product.

    • Solution: After the reaction, a workup procedure that includes a wash with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help remove residual palladium. Alternatively, passing the crude product through a silica plug with a solvent system that retains the palladium species can be effective.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for diarylhydantoin derivatives?

A1: A common synthetic strategy involves a multi-step process that often includes the formation of a hydantoin core followed by functionalization using cross-coupling reactions. A representative workflow is illustrated below.

G cluster_0 Hydantoin Core Synthesis cluster_1 Aryl Group Introduction (Suzuki Coupling) cluster_2 Second Aryl Group Introduction (Buchwald-Hartwig Amination) cluster_3 Purification A Amino Acid Derivative C Hydantoin Core A->C Cyclization B Isocyanate B->C E Aryl-Substituted Hydantoin C->E Pd Catalyst, Base D Aryl Boronic Acid D->E G Diarylhydantoin Derivative E->G Pd Catalyst, Base F Aryl Halide F->G H Final Product G->H Chromatography/Recrystallization

Synthetic Workflow for Diarylhydantoin Derivatives

Q2: How does a diarylhydantoin SARM exert its biological effect?

A2: Diarylhydantoin derivatives often act as selective androgen receptor modulators (SARMs). They bind to the androgen receptor (AR), a nuclear receptor, and can act as either agonists or antagonists depending on the tissue. This selective activity is the basis for their therapeutic potential.[5] The simplified signaling pathway is shown below.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP AR_SARM AR-SARM Complex AR->AR_SARM HSP Heat Shock Proteins (HSP) HSP->AR_HSP SARM Diarylhydantoin (SARM) SARM->AR AR_HSP->AR Dissociation AR_dimer AR Dimer AR_SARM->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Modulation

Simplified Androgen Receptor Signaling Pathway

Q3: I am facing a recurring issue in my synthesis. How should I approach troubleshooting?

A3: A logical and systematic approach is key to resolving synthetic challenges. The following decision tree can guide you through the troubleshooting process.

G start Problem with Reaction q1 Is the starting material consumed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2_yes Multiple spots on TLC? a1_yes->q2_yes q2_no Check Reagent Purity & Activity - Titrate organometallics - Purify starting materials - Use fresh catalyst/reagents a1_no->q2_no q2_no_sol Re-run with purified reagents q2_no->q2_no_sol a2_yes Side reactions or decomposition? q2_yes->a2_yes Yes a2_no Product is unstable? q2_yes->a2_no No (Clean conversion to one spot) a3_yes Lower temperature - Change solvent - Use a more selective catalyst/ligand a2_yes->a3_yes Yes a3_no Purification issue? a2_yes->a3_no No a3_yes_sol Optimize reaction conditions a3_yes->a3_yes_sol a4_yes Optimize chromatography - Try recrystallization - Use scavenger resins a3_no->a4_yes Yes a4_yes_sol Improve purification method a4_yes->a4_yes_sol a5_yes Check workup conditions (pH, temp) - Isolate product carefully a2_no->a5_yes Yes a5_yes_sol Modify workup/isolation a5_yes->a5_yes_sol

Troubleshooting Decision Tree for Synthesis

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for specific substrates.

  • Reagent Preparation: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).

  • Reaction Setup: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with an inert gas (e.g., argon) three times.

  • Addition of Reactants: Add the aryl halide (1.0 equivalent) and the hydantoin (1.1-1.2 equivalents) dissolved in an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried flask, add the aryl halide (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents).

  • Reaction Setup: Seal the flask with a septum and purge with an inert gas.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a mixture of toluene and water). Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

References

Enhancing the signal-to-noise ratio in Evifacotrep calcium flux assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in Evifacotrep calcium flux assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in a calcium flux assay?

This compound is a potent and selective antagonist of the Transient Receptor Potential Canonical 5 (TRPC5) and TRPC4 channels.[1][2][3] In a calcium flux assay, this compound is used to inhibit the influx of calcium ions through these channels. TRPC4 and TRPC5 are non-selective cation channels that allow calcium to enter the cell upon activation.[2][4] By blocking these channels, this compound reduces the intracellular calcium concentration that would otherwise increase in response to a specific stimulus. This inhibitory effect is the primary readout in assays designed to screen for TRPC4/5 antagonists.

Q2: Which cell lines are suitable for an this compound calcium flux assay?

HEK293 cells stably or transiently expressing human TRPC5 are a commonly used and effective cell line for these assays. CHO (Chinese Hamster Ovary) cells are also a viable option. The choice of cell line should be guided by the specific experimental goals and the expression levels of the target channel.

Q3: What are appropriate positive and negative controls for this assay?

  • Positive Controls for TRPC5 Activation:

    • Agonists: Use a known TRPC5 agonist to induce calcium influx. Examples include Carbachol (CCh) when cells co-express a Gq-coupled receptor like the M1 muscarinic receptor, or other agonists that activate Gq-coupled pathways leading to PLC activation.

    • Ionomycin: This ionophore creates artificial pores in the cell membrane, leading to a maximal calcium influx and can be used to confirm cell viability and dye loading.

    • Thapsigargin: This compound induces calcium release from intracellular stores by inhibiting the SERCA pump, which can subsequently activate store-operated calcium entry, a pathway in which TRPC channels can be involved.

  • Negative Controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound and the agonist. This control establishes the baseline response.

    • Untreated Cells: Cells that are not treated with any compounds to measure the basal calcium level.

    • Non-specific TRP Channel Blocker: A general TRP channel blocker can be used to confirm that the observed calcium influx is indeed mediated by TRP channels.

Troubleshooting Guide

Issue 1: High background fluorescence or low signal-to-noise ratio.

Possible CauseRecommended Solution
Suboptimal Cell Density Optimize cell seeding density. Overly confluent or sparse cells can lead to high background and variability. Refer to the cell density optimization table below.
Inadequate Dye Loading or Leakage Ensure optimal dye concentration and incubation time. Use a wash-free assay kit or include a quencher for extracellular dye. Probenecid can be added to the buffer to prevent dye leakage.
Autofluorescence Use phenol red-free media during the assay. Include control wells with cells and dye but no agonist to measure and subtract background fluorescence.
Photon Shot Noise This is an inherent source of noise. While it cannot be eliminated, its relative contribution can be reduced by maximizing the signal.

Issue 2: No or weak inhibitory effect of this compound.

Possible CauseRecommended Solution
Low Agonist Concentration Ensure the agonist concentration is optimal (e.g., EC80) to elicit a robust and reproducible calcium influx that can be effectively inhibited.
This compound Degradation Prepare fresh stock solutions of this compound. For storage, dissolve in a suitable solvent like DMSO and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Off-Target Calcium Influx The observed calcium signal may not be mediated by TRPC5. Use specific positive controls and other antagonists to confirm the signaling pathway.
Incorrect Assay Window Ensure that the data acquisition window is appropriate to capture both the peak agonist response and the inhibitory effect of this compound.

Issue 3: High variability between replicate wells.

Possible CauseRecommended Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette or automated dispenser for consistent cell distribution.
Edge Effects in Microplates To minimize edge effects, do not use the outermost wells of the plate for experimental samples. Fill these wells with sterile water or media.
Inconsistent Compound Addition Use an automated liquid handler for precise and simultaneous addition of agonist and antagonist solutions to all wells.
Cell Health Ensure cells are healthy and in the exponential growth phase. Do not use cells that have been passaged too many times.

Data Presentation: Quantitative Assay Parameters

Table 1: Recommended Cell Seeding Densities for HEK293 Cells

Plate FormatSeeding Density (cells/well)
96-well30,000 - 60,000
384-well20,000 - 50,000

Table 2: Comparison of Common Calcium Indicator Dyes

DyeTypeExcitation/Emission (nm)AdvantagesDisadvantages
Fluo-4 AM Single-wavelength494 / 516High fluorescence increase upon Ca²⁺ binding, good signal-to-noise.Not ratiometric, so sensitive to variations in dye loading and cell thickness.
Fura-2 AM Ratiometric340/380 (excitation) / 510 (emission)Ratiometric measurement minimizes artifacts from uneven dye loading and photobleaching.Requires a system capable of rapid excitation wavelength switching.

Table 3: Example Concentrations for Assay Controls

CompoundTypeTypical Concentration
Carbachol (CCh) Agonist (for cells with muscarinic receptors)10 µM - 100 µM
Ionomycin Positive Control (Ionophore)1 µM - 10 µM
Thapsigargin Positive Control (SERCA inhibitor)1 µM - 2 µM
This compound AntagonistIC₅₀ ≤ 50 nM

Experimental Protocols

Detailed Methodology for this compound Calcium Flux Assay using Fluo-8, No-Wash Kit

  • Cell Preparation:

    • Seed HEK293 cells expressing human TRPC5 into a 96-well black, clear-bottom plate at a density of 40,000 - 50,000 cells per well.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the Fluo-8 dye-loading solution according to the manufacturer's protocol. This typically involves reconstituting the dye in DMSO and then diluting it in an assay buffer containing a quencher for extracellular dye.

    • Add 100 µL of the dye-loading solution to each well.

    • Incubate the plate for 30 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare the TRPC5 agonist (e.g., Carbachol) at 2X the final desired concentration in the assay buffer.

    • Using a fluorescence plate reader with an integrated liquid handler, add the this compound dilutions to the cell plate and incubate for the desired pre-incubation time (e.g., 15-30 minutes).

    • Add the agonist to the wells to stimulate calcium influx.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity at Ex/Em = 490/525 nm.

    • Record a baseline fluorescence for 10-20 seconds before agonist addition.

    • Continue recording the fluorescence signal for at least 100-200 seconds after agonist addition to capture the peak response.

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • The inhibitory effect of this compound is determined by comparing the ΔF in treated wells to the control wells.

    • Calculate the signal-to-noise ratio (S/N) using the formula: S/N = (Signal_peak - Signal_background) / SD_background, where SD is the standard deviation of the background signal.

Mandatory Visualizations

TRPC5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Gq-Coupled Receptor (e.g., M1 Muscarinic) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC5 TRPC5 Channel DAG->TRPC5 Activates Ca_ion Ca²⁺ TRPC5->Ca_ion Ca²⁺ Influx This compound This compound This compound->TRPC5 Inhibits Downstream Downstream Signaling Events Ca_ion->Downstream Initiates Agonist Agonist (e.g., Acetylcholine) Agonist->GPCR Binds Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Cell_Culture 1. Culture TRPC5-expressing HEK293 cells Cell_Seeding 2. Seed cells into 96/384-well plates Cell_Culture->Cell_Seeding Dye_Loading 3. Load cells with calcium indicator dye Cell_Seeding->Dye_Loading Add_this compound 4. Add this compound (Antagonist) Dye_Loading->Add_this compound Pre_Incubate 5. Pre-incubate Add_this compound->Pre_Incubate Add_Agonist 6. Add Agonist to stimulate Ca²⁺ influx Pre_Incubate->Add_Agonist Measure_Fluorescence 7. Measure fluorescence kinetics Add_Agonist->Measure_Fluorescence Data_Analysis 8. Analyze data: Calculate ΔF and S/N Measure_Fluorescence->Data_Analysis Dose_Response 9. Generate dose-response curves and calculate IC₅₀ Data_Analysis->Dose_Response Troubleshooting_Logic Start Low Signal-to-Noise Ratio? High_Background High Background? Start->High_Background Yes No_Inhibition No this compound Inhibition? Start->No_Inhibition No Check_Cells Check Cell Health & Density Optimize_Dye Optimize Dye Loading & Concentration Check_Cells->Optimize_Dye Check_Agonist Verify Agonist Concentration & Activity Optimize_Dye->Check_Agonist Check_this compound Verify this compound Concentration & Integrity Check_Agonist->Check_this compound Success Assay Optimized Check_this compound->Success Use_Phenol_Red_Free Use Phenol Red-Free Media High_Background->Use_Phenol_Red_Free Yes High_Background->No_Inhibition No Background_Subtraction Perform Background Subtraction Use_Phenol_Red_Free->Background_Subtraction Background_Subtraction->No_Inhibition No_Inhibition->Check_Cells Yes No_Inhibition->Success No

References

Technical Support Center: Overcoming Evifacotrep Resistance in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Evifacotrep resistance in long-term cell culture experiments.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Decreased Efficacy of this compound

Q1: We've observed a gradual loss of this compound efficacy in our cell line after several passages. What could be the cause?

A1: A gradual loss of efficacy, often characterized by an increase in the half-maximal inhibitory concentration (IC50), is a common indicator of acquired resistance. Potential mechanisms include:

  • Target Alteration: Mutations in the TRPC4 or TRPC5 genes could alter the drug-binding site, reducing the affinity of this compound.

  • Changes in Target Expression: The expression levels of TRPC4 and/or TRPC5 channels may have changed. While upregulation could potentially be compensated by higher drug concentrations, significant downregulation or loss of expression would render the drug ineffective.

  • Activation of Bypass Pathways: Cells may have activated alternative signaling pathways to compensate for the inhibition of TRPC4/5, thus maintaining the downstream cellular functions that were initially affected by this compound.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased pumping of this compound out of the cells, reducing its intracellular concentration and efficacy.

  • Altered Channel Composition: TRPC4 and TRPC5 can form homomeric or heteromeric channels with TRPC1.[1] A shift in the subunit composition of these channels could alter their sensitivity to this compound.

Q2: How can we confirm if our cells have developed resistance to this compound?

A2: To confirm resistance, you should perform a dose-response assay to compare the IC50 value of your current cell line to the parental (sensitive) cell line. A significant rightward shift in the dose-response curve indicates a decrease in sensitivity.

Section 2: Investigating Mechanisms of Resistance

Q3: How can we determine if mutations in TRPC4 or TRPC5 are responsible for the observed resistance?

A3: To investigate the presence of mutations, you should sequence the coding regions of the TRPC4 and TRPC5 genes from both the resistant and parental cell lines. Compare the sequences to identify any non-synonymous mutations in the resistant cells. The cryo-EM structures of human TRPC5 in complex with inhibitors like clemizole and HC-070 have revealed key binding pockets.[2][3] Mutations in these regions would be strong candidates for causing resistance.

Q4: What methods can we use to check for changes in TRPC4 and TRPC5 expression levels?

A4: You can assess changes in gene and protein expression using the following methods:

  • Quantitative PCR (qPCR): To measure TRPC4 and TRPC5 mRNA levels.

  • Western Blotting: To quantify TRPC4 and TRPC5 protein levels.

  • Immunofluorescence or Immunohistochemistry: To visualize the expression and subcellular localization of TRPC4 and TRPC5 proteins.

Q5: How can we investigate the possibility of bypass pathway activation?

A5: Investigating bypass pathways can be complex. A starting point is to perform a phosphoproteomic or transcriptomic analysis (e.g., RNA-seq) to compare the signaling pathways that are active in the resistant versus the parental cells, both in the presence and absence of this compound. Look for upregulation of pathways that can compensate for the loss of TRPC4/5 function. TRPC4 and TRPC5 channels are known to be activated downstream of G protein-coupled receptors (GPCRs) that couple to Gαq/11 and/or Gαi/o.[4][5] Investigating changes in these upstream signaling components could also provide clues.

Q6: What experiments can we perform to check for increased drug efflux?

A6: To test for the involvement of drug efflux pumps, you can perform a cytotoxicity assay with this compound in the presence and absence of known broad-spectrum ABC transporter inhibitors, such as verapamil or cyclosporin A. If the sensitivity to this compound is restored in the presence of an efflux pump inhibitor, it suggests that this is a contributing mechanism of resistance. You can then use qPCR or Western blotting to identify which specific ABC transporters are overexpressed.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in Sensitive vs. Resistant Cells

Cell LineThis compound IC50 (nM)Fold Resistance
Parental (Sensitive)501
Resistant Clone 1150030
Resistant Clone 2320064

Table 2: Hypothetical Gene Expression Changes in this compound-Resistant Cells

GeneParental (Relative mRNA Expression)Resistant (Relative mRNA Expression)Fold Change
TRPC41.00.9-1.1
TRPC51.00.2-5.0
ABCB1 (MDR1)1.015.7+15.7
ABCC1 (MRP1)1.01.2+1.2

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line
  • Initial Culture: Culture the parental cell line in standard growth medium.

  • Dose Escalation: Begin by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of the cell population).

  • Passaging: Once the cells have recovered and are growing steadily, passage them and increase the concentration of this compound by a factor of 1.5 to 2.

  • Repeat: Repeat the dose escalation and passaging steps until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.

  • Clonal Selection: Isolate single-cell clones from the resistant population by limiting dilution or cell sorting.

  • Characterization: Expand the clones and confirm their resistance by performing a dose-response assay.

Protocol 2: Western Blot for TRPC4/5 Expression
  • Cell Lysis: Lyse an equal number of parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against TRPC4 and TRPC5 (and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.

Protocol 3: Calcium Influx Assay to Measure TRPC4/5 Function
  • Cell Plating: Plate parental and resistant cells in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • Compound Addition: Add this compound at various concentrations and incubate for the desired time.

  • Agonist Stimulation: Stimulate the cells with a known TRPC4/5 agonist (e.g., a GPCR agonist that activates the Gq/11 or Gi/o pathway).

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time.

  • Data Analysis: Calculate the peak fluorescence intensity or the area under the curve to determine the extent of calcium influx and the inhibitory effect of this compound.

Visualizations

TRPC4_5_Signaling_Pathway GPCR GPCR (Gq/11 or Gi/o coupled) G_protein Gαq/11 or Gαi/o GPCR->G_protein Agonist PLC Phospholipase C (PLC) G_protein->PLC Activates TRPC4_5 TRPC4/5 Channel G_protein->TRPC4_5 Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum Ca_release Ca²⁺ Release ER->Ca_release Releases from Downstream Downstream Cellular Responses Ca_release->Downstream Ca_influx Ca²⁺ Influx TRPC4_5->Ca_influx Ca_influx->Downstream This compound This compound This compound->TRPC4_5 Inhibits

Caption: TRPC4/5 signaling pathway activated by GPCRs.

Resistant_Cell_Line_Workflow start Parental Cell Line treat Continuous treatment with increasing concentrations of this compound start->treat select Selection of resistant population treat->select clone Single-cell cloning select->clone expand Expansion of resistant clones clone->expand characterize Characterization of resistant phenotype (IC50 determination) expand->characterize investigate Investigation of resistance mechanisms characterize->investigate seq Gene Sequencing (TRPC4/5) investigate->seq expr Expression Analysis (qPCR, Western Blot) investigate->expr efflux Drug Efflux Assay investigate->efflux

Caption: Workflow for generating and characterizing this compound-resistant cell lines.

Troubleshooting_Tree start Loss of this compound Efficacy Observed ic50 Perform dose-response assay. Is IC50 significantly increased? start->ic50 no_res Check experimental parameters: - Compound integrity - Cell line identity - Assay conditions ic50->no_res No res_confirm Resistance Confirmed ic50->res_confirm Yes investigate Investigate Resistance Mechanism res_confirm->investigate seq Sequence TRPC4/5 genes investigate->seq expr Analyze TRPC4/5 expression investigate->expr efflux Test for drug efflux investigate->efflux mut Mutations found? seq->mut expr_change Expression altered? expr->expr_change efflux_pos Efflux increased? efflux->efflux_pos mut_res Target alteration is a likely mechanism of resistance. mut->mut_res Yes other Consider other mechanisms (e.g., bypass pathways). mut->other No expr_res Altered target expression is a likely mechanism of resistance. expr_change->expr_res Yes expr_change->other No efflux_res Increased drug efflux is a likely mechanism of resistance. efflux_pos->efflux_res Yes efflux_pos->other No

Caption: Troubleshooting decision tree for loss of this compound efficacy.

References

Validation & Comparative

A Comparative Guide to the Validation of Evifacotrep's Inhibitory Effect on TRPC5 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Evifacotrep, a novel antagonist of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, with other established inhibitors. The following sections present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the relevant signaling pathway and experimental workflow to aid researchers in their evaluation of TRPC5-targeted therapeutics.

Comparative Analysis of TRPC5 Inhibitors

This compound has emerged as a potent inhibitor of TRPC5 and the closely related TRPC4 channel, demonstrating high affinity in preclinical studies. To contextualize its performance, this section compares its inhibitory activity with that of other widely used TRPC5 inhibitors: HC-070, ML204, and AC1903. The data summarized below highlights the potency and selectivity of these compounds, which are critical parameters for their application in both basic research and drug development.

CompoundTarget(s)IC50 (TRPC5)Selectivity ProfileExperimental System
This compound TRPC5/TRPC4≤50 nM[1][2]Potent antagonist of both TRPC5 and TRPC4.[1]Not specified in available results.
HC-070 TRPC4/TRPC52.0 nM (M1R-activated)[3]>400-fold selective for hTRPC4/5 over a wide range of other ion channels, receptors, and kinases.[4] Weakly inhibits TRPC3 (IC50 = 1 µM).Whole-cell manual patch clamp in cells expressing human TRPC5.
9.3 nMIC50 for hTRPC4 is 46 nM.Not specified in available results.
ML204 TRPC4/TRPC5~9 µM (estimated from 9-fold selectivity vs. TRPC4)19-fold selective against TRPC6. No significant activity at TRPV1, TRPV3, TRPA1, and TRPM8 channels at concentrations up to 22 µM.Fluorescent intracellular Ca2+ assays and whole-cell voltage clamp experiments.
AC1903 TRPC54.0 - 13.6 µMSelective for TRPC5 with weak inhibition at TRPC4 (IC50 >100 µM) and no effect on TRPC6. However, some studies suggest it can inhibit multiple TRPC channels (TRPC3, TRPC4, TRPC6) with similar low micromolar IC50 values.Patch-clamp electrophysiology experiments.

Key Experimental Protocols

The validation of TRPC5 channel inhibitors relies on robust and reproducible experimental methodologies. The two primary techniques employed are whole-cell patch clamp electrophysiology and fluorescence-based intracellular calcium assays. These methods provide direct and indirect measurements of ion channel function and are essential for determining the potency and selectivity of investigational compounds.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for directly measuring the ion flow through cell membrane channels, providing precise quantification of channel inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on TRPC5 channels.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPC5 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are passaged regularly to maintain logarithmic growth.

  • Electrophysiological Recording:

    • Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

    • Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an intracellular solution and used to form a high-resistance seal (giga-seal) with the cell membrane.

    • The cell membrane is then ruptured by applying gentle suction, establishing the whole-cell configuration.

    • Membrane currents are recorded using an amplifier and digitizer. Cells are held at a holding potential of -60 mV.

  • Channel Activation and Inhibition:

    • TRPC5 channels are activated by applying a specific agonist, such as a Gq-coupled receptor agonist (e.g., Carbachol for muscarinic receptors) or a direct channel activator (e.g., (-)-Englerin A).

    • Once a stable baseline current is established, the test compound is applied at various concentrations through the perfusion system.

    • The reduction in the agonist-induced current is measured at each concentration.

  • Data Analysis: A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration. The IC50 value is then calculated by fitting the data to a sigmoidal dose-response equation.

Fluorescence-Based Intracellular Calcium Assay

This high-throughput method indirectly measures channel activity by detecting changes in intracellular calcium concentration upon channel opening.

Objective: To screen for and characterize the inhibitory activity of compounds on TRPC5 channels.

Methodology:

  • Cell Preparation: HEK293 cells stably expressing the human TRPC5 channel are seeded into 96- or 384-well black-walled, clear-bottom plates and grown overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C.

  • Compound Incubation: The test compound at various concentrations is added to the wells and incubated for a defined period.

  • Fluorescence Measurement:

    • The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken before the addition of a TRPC5 channel agonist.

    • The agonist is then added, and the change in fluorescence intensity, corresponding to the influx of calcium, is monitored over time.

  • Data Analysis: The inhibitory effect of the compound is quantified by the reduction in the agonist-induced fluorescence signal. IC50 values are determined by plotting the normalized response against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's action and the process of its validation, the following diagrams illustrate the TRPC5 signaling pathway and a typical experimental workflow.

TRPC5_Signaling_Pathway cluster_membrane Cell Membrane GPCR Gq-coupled Receptor PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 2. Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC5 TRPC5 Channel (Closed) DAG->TRPC5 3. Gating TRPC5_open TRPC5 Channel (Open) TRPC5->TRPC5_open Ca_ion Ca²⁺ TRPC5_open->Ca_ion 4. Influx Rac1 Rac1 Activation & Cytoskeletal Rearrangement Ca_ion->Rac1 5. Downstream Signaling This compound This compound This compound->TRPC5_open Inhibition Agonist Agonist Agonist->GPCR 1. Activation Experimental_Workflow cluster_setup Assay Setup cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293 cells stably expressing hTRPC5 Plate_Cells 2. Plate cells in multi-well plates Cell_Culture->Plate_Cells Dye_Loading 3. Load cells with Ca²⁺ sensitive dye (for fluorescence assay) Plate_Cells->Dye_Loading Add_Compound 4. Add this compound or alternative inhibitors Dye_Loading->Add_Compound Add_Agonist 5. Add TRPC5 agonist to stimulate channel opening Add_Compound->Add_Agonist Measure_Response 6. Measure response (Current or Fluorescence) Add_Agonist->Measure_Response Generate_Curve 7. Generate dose-response curves Measure_Response->Generate_Curve Calculate_IC50 8. Calculate IC50 values Generate_Curve->Calculate_IC50 Compare 9. Compare potency and selectivity Calculate_IC50->Compare

References

Evifacotrep (GFB-887) vs. Other TRPC5 Inhibitors in FSGS Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Focal Segmental Glomerulosclerosis (FSGS) is a leading cause of nephrotic syndrome and kidney failure, characterized by the injury and loss of podocytes, the specialized cells of the kidney's filtration barrier. A key pathway implicated in podocyte damage is the overactivation of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel and the subsequent activation of Rac1, a critical regulator of the actin cytoskeleton. Inhibition of the TRPC5-Rac1 pathway has emerged as a promising therapeutic strategy to protect podocytes, reduce proteinuria, and slow the progression of FSGS. This guide provides a comparative analysis of Evifacotrep (GFB-887) and other notable TRPC5 inhibitors—GFB-8438, AC1903, and ML204—based on available preclinical and clinical data in FSGS models.

At a Glance: Comparative Efficacy of TRPC5 Inhibitors

The following tables summarize the available quantitative data for the discussed TRPC5 inhibitors. Direct head-to-head preclinical studies providing percentage proteinuria reduction for all compounds in the same animal model are not publicly available. Therefore, this comparison is based on data from various studies and models.

Table 1: In Vitro Potency of TRPC5 Inhibitors

CompoundTargetIC50 (µM)Selectivity Notes
This compound (GFB-887) hTRPC5≤0.05[1]Potent and selective inhibitor of the TRPC5-Rac1 pathway.[2]
GFB-8438 hTRPC50.18[3]Equipotent against hTRPC4 (IC50 = 0.29 µM); excellent selectivity against TRPC6 and other TRP family members.[3]
AC1903 hTRPC514.7[4]Selective for TRPC5 over TRPC4 and TRPC6.
ML204 hTRPC4/C5~1At least 19-fold selectivity against TRPC6; no appreciable effect on other TRP channels or voltage-gated ion channels.

Table 2: In Vivo Efficacy of TRPC5 Inhibitors in FSGS Models

CompoundAnimal ModelKey Efficacy Findings
This compound (GFB-887) DOCA-salt hypertensive rat (FSGS model)Reduced albuminuria.
Human Clinical Trial (Phase 2)Statistically significant 32% placebo-adjusted mean reduction in Urine Protein-to-Creatinine Ratio (UPCR) in FSGS patients after 12 weeks of treatment.
GFB-8438 DOCA-salt hypertensive rat (FSGS model)Significantly reduced both total urinary protein and albumin concentrations.
AC1903 Transgenic rat model of FSGSSuppressed severe proteinuria and prevented podocyte loss.
ML204 LPS-induced mouse model of kidney injuryProtected mice from albuminuria and podocyte foot process effacement.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

TRPC5_Rac1_Signaling_Pathway cluster_podocyte Podocyte Podocyte_Injury Podocyte Injury (e.g., FSGS stimulus) Rac1_activation Rac1 Activation Podocyte_Injury->Rac1_activation TRPC5_translocation TRPC5 Translocation to Membrane Rac1_activation->TRPC5_translocation Cytoskeletal_remodeling Cytoskeletal Remodeling Rac1_activation->Cytoskeletal_remodeling TRPC5_channel TRPC5 Channel Activation TRPC5_translocation->TRPC5_channel Ca_influx Ca2+ Influx TRPC5_channel->Ca_influx Ca_influx->Rac1_activation Feed-forward loop Podocyte_effacement Foot Process Effacement & Podocyte Loss Cytoskeletal_remodeling->Podocyte_effacement Proteinuria Proteinuria Podocyte_effacement->Proteinuria TRPC5_Inhibitors This compound (GFB-887) & other TRPC5 Inhibitors TRPC5_Inhibitors->TRPC5_channel

TRPC5-Rac1 signaling pathway in podocytes.

Experimental_Workflow cluster_workflow Preclinical Evaluation of TRPC5 Inhibitors in FSGS Model Model_Induction FSGS Model Induction (e.g., DOCA-salt rat) Treatment_Groups Randomization into Treatment Groups (Vehicle vs. TRPC5 Inhibitor) Model_Induction->Treatment_Groups Drug_Administration Chronic Drug Administration Treatment_Groups->Drug_Administration Monitoring In-life Monitoring (e.g., Body weight, Blood pressure) Drug_Administration->Monitoring Tissue_Collection Terminal Tissue Collection (Kidneys) Drug_Administration->Tissue_Collection Urine_Collection 24h Urine Collection (Metabolic Cages) Monitoring->Urine_Collection Proteinuria_Analysis Urinary Protein/Albumin Measurement (e.g., ELISA, Bradford assay) Urine_Collection->Proteinuria_Analysis Data_Analysis Data Analysis and Comparison Proteinuria_Analysis->Data_Analysis Histopathology Histopathological Analysis (e.g., H&E, PAS staining) Tissue_Collection->Histopathology EM_Analysis Electron Microscopy (Podocyte Effacement Assessment) Tissue_Collection->EM_Analysis Histopathology->Data_Analysis EM_Analysis->Data_Analysis

Generalized experimental workflow for FSGS models.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the evaluation of TRPC5 inhibitors.

DOCA-Salt Hypertensive Rat Model of FSGS

This model is frequently used to induce hypertension and kidney damage that mimics features of human FSGS.

  • Animal Model: Typically, male Sprague-Dawley or Wistar rats are used.

  • Surgical Procedure: A unilateral nephrectomy (surgical removal of one kidney) is performed to increase the hemodynamic load on the remaining kidney.

  • Induction of Hypertension: Following a recovery period, Deoxycorticosterone acetate (DOCA), a mineralocorticoid, is administered, often through the subcutaneous implantation of a pellet. The rats are simultaneously provided with drinking water containing 1% sodium chloride (salt).

  • Disease Progression: Over several weeks, the rats develop hypertension, proteinuria, and glomerular scarring characteristic of FSGS.

  • Drug Administration: The TRPC5 inhibitor or vehicle is administered to the animals, typically starting after the establishment of hypertension and proteinuria.

  • Outcome Measures: Key endpoints include the measurement of urinary protein and albumin excretion, blood pressure monitoring, and histological analysis of the kidney to assess glomerulosclerosis.

Measurement of Urinary Protein

Quantifying proteinuria is a primary endpoint for assessing the efficacy of therapeutic interventions in FSGS models.

  • Sample Collection: Rats are placed in metabolic cages for a 24-hour period to collect urine. The total volume is measured.

  • Sample Processing: Urine samples are centrifuged to remove debris.

  • Protein Quantification: The concentration of total protein or albumin in the urine is determined using standard methods such as the Bradford assay, or enzyme-linked immunosorbent assay (ELISA) specific for rat albumin.

  • Normalization: To account for variations in urine volume and concentration, urinary protein or albumin levels are often normalized to the urinary creatinine concentration. The result is expressed as the urine protein-to-creatinine ratio (UPCR) or albumin-to-creatinine ratio (UACR).

Assessment of Podocyte Foot Process Effacement

Podocyte effacement, the flattening and spreading of the foot processes, is a hallmark of podocyte injury in FSGS.

  • Tissue Preparation: At the end of the in vivo study, kidneys are harvested and fixed, typically with a glutaraldehyde-based fixative suitable for electron microscopy.

  • Electron Microscopy (EM): Small sections of the renal cortex are processed, embedded in resin, and ultra-thin sections are cut and stained with heavy metals (e.g., uranyl acetate and lead citrate).

  • Imaging: The glomerular basement membrane (GBM) and overlying podocyte foot processes are imaged at high magnification using a transmission electron microscope.

  • Quantitative Analysis: Morphometric analysis is performed on the electron micrographs. This can involve measuring the foot process width or counting the number of slit pores per unit length of the GBM. An increase in foot process width and a decrease in slit pore density are indicative of effacement.

Conclusion

The inhibition of the TRPC5-Rac1 pathway represents a targeted therapeutic approach for FSGS with the potential to directly address the underlying mechanism of podocyte injury. This compound (GFB-887) has demonstrated promising results, including a significant reduction in proteinuria in a Phase 2 clinical trial in FSGS patients, building upon its preclinical efficacy. Other TRPC5 inhibitors, such as GFB-8438, AC1903, and ML204, have also shown protective effects in various preclinical FSGS models. While direct quantitative comparisons from head-to-head preclinical studies are limited, the collective evidence strongly supports the therapeutic potential of TRPC5 inhibition in FSGS. Further clinical development and comparative studies will be crucial to fully elucidate the relative efficacy and safety of these promising drug candidates.

References

Comparative Efficacy of Evifacotrep in Proteinuria Reduction: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Evifacotrep's Preliminary Phase 2 Data Against Established and Emerging Therapies for Proteinuric Kidney Disease.

This guide provides a comparative analysis of the investigational drug this compound (formerly GFB-887) and its effects on proteinuria, benchmarked against standard-of-care treatments and a recently approved therapy. The content is tailored for researchers, scientists, and drug development professionals, offering a concise overview of the available clinical data, experimental methodologies, and underlying mechanisms of action.

Introduction to this compound and the Shifting Landscape

This compound is a selective antagonist of the Transient Receptor Potential Canonical 5 and 4 (TRPC5/TRPC4) channels. Its development for kidney disease was based on the hypothesis that inhibiting the TRPC5-Rac1 pathway in podocytes could mitigate kidney damage and reduce proteinuria.[1][2] However, the development of this compound for renal indications has been discontinued. In November 2022, the Phase 2 TRACTION-2 trial was terminated for business reasons, and the assets were subsequently acquired by another pharmaceutical company for investigation in neurological disorders.[3][4][5]

Despite its discontinued development for nephropathy, the preliminary data from the TRACTION-2 trial offers valuable insights into the potential of TRPC5 inhibition as a therapeutic strategy for proteinuric conditions. This guide will compare these initial findings with the established efficacy of Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), and the novel dual endothelin-angiotensin receptor antagonist, Sparsentan.

Quantitative Comparison of Proteinuria Reduction

The following table summarizes the publicly available data on the percentage reduction in proteinuria for this compound and its comparators. It is important to note that the data for this compound is from a preliminary analysis of a Phase 2 trial, whereas the data for other agents are from more extensive clinical trial programs, including Phase 3 studies and meta-analyses.

Drug/Drug ClassMechanism of ActionKey Clinical Trial(s)Patient PopulationTreatment DurationMean Reduction in Proteinuria
This compound (GFB-887) TRPC5/TRPC4 AntagonistTRACTION-2 (Phase 2, Preliminary)Focal Segmental Glomerulosclerosis (FSGS)12 Weeks32% (placebo-adjusted)
ACE Inhibitors Inhibition of Angiotensin-Converting EnzymeMeta-analysisVarious Chronic Kidney Diseases1-4 Months~35% (vs. placebo/calcium-channel blockers)
ARBs (Irbesartan) Angiotensin II Type 1 Receptor BlockerPROTECT (Phase 3)IgA Nephropathy36 Weeks15.1% (from baseline)
Sparsentan Dual Endothelin and Angiotensin Receptor AntagonistPROTECT (Phase 3)IgA Nephropathy36 Weeks49.8% (from baseline)

Experimental Protocols: A Methodological Overview

A critical aspect of comparing clinical trial data is understanding the methodologies employed. Below is a summary of the key experimental protocols for the cited studies.

This compound: The TRACTION-2 Trial
  • Study Design: A Phase 2a, multicenter, randomized, double-blind, placebo-controlled trial (NCT04387448).

  • Patient Population: Adults with a diagnosis of FSGS, treatment-resistant minimal change disease (TR-MCD), or diabetic nephropathy (DN), who had persistent proteinuria despite being on a stable dose of an ACE inhibitor or ARB.

  • Intervention: Patients were randomized to receive either this compound (GFB-887) at ascending doses or a placebo for 12 weeks.

  • Primary Endpoint: The primary objective was to assess the effect of this compound on proteinuria, measured as the percent change from baseline in the urine protein-to-creatinine ratio (UPCR).

  • Method of Proteinuria Assessment: The trial utilized UPCR from urine samples to quantify proteinuria. The specific collection method (e.g., first-morning void vs. 24-hour collection) for the primary endpoint analysis in the preliminary data announcement is not detailed in the available public information.

Sparsentan vs. Irbesartan: The PROTECT Trial
  • Study Design: A Phase 3, multicenter, randomized, double-blind, active-controlled trial.

  • Patient Population: Adults with biopsy-proven IgA nephropathy at risk of progression, with persistent proteinuria (≥1.0 g/day ) despite at least 12 weeks of maximized stable ACE inhibitor or ARB treatment.

  • Intervention: Patients were randomized to receive either Sparsentan (400 mg once daily) or Irbesartan (300 mg once daily).

  • Primary Endpoint: The primary efficacy endpoint was the change in UPCR from baseline to week 36.

  • Method of Proteinuria Assessment: Proteinuria was quantified using the UPCR from a 24-hour urine collection.

ACE Inhibitors and ARBs: Meta-Analyses

The data for ACE inhibitors and ARBs are derived from meta-analyses of numerous randomized controlled trials. These analyses typically include studies with diverse patient populations with chronic kidney disease of varying etiologies. The primary outcome in these meta-analyses is often the mean percentage reduction in 24-hour urinary protein excretion or albumin-to-creatinine ratio (ACR).

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams are provided in Graphviz DOT language.

Evifacotrep_Mechanism cluster_podocyte Podocyte Rac1 Rac1 Activation TRPC5 TRPC5 Channel Rac1->TRPC5 Activates Ca_influx Ca2+ Influx TRPC5->Ca_influx Mediates Cytoskeletal_Damage Cytoskeletal Damage & Podocyte Injury Ca_influx->Cytoskeletal_Damage Proteinuria Proteinuria Cytoskeletal_Damage->Proteinuria This compound This compound This compound->TRPC5 Inhibits

Caption: Mechanism of action of this compound in reducing proteinuria.

TRACTION2_Workflow Screening Screening (FSGS, TR-MCD, DN patients on stable ACEi/ARB) Randomization Randomization (1:1) Screening->Randomization Treatment 12-Week Treatment Period Randomization->Treatment Group_A This compound (GFB-887) (Ascending Doses) Treatment->Group_A Group_B Placebo Treatment->Group_B Endpoint Primary Endpoint Assessment: Percent Change in UPCR from Baseline Group_A->Endpoint Group_B->Endpoint

Caption: Simplified workflow of the TRACTION-2 clinical trial.

Conclusion and Future Outlook

The preliminary findings for this compound in the TRACTION-2 trial, showing a 32% placebo-adjusted reduction in proteinuria in patients with FSGS, were promising and suggested that targeting the TRPC5/TRPC4 pathway could be a viable strategy for treating certain proteinuric kidney diseases. This level of reduction is comparable to that observed with established therapies like ACE inhibitors and ARBs in broader chronic kidney disease populations. However, it is noteworthy that Sparsentan has demonstrated a more substantial reduction in proteinuria in patients with IgA nephropathy compared to an active comparator, Irbesartan.

The discontinuation of this compound's development for kidney disease underscores the challenges in bringing novel therapies to market. While the direct clinical application of this compound in nephrology will not be realized, the scientific rationale and the preliminary clinical data remain valuable for the research community. Future investigations into TRPC5 inhibition and related pathways may yet yield new therapeutic options for patients with proteinuric kidney diseases. For now, the focus remains on optimizing the use of existing therapies and further exploring newer agents like Sparsentan.

References

Evifacotrep's Potential in Neurological Disorders: A Comparative Analysis of TRPC4/5 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

While direct comparative studies on the efficacy of Evifacotrep across different neurological disease models are not publicly available, its mechanism of action as a potent antagonist of Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels provides a strong basis for evaluating its potential therapeutic utility in a range of neurological conditions.

This compound, also known as GFB-887, is a small molecule inhibitor of TRPC4 and TRPC5 with high potency (IC50 ≤50 nM)[1]. Although its clinical development has primarily focused on kidney diseases, its role in modulating calcium influx in neuronal cells positions it as a promising candidate for neurological disorders where calcium dysregulation is a key pathological feature. This guide compares the potential efficacy of targeting TRPC4/5 channels in various neurological disease models, drawing upon the known pathophysiology and preclinical data from other TRPC4/5 inhibitors.

Therapeutic Rationale: Why Target TRPC4/5 in Neurological Diseases?

TRPC4 and TRPC5 are non-selective cation channels that play a crucial role in regulating intracellular calcium levels in neurons. Their overactivation can lead to excessive calcium influx, a central event in neuronal excitotoxicity and cell death implicated in numerous neurodegenerative and psychiatric disorders.[2][3] Therefore, inhibiting these channels with an antagonist like this compound presents a logical therapeutic strategy.

Comparative Efficacy in Neurological Disease Models

The following sections summarize the potential of TRPC4/5 inhibition in different neurological disease models. It is important to note that the experimental data presented is largely based on other TRPC4/5 inhibitors and genetic knockout models, as specific data for this compound in these models is limited.

Parkinson's Disease

Pathophysiological Role of TRPC5: TRPC5 channels are expressed in the substantia nigra and striatum, brain regions critically affected in Parkinson's disease.[4] Oxidative stress, a key factor in the demise of dopaminergic neurons, can activate TRPC5, leading to calcium overload and subsequent neuronal damage.[4]

Preclinical Evidence with a TRPC5 Inhibitor: A study using the potent and selective TRPC5 inhibitor, HC070, in a rat model of Parkinson's disease (MPTP/MPP+ model) demonstrated significant neuroprotective effects. Treatment with HC070 reversed motor and cognitive deficits, restored the expression of tyrosine hydroxylase (a marker for dopaminergic neurons), and improved mitochondrial health while reducing oxidative stress and apoptosis.

Anxiety and Mood Disorders

Pathophysiological Role of TRPC4/5: TRPC4 and TRPC5 channels are expressed in brain regions associated with processing fear and anxiety, such as the amygdala. Studies in knockout mice have shown that the absence of TRPC4 or TRPC5 attenuates fear and anxiety-like behaviors.

Preclinical and Clinical Evidence with TRPC4/5 Inhibitors: Preclinical studies with the TRPC4/5 inhibitor M084 demonstrated rapid antidepressant and anxiolytic-like effects in mice. Furthermore, a clinical study with another TRPC4/5 inhibitor, BI 1358894, showed reduced psychological and physiological responses to induced anxiety in healthy volunteers. These findings provide a strong rationale for the investigation of this compound in anxiety and mood disorders, for which it is reportedly in Phase 1 clinical trials.

Huntington's Disease

Pathophysiological Role of TRPC5: In a model of Huntington's disease, the activation of TRPC5 through glutathionylation has been linked to the loss of striatal neurons. This suggests that inhibiting TRPC5 could be a viable strategy to prevent neuronal death in this devastating neurodegenerative condition.

Ischemic Stroke

Pathophysiological Role of TRPC4/5: In the context of ischemic stroke, TRPC4 and TRPC5 channels are implicated in neuronal death due to excitotoxicity. Their activation contributes to the calcium overload that triggers apoptotic pathways in neurons following an ischemic event.

Summary of Preclinical Data for TRPC4/5 Inhibition

Disease ModelCompound/ModelKey FindingsReference
Parkinson's Disease HC070 (TRPC5 inhibitor) in MPTP/MPP+ rat modelReversed motor and cognitive deficits; restored tyrosine hydroxylase expression; improved mitochondrial health; reduced oxidative stress and apoptosis.
Anxiety/Depression M084 (TRPC4/5 inhibitor) in mouse modelsExerted rapid antidepressant and anxiolytic-like effects.
Anxiety BI 1358894 (TRPC4/5 inhibitor) in healthy volunteersReduced psychological and physiological responses to induced anxiety.
Huntington's Disease In vitro modelActivation of TRPC5 linked to striatal neuron loss.
Epilepsy/Seizure-induced neuronal death Genetic knockout and pharmacological inhibition of TRPC5Protected neurons from death in pilocarpine and kainate-induced seizure models.

Experimental Protocols

In Vitro Electrophysiology (Patch Clamp): To assess the inhibitory effect of a compound on TRPC4 and TRPC5 channels, whole-cell patch-clamp recordings can be performed on cells stably expressing these channels (e.g., HEK293 cells). The channels are activated by a specific agonist (e.g., a Gq-coupled receptor agonist), and the resulting current is measured in the presence and absence of the test compound to determine its inhibitory potency (IC50).

In Vivo Animal Models:

  • Parkinson's Disease (MPTP Model): Rats or mice are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons. The test compound is administered before, during, or after MPTP treatment. Behavioral tests (e.g., rotarod, open field) are used to assess motor function. Post-mortem analysis of the brain is performed to quantify dopaminergic neuron survival (e.g., by tyrosine hydroxylase staining) and markers of apoptosis and oxidative stress.

  • Anxiety (Elevated Plus Maze): This test is based on the rodent's natural aversion to open and elevated spaces. The maze consists of two open and two closed arms. The time spent in the open arms is a measure of anxiety-like behavior (less time indicates higher anxiety). The effect of a test compound on this behavior is assessed after administration.

Visualizing the Mechanism and Workflow

Below are diagrams illustrating the signaling pathway of TRPC4/5-mediated neuronal damage and a typical experimental workflow for evaluating a neuroprotective compound.

TRPC4_5_Signaling_Pathway TRPC4/5-Mediated Neuronal Damage Pathway cluster_stimuli Pathological Stimuli cluster_membrane Plasma Membrane cluster_intracellular Intracellular Events Oxidative Stress Oxidative Stress TRPC4_5 TRPC4/5 Channels Oxidative Stress->TRPC4_5 Activation Excitotoxicity Excitotoxicity Excitotoxicity->TRPC4_5 Activation Ca_influx Ca2+ Influx TRPC4_5->Ca_influx Ca_overload Ca2+ Overload Ca_influx->Ca_overload Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_overload->Mitochondrial_Dysfunction Apoptosis Apoptosis Ca_overload->Apoptosis Neuronal_Death Neuronal Death Mitochondrial_Dysfunction->Neuronal_Death Apoptosis->Neuronal_Death This compound This compound This compound->TRPC4_5 Inhibition

TRPC4/5 signaling in neuronal damage and the point of intervention for this compound.

Experimental_Workflow Preclinical Evaluation of a Neuroprotective Compound cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_outcome Outcome Target_Binding Target Binding Assay Cell_Based_Assay Cell-Based Functional Assay (e.g., Ca2+ imaging) Target_Binding->Cell_Based_Assay Animal_Model Disease Model Induction (e.g., MPTP) Cell_Based_Assay->Animal_Model Treatment Compound Administration Animal_Model->Treatment Behavioral Behavioral Testing (e.g., Rotarod) Treatment->Behavioral Histology Post-mortem Histological Analysis Behavioral->Histology Efficacy_Data Efficacy Data Histology->Efficacy_Data

A generalized workflow for the preclinical evaluation of a neuroprotective compound.

References

Evaluating the selectivity of Evifacotrep for TRPC4/5 over other TRP channels.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the selectivity of Evifacotrep for the transient receptor potential canonical 4 and 5 (TRPC4 and TRPC5) ion channels over other members of the TRP channel family. The information is compiled from available preclinical data and is intended to assist researchers in evaluating this compound for their specific applications.

Introduction to this compound

This compound is a potent, small-molecule antagonist of TRPC4 and TRPC5 channels, which are non-selective cation channels involved in a variety of physiological processes, including calcium signaling.[1] These channels are implicated in several neurological and renal disorders, making them attractive targets for therapeutic intervention. This compound's efficacy is intrinsically linked to its ability to selectively inhibit TRPC4 and TRPC5 without significantly affecting other ion channels, thereby minimizing the potential for off-target effects.

Selectivity Profile of this compound and Related Compounds

Quantitative data on the inhibitory activity of this compound and other well-characterized, selective TRPC4/5 inhibitors are presented below. This allows for a comparative assessment of their selectivity profiles.

Table 1: Inhibitory Activity (IC50) of this compound and Comparators against TRPC4 and TRPC5

CompoundTRPC4 IC50 (nM)TRPC5 IC50 (nM)Reference
This compound≤50≤50[1]
GFB-887-Potent Inhibition[2]
Pico145 (HC-608)0.3491.3
HC-0706.01.0

Note: Specific IC50 values for this compound against a broad panel of TRP channels are not publicly available. Data for GFB-887, a predecessor to this compound, and other highly selective TRPC4/5 inhibitors are included for comparative purposes.

Table 2: Selectivity of Related TRPC4/5 Inhibitors Against Other TRP Channels

CompoundTRPC3TRPC6TRPC7TRPA1TRPV1TRPV4TRPM2TRPM8Reference
GFB-887 derivative (Cpd 12)SelectiveSelectiveSelective-----[2]
Pico145 (HC-608)No effectNo effect-No effectNo effectNo effectNo effectNo effect
HC-070>400-fold selective>400-fold selective->400-fold selective>400-fold selective>400-fold selective>400-fold selective>400-fold selective

Note: "Selective" indicates that the compound showed significantly less activity against the indicated channel compared to TRPC4/5. "No effect" indicates no significant inhibition was observed at the tested concentrations.

Experimental Protocols

The selectivity of TRPC4/5 inhibitors is typically determined using a combination of electrophysiological and fluorescence-based cellular assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion flow through channels in the cell membrane of a single cell.

Objective: To determine the concentration-dependent inhibition of TRPC4/5 channel currents by the test compound.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are engineered to stably express the human TRPC4 or TRPC5 channel.

  • Electrode Preparation: A glass micropipette with a tip diameter of approximately 1 micrometer is filled with an internal solution that mimics the intracellular ionic composition.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell.

  • Voltage Clamp: The cell membrane potential is held at a constant voltage (e.g., -60 mV) using a patch-clamp amplifier.

  • Channel Activation: A known agonist of TRPC4/5 (e.g., Englerin A or activation via a Gq-coupled receptor) is applied to the cell to induce an inward current.

  • Compound Application: The test compound (e.g., this compound) is applied at various concentrations, and the resulting inhibition of the agonist-induced current is measured.

  • Data Analysis: The concentration-response data are fitted to a logistical equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the channel activity.

G cluster_workflow Whole-Cell Patch-Clamp Workflow Cell Culture Cell Culture Electrode Preparation Electrode Preparation Cell Culture->Electrode Preparation Giga-Seal Giga-Seal Electrode Preparation->Giga-Seal Whole-Cell Whole-Cell Giga-Seal->Whole-Cell Voltage Clamp Voltage Clamp Whole-Cell->Voltage Clamp Channel Activation Channel Activation Voltage Clamp->Channel Activation Compound Application Compound Application Channel Activation->Compound Application Data Analysis Data Analysis Compound Application->Data Analysis

Whole-Cell Patch-Clamp Workflow Diagram
Fluorescence-Based Calcium Mobilization Assay

This high-throughput screening method measures changes in intracellular calcium concentration as an indicator of TRP channel activity.

Objective: To assess the inhibitory effect of a compound on TRPC4/5-mediated calcium influx.

Methodology:

  • Cell Preparation: HEK293 cells expressing the target TRPC4 or TRPC5 channel are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to calcium.

  • Compound Incubation: The cells are incubated with various concentrations of the test compound.

  • Channel Activation: An agonist is added to activate the TRPC4/5 channels, leading to an influx of calcium and an increase in fluorescence.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The reduction in the agonist-induced fluorescence signal in the presence of the compound is used to determine its inhibitory potency (IC50).

G cluster_assay Calcium Mobilization Assay Cells with TRPC4/5 Cells with TRPC4/5 Load Calcium Dye Load Calcium Dye Cells with TRPC4/5->Load Calcium Dye Add Compound Add Compound Load Calcium Dye->Add Compound Add Agonist Add Agonist Add Compound->Add Agonist Measure Fluorescence Measure Fluorescence Add Agonist->Measure Fluorescence

Calcium Mobilization Assay Workflow

TRPC4/5 Signaling Pathways

Understanding the signaling pathways in which TRPC4 and TRPC5 are involved is crucial for interpreting the effects of their inhibition. These channels are typically activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).

Activation of a Gq-coupled GPCR leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). While the exact mechanism is still under investigation, this cascade leads to the opening of TRPC4/5 channels and subsequent calcium influx.

G GPCR GPCR Gq Gq GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC4_5 TRPC4/5 DAG->TRPC4_5 Activates Ca_influx Ca²⁺ Influx TRPC4_5->Ca_influx

Simplified TRPC4/5 Signaling Pathway

Conclusion

The available data indicates that this compound is a potent inhibitor of TRPC4 and TRPC5 channels. While a comprehensive public selectivity panel for this compound is not yet available, data from structurally and functionally related compounds, such as GFB-887, Pico145, and HC-070, strongly suggest that a high degree of selectivity for TRPC4/5 over other TRP channels is a key feature of this class of inhibitors. The experimental protocols outlined above provide a robust framework for independently verifying the selectivity and potency of this compound in various cellular systems. The high selectivity of these compounds is crucial for their potential as therapeutic agents, as it minimizes the risk of off-target effects and associated toxicities. Further research and publication of detailed selectivity data for this compound will be invaluable to the scientific community.

References

Evifacotrep (GFB-887) in Glomerular Diseases: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the novel TRPC5 inhibitor, Evifacotrep, against current standards of care for Focal Segmental Glomerulosclerosis (FSGS) and Diabetic Nephropathy (DN). This guide synthesizes available clinical trial data to provide researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential.

This compound (GFB-887) is an investigational, first-in-class, potent, and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) and TRPC4 channels.[1] It is being developed as a precision medicine targeting the underlying mechanisms of podocyte injury in glomerular diseases.[2][3] The therapeutic rationale for this compound is based on its ability to inhibit the overactivation of the TRPC5-Rac1 signaling pathway, a key driver of podocyte damage and subsequent proteinuria in a significant subset of patients with Focal Segmental Glomerulosclerosis (FSGS) and Diabetic Nephropathy (DN).[2][4]

Mechanism of Action: The TRPC5-Rac1 Pathway

In healthy kidneys, podocytes play a crucial role in the glomerular filtration barrier, preventing the loss of essential proteins into the urine. In certain glomerular diseases, overactivation of the TRPC5 channel leads to an influx of calcium into podocytes. This triggers the activation of the small GTPase Rac1, resulting in cytoskeletal remodeling, podocyte effacement (flattening), detachment, and ultimately, proteinuria. This compound directly targets and blocks the TRPC5 channel, thereby inhibiting this pathological cascade and preserving podocyte integrity.

TRPC5-Rac1 Signaling Pathway cluster_podocyte Podocyte AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R binds TRPC5 TRPC5 Channel AT1R->TRPC5 activates Ca2_influx Ca2+ Influx TRPC5->Ca2_influx mediates Rac1_inactive Rac1-GDP (Inactive) Ca2_influx->Rac1_inactive activates GEFs Rac1_active Rac1-GTP (Active) Rac1_inactive->Rac1_active GTP loading Cytoskeleton Actin Cytoskeleton Remodeling Rac1_active->Cytoskeleton induces Podocyte_Injury Podocyte Injury & Proteinuria Cytoskeleton->Podocyte_Injury leads to This compound This compound (GFB-887) This compound->TRPC5 inhibits

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Clinical Trial Data Summary: this compound (GFB-887)

Clinical development of this compound has progressed through Phase 1 and into Phase 2 clinical trials. The following tables summarize the key findings from these studies.

Phase 1: First-in-Human Study (NCT03970122)

This randomized, double-blind, placebo-controlled, single-ascending dose study evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in 70 healthy volunteers.

ParameterKey Findings
Safety & Tolerability Well-tolerated at all single doses ranging from 5 mg to 900 mg. No dose-limiting toxicities or serious adverse events were reported. Most common adverse events were mild headache and nausea.
Pharmacokinetics (PK) Profile consistent with once-daily dosing, with a half-life of 55 to 68 hours.
Pharmacodynamics (PD) Dose-dependent and sustained reductions in urinary Rac1 (uRac1), a biomarker of TRPC5-Rac1 pathway engagement. Single doses of 40 mg and 80 mg resulted in 46% and 59% peak reductions in uRac1, respectively.
Phase 2: TRACTION-2 Study (NCT04387448) - Preliminary Data

This ongoing Phase 2a, multicenter, double-blind, placebo-controlled, multiple-ascending dose study is evaluating the efficacy and safety of this compound in patients with FSGS, treatment-resistant minimal change disease (TR-MCD), and DN. The preliminary data below is from an interim analysis of the FSGS and DN cohorts after 12 weeks of treatment.

IndicationEfficacy EndpointResults
Focal Segmental Glomerulosclerosis (FSGS) Placebo-adjusted mean reduction in Urine Protein-to-Creatinine Ratio (UPCR)32% reduction (p=0.04). 90% of this compound-treated patients experienced a reduction in UPCR.
Biomarker Sub-analysis (patients with a threshold reduction in uRac1 at week 2)48% placebo-adjusted mean reduction in UPCR .
Diabetic Nephropathy (DN) Change in Urine Albumin-to-Creatinine Ratio (UACR)No treatment effect observed in the initial cohort of 44 patients.
Safety (FSGS & DN) Adverse EventsGenerally safe and well-tolerated. No serious adverse events related to the trial drug were reported.

Comparison with Standard of Care and Other Investigational Therapies

A direct head-to-head comparison of this compound with other treatments is not yet available. The following tables provide a comparative overview based on published data for the standard of care in FSGS and DN.

Focal Segmental Glomerulosclerosis (FSGS)

The treatment landscape for primary FSGS is challenging due to the heterogeneity of the disease and variable response to therapy.

Treatment ClassExamplesReported Efficacy (Remission Rates)Key Limitations & Adverse Events
Corticosteroids Prednisone, DexamethasoneHighly variable; complete remission in a minority of patients.Significant side effects with long-term use (e.g., weight gain, infections, osteoporosis).
Calcineurin Inhibitors Cyclosporine, TacrolimusCan induce remission in some steroid-resistant patients.Nephrotoxicity, hypertension, metabolic disturbances.
Other Immunosuppressants Mycophenolate Mofetil (MMF), RituximabUsed in steroid or calcineurin inhibitor-resistant cases with varying success.Myelosuppression, infections.
Angiotensin-Converting Enzyme (ACE) Inhibitors / Angiotensin II Receptor Blockers (ARBs) Lisinopril, LosartanReduce proteinuria and slow disease progression, but not curative.Hyperkalemia, cough (ACEi).
Investigational: Sparsentan Dual endothelin and angiotensin receptor antagonistShowed a greater reduction in proteinuria compared to irbesartan in the DUET study.Hypotension, edema.
Diabetic Nephropathy (DN)

The management of DN focuses on multifactorial risk reduction, including glycemic and blood pressure control.

Treatment ClassExamplesReported Efficacy (Primary Renal Outcomes)Key Limitations & Adverse Events
ACE Inhibitors / ARBs Lisinopril, Losartan, IrbesartanCornerstone of therapy; reduce risk of progression to macroalbuminuria and ESRD.Hyperkalemia, cough (ACEi).
Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors Canagliflozin, Dapagliflozin, EmpagliflozinReduce the risk of CKD progression and cardiovascular events.Genital mycotic infections, euglycemic ketoacidosis (rare).
Non-steroidal Mineralocorticoid Receptor Antagonists (nsMRAs) FinerenoneReduces the risk of CKD progression and cardiovascular events in patients with T2D and CKD.Hyperkalemia.
Glucagon-like peptide-1 (GLP-1) Receptor Agonists SemaglutideShowed benefits on kidney outcomes in cardiovascular outcome trials.Gastrointestinal side effects.

Experimental Protocols & Workflows

TRACTION-2 (Phase 2a) Study Design

The TRACTION-2 trial is a crucial step in evaluating the clinical proof-of-concept for this compound.

TRACTION-2 Study Workflow cluster_workflow TRACTION-2 Trial Workflow Patient_Screening Patient Screening (FSGS, TR-MCD, DN) Inclusion/Exclusion Criteria Randomization Randomization Patient_Screening->Randomization Treatment_Arm This compound (Multiple Ascending Doses) Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment_Period 12-Week Treatment Period Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Primary_Endpoint Primary Endpoint Assessment (% Change in UPCR/UACR from Baseline) Treatment_Period->Primary_Endpoint Secondary_Endpoints Secondary Endpoints (Safety, PK, PD, uRac1) Treatment_Period->Secondary_Endpoints Data_Analysis Data Analysis Primary_Endpoint->Data_Analysis Secondary_Endpoints->Data_Analysis

Figure 2: High-level workflow of the TRACTION-2 clinical trial.

Key Methodologies:

  • Patient Population: Adults with FSGS, TR-MCD, or DN with persistent proteinuria despite being on a stable standard of care regimen, including renin-angiotensin system (RAS) blockade.

  • Intervention: Oral administration of this compound or placebo in three ascending dose levels for 12 weeks.

  • Primary Outcome Measures: The primary objective is to evaluate the effect of increasing doses of GFB-887 on proteinuria, measured as the percentage change from baseline in UPCR for FSGS/TR-MCD and UACR for DN.

  • Biomarker Analysis: Urinary Rac1 levels are measured as a pharmacodynamic biomarker to assess target engagement and potentially predict treatment response.

Conclusion and Future Directions

The preliminary data for this compound (GFB-887) are promising, particularly for patients with FSGS, a condition with high unmet medical need. The observed 32% placebo-adjusted reduction in proteinuria in the overall FSGS cohort, and a more pronounced 48% reduction in a biomarker-selected sub-population, suggests a clinically meaningful effect. The novel, targeted mechanism of action, focusing on the preservation of podocyte health, differentiates this compound from existing therapies that primarily address secondary factors like blood pressure and immune response.

However, the lack of an observed treatment effect in the initial diabetic nephropathy cohort highlights the complex and multifactorial nature of this disease. Further investigation is required to determine if there is a specific subset of DN patients with TRPC5-driven pathology who might benefit from this therapy.

The full results from the TRACTION-2 study, including data from the higher dose cohorts and the long-term extension study, are eagerly awaited. These will be critical in establishing a more complete efficacy and safety profile for this compound and in refining the patient selection strategy based on biomarkers like urinary Rac1 and underlying genetic drivers of disease. If subsequent trials confirm these early findings, this compound could represent a significant advancement in the treatment of FSGS and potentially other proteinuric kidney diseases.

References

A Comparative Analysis of the Pharmacokinetic Profiles of the TRPC5 Inhibitor Evifacotrep and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the pharmacokinetic properties of Evifacotrep and related TRPC5 inhibitors, supported by available preclinical and clinical data.

This guide provides a detailed comparison of the pharmacokinetic profiles of this compound (GFB-887), a clinical-stage inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, and its analogs, GFB-8438 and AC1903. The information presented is intended to assist researchers in understanding the disposition and potential clinical utility of these compounds in the context of TRPC5-mediated diseases.

Executive Summary

This compound (GFB-887) has emerged as a promising therapeutic candidate, with a pharmacokinetic profile in humans that supports once-daily dosing.[1][2][3][4][5] Preclinical studies on its analog, GFB-8438, provide valuable insights into the disposition of this class of molecules in animal models. While a complete head-to-head comparison is limited by the availability of public data, this guide synthesizes the existing information to facilitate an informed evaluation of these TRPC5 inhibitors.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the available quantitative pharmacokinetic data for this compound and its analog GFB-8438. It is important to note that the data for this compound is from human clinical trials, while the data for GFB-8438 is from preclinical studies in rats. Direct comparison of these values should be made with caution due to interspecies differences in drug metabolism and physiology.

Table 1: Human Pharmacokinetic Profile of this compound (GFB-887)

ParameterValueSpeciesStudy
Half-life (t½)55 - 68 hoursHumanPhase 1 Clinical Trial
Dosing RegimenConsistent with once-daily dosingHumanPhase 1 Clinical Trial

No publicly available data for Cmax, Tmax, or AUC was found for this compound in humans.

Table 2: Preclinical Pharmacokinetic Profile of GFB-8438 in Rats

ParameterValueRoute of Administration
Clearance (CL)31 mL/min/kgIntravenous
Half-life (t½)0.50 hoursIntravenous
Volume of Distribution (Vss)1.17 L/kgIntravenous
Oral Bioavailability (F)17%Oral
Subcutaneous Bioavailability (F)33%Subcutaneous

Data sourced from a preclinical study on GFB-8438 and its analogs.

Experimental Protocols

In Vivo Pharmacokinetic Studies in Rats (General Protocol)

The preclinical pharmacokinetic parameters for compounds like GFB-8438 are typically determined through in vivo studies in animal models, such as rats. While the specific protocol for GFB-8438 was not detailed in the available literature, a general methodology can be outlined:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Drug Administration: The compound is administered via different routes to assess absorption and bioavailability. This typically includes intravenous (IV) bolus or infusion for determining clearance and volume of distribution, and oral (PO) gavage for assessing oral bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points after drug administration from a cannulated vein (e.g., jugular vein).

  • Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the drug in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), half-life (t½), and area under the curve (AUC). Oral bioavailability (F) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

Fluorescence-Based Calcium Mobilization Assay

To assess the in vitro potency of TRPC5 inhibitors, a fluorescence-based calcium mobilization assay is often employed. This assay measures the ability of a compound to block the influx of calcium through the TRPC5 channel.

  • Cell Line: A stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, is engineered to express the human TRPC5 channel.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). In the absence of intracellular calcium, the dye has low fluorescence. Upon calcium influx and binding, the fluorescence intensity increases significantly.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound or its analogs).

  • Channel Activation: A known TRPC5 agonist is added to the cells to stimulate channel opening and subsequent calcium influx.

  • Fluorescence Measurement: The change in fluorescence intensity is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the compound is determined by quantifying the reduction in the agonist-induced fluorescence signal. The concentration of the compound that produces 50% inhibition (IC50) is calculated to determine its potency.

Mandatory Visualization

TRPC5-Rac1 Signaling Pathway in Podocytes

The therapeutic rationale for TRPC5 inhibition in certain kidney diseases is based on its role in the TRPC5-Rac1 signaling pathway in podocytes, the specialized cells of the kidney's filtration barrier. Overactivation of this pathway is implicated in podocyte injury and proteinuria.

TRPC5_Rac1_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Podocyte_Injury Podocyte Injury (e.g., hypertension, genetic factors) Rac1_Inactive Rac1-GDP (Inactive) Podocyte_Injury->Rac1_Inactive activates TRPC5_Vesicle TRPC5 Channel (in intracellular vesicles) TRPC5_Membrane TRPC5 Channel (translocated to membrane) TRPC5_Vesicle->TRPC5_Membrane Ca_Influx Ca²⁺ Influx TRPC5_Membrane->Ca_Influx facilitates Rac1_Active Rac1-GTP (Active) Rac1_Inactive->Rac1_Active GTP binding Rac1_Active->TRPC5_Vesicle promotes translocation Cytoskeletal_Remodeling Cytoskeletal Remodeling & Podocyte Damage Rac1_Active->Cytoskeletal_Remodeling Ca_Influx->Rac1_Active further activates (Positive Feedback Loop) This compound This compound & Analogs This compound->TRPC5_Membrane inhibits

Caption: The TRPC5-Rac1 positive feedback loop in podocytes leading to cellular damage.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for determining the pharmacokinetic profile of a test compound in a preclinical animal model.

PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Dosing Compound Administration (IV, PO) Sampling Serial Blood Sampling Dosing->Sampling Time course Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis (Drug Quantification) Processing->Analysis PK_Modeling Pharmacokinetic Modeling Analysis->PK_Modeling Results Calculation of PK Parameters (CL, t½, AUC, Vss, F) PK_Modeling->Results

Caption: A generalized workflow for a preclinical in vivo pharmacokinetic study.

References

Validating Urinary Rac1 as a Biomarker for Evifacotrep Treatment Response in Glomerular Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of urinary Rac1 as a predictive biomarker for the therapeutic response to Evifacotrep (formerly GFB-887), a novel inhibitor of the TRPC5 channel for the treatment of glomerular diseases such as Focal Segmental Glomerulosclerosis (FSGS). Through a detailed comparison with established and emerging biomarkers, supported by experimental data and protocols, this document aims to equip researchers and drug development professionals with the necessary information to evaluate the clinical utility of urinary Rac1.

Introduction to this compound and the Role of Rac1

This compound is a first-in-class, highly potent and selective small molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[1][2] Overactivation of the TRPC5-Rac1 signaling pathway is a key driver of podocyte injury, leading to proteinuria and the progression of kidney diseases like FSGS.[3][4] Podocytes are specialized cells in the kidney that are crucial for filtration, and their damage is a hallmark of glomerular diseases.[1] The activation of Rac1, a small GTPase, downstream of TRPC5, leads to cytoskeletal remodeling, podocyte foot process effacement, and ultimately, proteinuria. This compound is designed to specifically target this pathway, thereby protecting podocytes and reducing protein loss.

Urinary Rac1 has emerged as a promising, non-invasive biomarker to monitor the engagement of this compound with its target and to predict therapeutic response. This guide will delve into the data supporting this claim and compare its performance against other potential biomarkers for FSGS and related conditions.

Quantitative Data Presentation: Biomarker Performance Comparison

The following tables summarize the available quantitative data for urinary Rac1 in response to this compound and for alternative biomarkers in the context of glomerular diseases.

Biomarker Treatment/Condition Key Findings Source
Urinary Rac1 This compound (GFB-887) Phase 1 Trial (Healthy Volunteers) Single doses of 40 mg and 80 mg resulted in 46% and 59% peak reductions in absolute urinary Rac1 concentration, respectively. A dose-dependent reduction was observed, confirming target engagement.
Urinary Rac1 This compound (GFB-887) Phase 2 TRACTION-2 Trial (FSGS Patients - Preliminary Data) A reduction in urinary Rac1 at week 2 of treatment was associated with a greater reduction in proteinuria. Patients with this biomarker response showed a 48% placebo-adjusted mean reduction in the urine protein-to-creatinine ratio (UPCR).
Urinary Protein This compound (GFB-887) Phase 2 TRACTION-2 Trial (FSGS Patients - Preliminary Data) Treatment with this compound led to a statistically significant 32% placebo-adjusted mean reduction in UPCR.
Alternative Biomarker Disease State Comparison Metric Value Source
Urinary CD80 Minimal Change Disease (MCD) vs. FSGS Concentration (ng/g creatinine)MCD (active): 689.66 ± 378.21FSGS: 123.49 ± 167.88
Sensitivity81.1%
Specificity94.4%
AUC0.925
Urinary suPAR Primary FSGS vs. MCD Concentration (pg/ml)FSGS: 3938 ± 849MCD: 2668 ± 625
Specificity (for values >3531 pg/ml)High
SensitivityLow
Urinary β2-Microglobulin Tubulo-interstitial vs. Glomerular Disease Fractional Excretion (FE-β2M)Tubulo-interstitial: 4.27%Glomerular: 0.104%

Experimental Protocols

Quantification of Urinary Rac1 via Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a representative procedure based on commercially available human Rac1 ELISA kits and general guidelines for urine sample preparation.

1. Principle: This assay employs the sandwich ELISA technique. A microplate is pre-coated with a monoclonal antibody specific for human Rac1. Standards and urine samples are added to the wells, and any Rac1 present is bound by the immobilized antibody. A biotin-conjugated anti-human Rac1 antibody is then added, followed by streptavidin-HRP. The color develops in proportion to the amount of Rac1 bound and is measured spectrophotometrically.

2. Materials:

  • Human Rac1 ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Absorbent paper

3. Sample Preparation:

  • Collect mid-stream urine samples in sterile containers.

  • To remove sediment, centrifuge the urine samples at approximately 10,000 x g for 5 minutes.

  • Carefully collect the supernatant.

  • If not assayed immediately, aliquot the supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Before use, thaw the samples at room temperature and mix thoroughly.

4. Assay Procedure:

  • Prepare all reagents, working standards, and samples as directed in the ELISA kit manual.

  • Add 100 µL of standard or sample to each well. Cover and incubate for 90 minutes at 37°C.

  • Aspirate the liquid from each well.

  • Add 100 µL of Biotinylated Detection Antibody working solution to each well. Cover and incubate for 1 hour at 37°C.

  • Aspirate and wash each well three times with 350 µL of wash buffer.

  • Add 100 µL of HRP Conjugate working solution to each well. Cover and incubate for 30 minutes at 37°C.

  • Aspirate and wash each well five times with 350 µL of wash buffer.

  • Add 90 µL of Substrate Reagent to each well. Incubate for 15 minutes at 37°C in the dark.

  • Add 50 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm within 15 minutes.

5. Data Analysis:

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

  • Use the standard curve to determine the concentration of Rac1 in the urine samples.

  • To account for variations in urine dilution, it is recommended to normalize the urinary Rac1 concentration to the urinary creatinine concentration.

Mandatory Visualizations

Evifacotrep_Rac1_Signaling_Pathway cluster_podocyte Podocyte GPCR_RTK GPCR / RTK TRPC5 TRPC5 Channel GPCR_RTK->TRPC5 Activates Rac1_GDP Rac1-GDP (Inactive) TRPC5->Rac1_GDP Promotes exchange to GTP Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP Activation Rac1_GTP->Rac1_GDP Inactivation Cytoskeleton Actin Cytoskeleton Remodeling Rac1_GTP->Cytoskeleton Urinary_Rac1 Urinary Rac1 (Biomarker) Rac1_GTP->Urinary_Rac1 Excreted Effacement Foot Process Effacement Cytoskeleton->Effacement Proteinuria Proteinuria Effacement->Proteinuria This compound This compound This compound->TRPC5 Inhibits

Caption: this compound inhibits the TRPC5-Rac1 signaling pathway in podocytes.

Experimental_Workflow cluster_patient Patient Cohort cluster_treatment Treatment Protocol cluster_sampling Sample Collection cluster_analysis Biomarker Analysis cluster_endpoint Endpoint Evaluation Patient FSGS Patient Treatment Administer this compound or Placebo Patient->Treatment Urine_Collection Urine Sample Collection (Baseline and Post-Treatment) Treatment->Urine_Collection Centrifugation Centrifugation to remove debris Urine_Collection->Centrifugation ELISA Urinary Rac1 ELISA Centrifugation->ELISA Creatinine Urinary Creatinine Assay Centrifugation->Creatinine Normalization Normalize Rac1 to Creatinine ELISA->Normalization Creatinine->Normalization Data_Analysis Compare Rac1 levels (Treatment vs. Placebo) Normalization->Data_Analysis Correlation Correlate with Proteinuria Reduction Data_Analysis->Correlation

Caption: Workflow for validating urinary Rac1 as a treatment response biomarker.

Discussion and Conclusion

The available data strongly suggest that urinary Rac1 is a promising pharmacodynamic and predictive biomarker for this compound treatment. The Phase 1 trial in healthy volunteers demonstrated a clear dose-dependent reduction in urinary Rac1, confirming that this compound engages its target in the intended pathway. Preliminary results from the Phase 2 TRACTION-2 trial further strengthen this by linking an early reduction in urinary Rac1 to a more pronounced clinical response in terms of proteinuria reduction in FSGS patients.

When compared to other biomarkers, urinary Rac1 offers the distinct advantage of being directly linked to the mechanism of action of this compound. While markers like urinary CD80 and suPAR can aid in the differential diagnosis of glomerular diseases, their utility in monitoring the response to a specific therapy like this compound is less direct. Urinary CD80, for instance, is more established as a marker to differentiate MCD from FSGS and to predict steroid responsiveness. The clinical utility of suPAR remains a subject of debate due to its elevation in various inflammatory conditions and its variable correlation with disease activity. Urinary β2-microglobulin is a sensitive marker of tubular dysfunction but lacks specificity for glomerular injury and the particular pathogenic pathway targeted by this compound.

The validation of urinary Rac1 as a predictive biomarker holds significant potential for the clinical development of this compound and other therapies targeting the TRPC5-Rac1 pathway. It could enable the enrichment of clinical trial populations with patients most likely to respond, facilitate dose-ranging studies, and provide an early indication of therapeutic efficacy.

Further research, including the complete analysis of the TRACTION-2 trial data, is necessary to fully establish the quantitative relationship between the magnitude of urinary Rac1 reduction and the long-term clinical outcomes in patients with FSGS and other glomerular diseases. Nevertheless, the existing evidence provides a robust foundation for the continued investigation and validation of urinary Rac1 as a key biomarker in this therapeutic area. Unfortunately, Goldfinch Bio, the developer of this compound, has ceased operations, which may impact the future availability of comprehensive trial data.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for Evifacotrep

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Personnel

This document provides critical safety information and detailed procedures for the proper disposal of Evifacotrep, a potent transient receptor potential channel 5 (TRPC5) and 4 (TRPC4) antagonist used in neurological disease research.[1][2][3] Adherence to these guidelines is mandatory to ensure personnel safety and environmental protection.

I. This compound Safety and Hazard Data

All personnel must be familiar with the following safety information before handling this compound. A Safety Data Sheet (SDS) should be readily available in the laboratory.[4][5]

Parameter Specification Source
CAS Number 2413739-88-3
Primary Route of Exposure Inhalation, Dermal Contact, Ingestion
Primary Hazards Potent pharmacological effects. Potential for adverse effects with direct exposure.
Personal Protective Equipment (PPE) Chemical-resistant gloves (Nitrile), safety glasses, lab coat.
Handling Precautions Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
Storage Conditions Store at -20°C for up to 1 month or -80°C for up to 6 months.
In Case of Exposure Skin Contact: Wash immediately with soap and water. Eye Contact: Flush with copious amounts of water for at least 15 minutes. Inhalation: Move to fresh air. Ingestion: Seek immediate medical attention.

II. This compound Disposal Procedures

This compound and all materials that have come into contact with it must be disposed of as hazardous chemical waste. Do not dispose of this compound in the regular trash or down the drain.

A. Disposal of Unused Solid this compound

  • Segregation: Keep this compound waste separate from other chemical waste streams.

  • Container: Place the original vial or a clearly labeled, sealed container with the unused solid into a designated hazardous waste container.

  • Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste: this compound" and include the date.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials until collection by Environmental Health and Safety (EHS).

B. Disposal of this compound Solutions (e.g., in DMSO)

  • Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible waste container.

  • Labeling: Clearly label the container with "Hazardous Waste: this compound in [Solvent Name]" (e.g., DMSO) and the approximate concentration.

  • Storage: Seal the container and store it in a secondary containment bin in a designated hazardous waste accumulation area.

C. Disposal of Contaminated Labware and PPE

  • Solid Waste: All disposable items that have come into direct contact with this compound (e.g., pipette tips, gloves, weigh boats, bench paper) must be considered contaminated.

  • Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste bag or container.

  • Disposal: Dispose of this container as hazardous chemical waste according to your institution's EHS procedures.

III. Experimental Protocols: Decontamination of Work Surfaces

A routine decontamination procedure should be performed after each use of this compound to ensure a safe working environment.

Materials:

  • 70% Ethanol

  • Deionized Water

  • Appropriate paper towels

  • Hazardous waste disposal bags

Procedure:

  • Initial Wipe: After completing work with this compound, wipe down the entire work surface (e.g., fume hood sash, benchtop) with paper towels sprayed with 70% ethanol.

  • Second Wipe: Perform a second wipe of the same area with new paper towels sprayed with 70% ethanol.

  • Final Rinse: Wipe the area a final time with paper towels sprayed with deionized water to remove any ethanol residue.

  • Waste Disposal: Dispose of all used paper towels in the designated hazardous waste container for this compound-contaminated materials.

IV. Visual Guides

Evifacotrep_Disposal_Workflow cluster_solid Solid this compound Waste cluster_liquid Liquid this compound Waste cluster_contaminated Contaminated Materials Solid_Start Unused Solid This compound Solid_Container Place in Labeled Hazardous Waste Container Solid_Start->Solid_Container EHS_Collection Store in Designated Area for EHS Collection Solid_Container->EHS_Collection Liquid_Start This compound Solutions Liquid_Container Collect in Labeled Liquid Waste Container Liquid_Start->Liquid_Container Liquid_Container->EHS_Collection Contaminated_Start Contaminated PPE & Labware Contaminated_Container Place in Labeled Solid Waste Container Contaminated_Start->Contaminated_Container Contaminated_Container->EHS_Collection

Caption: Workflow for the proper disposal of solid, liquid, and contaminated this compound waste.

Decontamination_Workflow Start Complete Work with this compound Wipe1 Initial Wipe with 70% Ethanol Start->Wipe1 Step 1 Wipe2 Second Wipe with 70% Ethanol Wipe1->Wipe2 Step 2 Wipe3 Final Wipe with Deionized Water Wipe2->Wipe3 Step 3 Dispose Dispose of Wipes as Hazardous Waste Wipe3->Dispose Step 4 End Work Area Decontaminated Dispose->End

Caption: Step-by-step procedure for the decontamination of work surfaces after handling this compound.

References

Personal protective equipment for handling Evifacotrep

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for Evifacotrep with detailed handling and disposal procedures is not publicly available. The following guidance is based on established best practices for handling potent, novel pharmaceutical compounds and active pharmaceutical ingredients (APIs).[1][2][3] It is imperative that a compound-specific risk assessment is conducted before any handling occurs. This guide should be used to supplement, not replace, your institution's specific environmental health and safety (EHS) protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance on personal protective equipment (PPE), operational plans, and disposal methods to ensure the safety of laboratory personnel and the environment.

Hazard Assessment for Potent Compounds

When handling a novel compound like this compound, it is crucial to treat it as potentially hazardous until sufficient toxicological data is available. Potent compounds can present significant health risks even at low exposure levels.[2] A thorough risk assessment should be the first step, evaluating the quantity of the compound being handled, the potential for aerosolization, and the specific procedures being performed.[4]

Key parameters to consider when specific data is available include:

  • Occupational Exposure Limit (OEL): The permissible exposure limit for a worker over a specified period.

  • Acceptable Daily Exposure (ADE): The maximum dose of a substance that is not expected to cause adverse effects if an individual is exposed at or below this dose every day for a lifetime.

In the absence of this data, stringent containment and handling practices are required.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimize exposure. For potent compounds, a multi-layered approach to PPE is recommended.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high risk of aerosol or dust generation (e.g., weighing, preparing stock solutions). Use a full-facepiece hood for the highest protection factor.
Reusable Half or Full-Facepiece RespiratorUse with P100 (or FFP3) particulate filters. A proper fit test is mandatory before use.
Disposable N95 or FFP2 RespiratorSuitable only for low-risk activities as a secondary layer of protection. Not recommended as primary respiratory protection for handling potent powders.
Hand Protection Double GlovingWear two pairs of chemical-resistant nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals (e.g., every 30-60 minutes).
Body Protection Disposable Coveralls or GownChoose coveralls made from materials like microporous film (MPF) or Tyvek to provide a barrier against dust and splashes. Ensure cuffs are tucked into the inner gloves.
Dedicated Lab CoatA dedicated, disposable or professionally laundered lab coat should be worn over personal clothing and under coveralls for added protection.
Eye Protection Chemical Splash GogglesMust provide a complete seal around the eyes to protect against splashes and airborne particles.
Face ShieldWear a face shield over chemical splash goggles during procedures with a high risk of splashing, such as when preparing solutions or handling larger quantities.
Foot Protection Shoe CoversDisposable, slip-resistant shoe covers must be worn in the designated handling area and removed before exiting.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling potent compounds.

3.1. Preparation:

  • Designate a Handling Area: All work with this compound should be performed in a designated area, such as a certified chemical fume hood, a Class II Biosafety Cabinet, or a glove box, to ensure containment.

  • Assemble Materials: Gather all necessary equipment, including the compound, solvents, glassware, and waste containers, before starting work.

  • Prepare for Spills: Ensure a spill kit is readily accessible.

Table 2: Components of a Potent Compound Spill Kit

ItemPurpose
Absorbent Pads/PillowsTo contain and absorb liquid spills.
CHEMSORB® or similar powderTo solidify liquid spills for safer cleanup.
Scoops and ScrapersTo collect spilled solid material.
Sealable Plastic BagsFor containment of contaminated materials and PPE.
Waste Disposal LabelsTo clearly mark waste for proper disposal.
Decontamination SolutionA validated cleaning agent to decontaminate surfaces (e.g., 10% bleach followed by 70% ethanol, if compatible).
Extra PPEFull set of PPE for the cleanup crew.

  • PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.

PPE_Donning_Workflow cluster_clean Clean Area cluster_handling Handling Area start Start shoe_covers 1. Don Shoe Covers start->shoe_covers inner_gloves 2. Don Inner Gloves shoe_covers->inner_gloves coverall 3. Don Coverall/Gown inner_gloves->coverall respirator 4. Don Respirator coverall->respirator goggles 5. Don Goggles/Face Shield respirator->goggles outer_gloves 6. Don Outer Gloves (over cuffs) goggles->outer_gloves enter_lab Enter Handling Area outer_gloves->enter_lab

Caption: PPE Donning Workflow for potent compound handling.

3.2. Compound Handling:

  • Weighing and Aliquoting: Whenever possible, use a closed system for weighing. If handling powders, use gentle scooping techniques to minimize dust generation. Perform these tasks within a containment device.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.

3.3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use with a validated cleaning agent.

  • Waste Segregation: Segregate all waste generated at the source into clearly labeled, sealed containers.

  • PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. The general principle is to remove the most contaminated items first. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Personal Hygiene: Immediately wash hands and any potentially exposed skin thoroughly with soap and water after removing all PPE.

Disposal Plan

Improper disposal of potent compounds is illegal and can have severe environmental consequences. All waste contaminated with this compound must be treated as hazardous waste.

Step-by-Step Disposal Guidance:

  • Waste Collection:

    • Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, coveralls, weighing paper) in a dedicated, leak-proof container lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect all contaminated liquid waste (e.g., solvents, reaction mixtures) in a sealed, chemical-resistant container. Do not mix incompatible waste streams.

    • Sharps Waste: Collect all contaminated sharps (e.g., needles, razor blades) in a designated, puncture-proof sharps container.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and the primary hazards (e.g., "Toxic").

  • Storage: Store sealed waste containers in a designated, secure secondary containment area away from general laboratory traffic until collection.

  • Disposal: Arrange for hazardous waste disposal through your institution's EHS department. The primary method for destroying potent pharmaceutical compounds is high-temperature incineration by a licensed waste management facility.

Waste_Disposal_Workflow start Waste Generated at Source waste_type Determine Waste Type start->waste_type solid Solid Waste (PPE, wipes, etc.) waste_type->solid Solid liquid Liquid Waste (solvents, etc.) waste_type->liquid Liquid sharps Sharps Waste (needles, etc.) waste_type->sharps Sharps solid_container Collect in Lined, Sealed Container solid->solid_container liquid_container Collect in Sealed, Resistant Container liquid->liquid_container sharps_container Collect in Puncture-Proof Sharps Container sharps->sharps_container label_waste Label Container: 'Hazardous Waste - this compound' solid_container->label_waste liquid_container->label_waste sharps_container->label_waste storage Store in Secure Secondary Containment label_waste->storage disposal Arrange Pickup by EHS for Incineration storage->disposal

Caption: Waste Disposal Workflow for potent research compounds.

Typical Safety Assessment Protocols for Novel Compounds

For a new chemical entity like this compound, a series of experiments would be conducted to characterize its toxicological profile. These protocols are essential for establishing safe handling limits.

  • In Vitro Cytotoxicity Assay:

    • Objective: To determine the concentration of the compound that is toxic to cultured cells.

    • Methodology: A panel of cell lines (e.g., HEK293, HepG2) are cultured in multi-well plates. The cells are then exposed to a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Cell viability is measured using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay that quantifies a marker of cell death. The IC50 (the concentration that inhibits cell growth by 50%) is then calculated.

  • Genotoxicity Assay (Ames Test):

    • Objective: To assess the mutagenic potential of the compound by determining if it can cause mutations in the DNA of a test organism.

    • Methodology: Strains of the bacterium Salmonella typhimurium that have been engineered with mutations in the genes required to synthesize the amino acid histidine are used. These bacteria cannot grow on a histidine-free medium. The bacteria are exposed to various concentrations of this compound (with and without metabolic activation enzymes). If the compound is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on the histidine-free medium. The number of revertant colonies is counted and compared to a negative control.

  • Skin and Eye Irritation Assessment:

    • Objective: To evaluate the potential of the compound to cause skin or eye irritation.

    • Methodology: Modern protocols prioritize in vitro and ex vivo methods to reduce or replace animal testing. For skin irritation, reconstructed human epidermis (RhE) models are used. The test compound is applied topically to the tissue surface. After a set exposure time, cell viability is measured to determine the level of irritation. A similar approach using reconstructed human corneal epithelial models can be used for eye irritation assessment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.